2-Methoxy-3-pyridinecarboxaldehyde
Description
The exact mass of the compound 2-Methoxypyridine-3-Carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFMIDNNWOQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501579 | |
| Record name | 2-Methoxypyridine-3-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70501579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71255-09-9 | |
| Record name | 2-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypyridine-3-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-3-pyridinecarboxaldehyde (CAS: 71255-09-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-pyridinecarboxaldehyde, also known as 2-methoxynicotinaldehyde, is a heterocyclic aromatic aldehyde that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic and structural features—a pyridine ring activated by an electron-donating methoxy group and featuring a reactive aldehyde function—make it a versatile intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically a colorless to light yellow liquid or low melting point solid under standard conditions.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 71255-09-9 | [3] |
| Molecular Formula | C₇H₇NO₂ | [3][4] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 200-201 °C | [4] |
| Density | 1.161 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5500 | |
| Flash Point | 96 °C (204.8 °F) - closed cup | [5] |
| SMILES | COC1=C(C=CC=N1)C=O | [3] |
| InChI Key | PIFFMIDNNWOQLK-UHFFFAOYSA-N | [3] |
Spectroscopic Data Interpretation:
While specific spectra are proprietary to the supplier, typical analytical data would be consistent with the assigned structure.
-
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), a singlet for the aldehyde proton (~10.0-10.5 ppm), and three aromatic protons in the pyridine ring system, exhibiting characteristic coupling patterns.
-
¹³C NMR: Key resonances would include the aldehyde carbonyl carbon (~189-192 ppm), the methoxy carbon (~55 ppm), and six distinct aromatic carbons, with the carbon attached to the methoxy group showing a significant downfield shift. For comparison, the aldehyde carbon in 2-methoxybenzaldehyde appears at 189.0 ppm.[6]
-
IR Spectroscopy: A strong carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹, along with C-O and C-N stretching vibrations characteristic of the methoxy and pyridine functionalities.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 137.14.
Synthesis and Manufacturing
The most common laboratory and potential scale-up synthesis of this compound involves a two-step process starting from the readily available 2-chloronicotinic acid. This method is advantageous due to its use of inexpensive starting materials and generally good yields.[7]
Workflow Diagram: Synthesis of this compound
Caption: A three-step synthesis of this compound.
Detailed Protocol: Synthesis from 2-Chloronicotinaldehyde
An alternative, efficient synthesis starts from 2-chloronicotinaldehyde. This method is often preferred as it avoids the need to reduce a carboxylic acid.
-
Reaction Setup: To a solution of 2-chloronicotinaldehyde (1.0 eq) in anhydrous methanol (MeOH, ~0.5 M), add sodium methoxide (NaOMe, 1.5 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Causality Insight: The use of a polar protic solvent like methanol facilitates the dissolution of the sodium methoxide salt. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAAr) of the chloride by the methoxide anion. An excess of NaOMe ensures the reaction goes to completion.
-
-
Work-up: Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The aldehyde group is the primary site of reactivity, participating in a wide range of classical carbonyl chemistry. The adjacent methoxy group and pyridine nitrogen modulate this reactivity.
Key Reactions:
-
Reductive Amination: This is one of the most powerful applications of this aldehyde in drug discovery. It readily reacts with primary or secondary amines to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine.[8][9] This reaction is fundamental for introducing the 2-methoxypyridin-3-yl)methyl moiety into molecules.
-
Wittig Reaction: The aldehyde undergoes olefination with phosphorus ylides (Wittig reagents) to form alkenes.[10][11] The stereochemical outcome (E vs. Z) is dependent on the stability of the ylide used.[11] This allows for the conversion of the formyl group into a carbon-carbon double bond, extending the carbon skeleton.
-
Aldol and Other Condensations: It can act as an electrophile in aldol-type condensation reactions with enolates or other nucleophilic carbon species. For instance, it can be used in condensation reactions with active methylene compounds to build more complex heterocyclic systems.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (2-methoxynicotinic acid) using standard oxidizing agents (e.g., KMnO₄, Ag₂O) or reduced to the alcohol (2-methoxy-3-pyridinemethanol) with reducing agents like sodium borohydride (NaBH₄).
Diagram: Reactivity Profile
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of biologically active molecules targeting a range of diseases.[1] Its structure is often incorporated to modulate properties like solubility, metabolic stability, and target engagement.
Case Study: Synthesis of CE-224,535 (P2X7 Receptor Antagonist)
A prominent example of its use is in the synthesis of CE-224,535 , a clinical candidate developed for the treatment of rheumatoid arthritis.[12] This compound is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes.[12][13]
In the synthesis of CE-224,535 and its analogs, the (2-methoxypyridin-3-yl)methyl group is a key structural motif. It is typically installed via reductive amination of this compound with a suitable amine-containing core.
Diagram: Role in P2X7 Antagonist Synthesis
Caption: Incorporation of the aldehyde into the clinical candidate CE-224,535.
Although CE-224,535 did not show efficacy for rheumatoid arthritis in Phase IIa trials, it demonstrated an acceptable safety and tolerability profile.[14] The synthetic strategies developed highlight the importance of this compound as a key building block for this class of compounds.
Other Applications:
The aldehyde is also used to synthesize:
-
Potent acetylcholinesterase (AChE) inhibitors for potential use in neurological disorders.[5]
-
Matrix metalloproteinase (MMP) inhibitors, which have applications in cancer and inflammation.[5]
-
Novel immunomodulators and compounds for biochemical research related to enzyme inhibition and receptor binding.[1][15]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).[3][5][16]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Eyeshields, faceshield, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[5]
-
Storage: Store in a cool, dry, well-ventilated place at 0-8 °C.[1]
Conclusion
This compound is a high-value synthetic intermediate with a proven track record in the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in reductive amination, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and synthetic potential allows researchers to leverage this versatile building block to accelerate the discovery and development of new therapeutics.
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This compound SDS. Fisher Scientific UK.[Link]
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Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535. PubMed.[Link]
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Wittig Reaction. Organic Chemistry Portal.[Link]
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Reductive amination. Wikipedia.[Link]
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Wittig Reaction - Common Conditions. organic-reaction.com.[Link]
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The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.[Link]
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Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal in Cu(II) and Co(II) complexes. RSC Publishing.[Link]
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Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate. PubMed.[Link]
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Reductive Amination. ACS GCI Pharmaceutical Roundtable.[Link]
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Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed Central.[Link]
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Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Scribd.[Link]
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Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. PubMed.[Link]
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An In-depth Technical Guide to 2-Methoxy-3-pyridinecarboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Methoxy-3-pyridinecarboxaldehyde, also known as 2-methoxynicotinaldehyde, is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and fine chemical industries. Its unique electronic and steric properties, derived from the interplay between the pyridine nitrogen, the electron-donating methoxy group, and the electrophilic aldehyde, make it a valuable precursor for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We will explore its field-proven application in the synthesis of potent acetylcholinesterase (AChE) inhibitors and discuss its relevance in modern medicinal chemistry, grounded in authoritative references and detailed experimental protocols.
Physicochemical and Spectroscopic Profile
The physical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 71255-09-9 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [Chem-Impex] |
| Boiling Point | 200-201 °C (lit.) | [Sigma-Aldrich] |
| Density | 1.161 g/mL at 25 °C (lit.) | [Sigma-Aldrich] |
| Refractive Index | n20/D 1.5500 (lit.) | [Sigma-Aldrich] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [Sigma-Aldrich] |
| Storage | Store at 0-8 °C, sealed under inert gas | [7, Chem-Impex] |
| SMILES | COC1=C(C=O)C=CN=C1 | [Sigma-Aldrich] |
| InChI Key | PIFFMIDNNWOQLK-UHFFFAOYSA-N | [Sigma-Aldrich] |
Spectroscopic Characterization (Predicted)
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals:
-
Aldehyde Proton: A singlet at ~10.3 ppm. This significant downfield shift is characteristic of an aldehyde proton, deshielded by the carbonyl group's anisotropy.
-
Pyridine Protons: Three signals in the aromatic region (7.0-8.5 ppm). The proton at C6, adjacent to the nitrogen, will be the most downfield. The protons at C4 and C5 will appear as doublets of doublets, with coupling constants typical for ortho and meta coupling in a pyridine ring.
-
Methoxy Protons: A sharp singlet at ~4.0 ppm, corresponding to the three protons of the methoxy group.
¹³C NMR (125 MHz, CDCl₃): The carbon NMR will display all seven carbon signals:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected in the highly deshielded region of 188-192 ppm.
-
Pyridine Carbons: Five distinct signals in the 110-165 ppm range. The carbon bearing the methoxy group (C2) will be the most downfield due to the oxygen's electron-withdrawing inductive effect, followed by the carbon adjacent to the nitrogen (C6).
-
Methoxy Carbon: A signal around 55-60 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, expected around 1700-1720 cm⁻¹. Other key signals include C-O stretching for the methoxy group (~1250 cm⁻¹) and C-H stretching from the aromatic ring and aldehyde (~2850-3100 cm⁻¹).
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 137. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) or a methyl radical (-CH₃, 15 Da) from the methoxy group.
Synthesis and Purification
A robust and common strategy for the synthesis of this compound is the directed ortho-metalation of 2-methoxypyridine, followed by formylation. This approach leverages the directing effect of the methoxy group to achieve regioselective functionalization.
Proposed Synthetic Protocol: Directed ortho-Metalation
This protocol is based on established methods for the lithiation of substituted pyridines.[2][3]
Materials:
-
2-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 2-methoxypyridine (1.0 eq) to the cold THF.
-
Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The causality for this low temperature is to prevent side reactions and ensure kinetic control of the deprotonation at the C3 position, which is activated by the C2-methoxy group. Stir the resulting solution at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The excess DMF ensures complete reaction with the lithiated intermediate. After addition, allow the mixture to stir at -78 °C for another hour before slowly warming to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of this compound is the primary site of its reactivity, readily participating in nucleophilic additions and condensation reactions. [Chem-Impex] Its utility as a synthetic intermediate is well-established, particularly in the construction of heterocyclic scaffolds for medicinal chemistry.
Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors
A prominent application of this aldehyde is in the synthesis of 4H-pyrano[2,3-b]quinoline derivatives, which have been identified as potent acetylcholinesterase inhibitors and neuroprotective agents.[4] The core of this synthesis is the multicomponent Friedländer annulation.[5][6]
Reaction: Friedländer Condensation This reaction involves the condensation of this compound with an active methylene compound, such as ethyl acetoacetate, and a cyclic ketone, catalyzed by a base like piperidine.
Experimental Protocol: General Friedländer Annulation
-
Setup: To a solution of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and a cyclic ketone (e.g., cyclohexanone) (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: If necessary, the solid product can be recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.
The causality behind this reaction's success lies in the initial Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by a Michael addition of the enolized ketone, and subsequent intramolecular cyclization and dehydration to form the stable, fused heterocyclic system.
Electrophilicity and Reactivity Insights
Studies comparing a series of pyridine carboxaldehydes have shown that this compound is a reactive electrophile.[7] However, when dissolved in methanol, it forms less of the corresponding hemiacetal than might be predicted by its LUMO energy level alone. This suggests that resonance interactions between the ortho-methoxy group and the aldehyde may decrease its electrophilic reactivity, or that steric hindrance from the methoxy group disfavors the formation of the tetrahedral hemiacetal intermediate.[7] This nuanced reactivity is a key insight for researchers designing reaction conditions, as it indicates that while the aldehyde is reactive, its activity can be modulated by its substitution pattern.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classifications: It is classified as causing serious eye damage (H318) and may cause an allergic skin reaction (H317). [Sigma-Aldrich] It is also listed as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[8]
-
Signal Word: Danger [Sigma-Aldrich]
-
Personal Protective Equipment (PPE): Appropriate PPE includes chemical safety goggles or a face shield, chemically resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. [Sigma-Aldrich]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use non-sparking tools and store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4]
References
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (2025). ResearchGate. [Link]
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Garcia, A. G. Protocolo. [Link]
- Marco-Contelles, J., León, R., López, M. G., García, A. G., & Villarroya, M. (2006). Synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals. European Journal of Medicinal Chemistry, 41(12), 1464-1469.
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Fort, Y., Gros, P., & Quéguiner, G. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]
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quinoline derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Formylation - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
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Synthesis and Biological Evaluation of Pentacyclic Triterpenoid Derivatives as Potential Novel Antibacterial Agents. (n.d.). The University of Liverpool Repository. [Link]
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ANTIBACTERIAL COMPOUNDS AND USES THEREOF. (2022). European Patent Office. [Link]
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Wells, J. L., & Klumpp, D. A. (2014). On the electrophilic reactivities of α-carbonyl heterocylces and arenes. Der Pharma Chemica, 6(4), 373-379. [Link]
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Friedländer synthesis. (n.d.). Wikipedia. [Link]
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Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. [Link]
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Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025). White Rose Research Online. [Link]
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The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. (n.d.). ChemRxiv. [Link]
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ChemInform Abstract: Synthesis and AChE Inhibitory Activity of New.... (n.d.). Wiley Online Library. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-pyridinecarboxaldehyde
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methoxy-3-pyridinecarboxaldehyde, a key building block in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the most effective synthesis routes, including the Vilsmeier-Haack formylation, directed ortho-lithiation, and nucleophilic aromatic substitution. Each method is critically evaluated for its efficiency, scalability, and practical applicability in a laboratory and industrial setting. Detailed, step-by-step protocols, mechanistic insights, and comparative data are presented to enable informed decisions in the synthesis of this important intermediate.
Introduction
This compound (CAS No. 71255-09-9) is a vital heterocyclic aldehyde that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules.[1] Its unique substitution pattern, featuring a methoxy group at the 2-position and a formyl group at the 3-position of the pyridine ring, makes it an attractive starting material for the construction of complex molecular architectures. Notably, it is employed in the synthesis of potent acetylcholinesterase (AChE) inhibitors and matrix metalloproteinase (MMP) inhibitors, highlighting its significance in medicinal chemistry and drug discovery.[1]
The strategic importance of this compound necessitates robust and efficient synthetic methodologies. This guide delves into the core synthetic strategies, providing a detailed examination of the underlying chemical principles and practical considerations for each approach.
Key Synthetic Pathways
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The three most prominent and scientifically sound methods are:
-
Vilsmeier-Haack Formylation of 2-Methoxypyridine: A classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Directed Ortho-Lithiation of 2-Methoxypyridine followed by Formylation: A powerful technique that leverages the directing effect of the methoxy group to achieve regioselective formylation.
-
Nucleophilic Aromatic Substitution of 2-Chloro-3-pyridinecarboxaldehyde: A route that relies on the displacement of a halide with a methoxide nucleophile.
The following sections will provide a detailed exploration of each of these pathways.
Pathway I: Vilsmeier-Haack Formylation of 2-Methoxypyridine
The Vilsmeier-Haack reaction is a well-established and reliable method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]
Mechanistic Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-donating methoxy group at the 2-position of the pyridine ring activates the ring towards electrophilic attack, directing the formylation to the adjacent 3-position. The resulting iminium salt intermediate is then hydrolyzed during workup to yield the desired aldehyde.
Diagram of the Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack formylation of 2-methoxypyridine.
Experimental Protocol
While a specific protocol for the Vilsmeier-Haack formylation of 2-methoxypyridine to yield this compound is not extensively detailed in readily available literature, the following general procedure for electron-rich heterocycles can be adapted.[1]
Materials:
-
2-Methoxypyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methoxypyridine in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Field-Proven Insights
The Vilsmeier-Haack reaction is generally a robust and scalable method. However, the reactivity of the substrate is a critical factor. The methoxy group in 2-methoxypyridine is sufficiently activating for this reaction to proceed. Careful control of the reaction temperature is crucial, as the formation of the Vilsmeier reagent is exothermic. The workup procedure must be performed with caution, as the quenching of the reaction mixture with water can be vigorous.
Pathway II: Directed Ortho-Lithiation of 2-Methoxypyridine
Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic compounds. The methoxy group at the 2-position of the pyridine ring can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, in this case, a formylating agent like DMF, to introduce the aldehyde functionality.
Mechanistic Rationale
The reaction is initiated by the coordination of the organolithium base to the lone pair of electrons on the oxygen atom of the methoxy group. This coordination brings the base in close proximity to the C-3 proton, leading to its abstraction and the formation of a stabilized 3-lithiated pyridine species. Subsequent reaction with DMF provides the desired aldehyde after an aqueous workup. Studies have shown that the lithiation of 2-methoxypyridine with lithium dialkylamides proceeds with high regioselectivity at the C-3 position.[4]
Diagram of the Directed Ortho-Lithiation Pathway
Caption: Directed ortho-lithiation and formylation of 2-methoxypyridine.
Experimental Protocol
The following is a representative protocol for the ortho-lithiation and formylation of 2-methoxypyridine, based on established procedures for similar substrates.
Materials:
-
2-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-methoxypyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
Slowly add anhydrous DMF to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Field-Proven Insights
The success of this reaction is highly dependent on the complete exclusion of water and air, as organolithium reagents are extremely reactive. The use of anhydrous solvents and an inert atmosphere is mandatory. The choice of the organolithium base can influence the regioselectivity and yield. While n-BuLi is commonly used, sterically hindered bases like lithium diisopropylamide (LDA) can also be effective and may offer different selectivity in more complex systems.[4] The temperature of the reaction must be strictly controlled, as side reactions can occur at higher temperatures.
Pathway III: Nucleophilic Aromatic Substitution
This pathway involves the synthesis of this compound from a pre-functionalized pyridine ring, specifically 2-chloro-3-pyridinecarboxaldehyde. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where the chloride at the 2-position is displaced by a methoxide nucleophile.
Mechanistic Rationale
Nucleophilic aromatic substitution on pyridine rings is most favorable when the leaving group is at the 2- or 4-position, as the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it.[5] The electron-withdrawing formyl group at the 3-position further activates the ring towards nucleophilic attack. Sodium methoxide is a common and effective source of the methoxide nucleophile for this transformation.
Diagram of the Nucleophilic Aromatic Substitution Pathway
Caption: Nucleophilic aromatic substitution for the synthesis of this compound.
Experimental Protocol
A detailed experimental procedure for this specific transformation is described in the patent literature.[6]
Materials:
-
2-Chloro-3-pyridinecarboxaldehyde
-
Sodium methoxide
-
Methanol
-
Toluene
-
Water
-
Hydrochloric acid
Procedure:
-
Suspend 2-chloro-3-pyridinecarboxaldehyde in methanol.
-
Add a solution of sodium methoxide in methanol to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and add toluene and water.
-
Separate the organic phase and wash it with water.
-
Adjust the pH of the aqueous phase to neutral with hydrochloric acid and extract with toluene.
-
Combine all organic phases and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or recrystallization.
Field-Proven Insights
This method is attractive as it often proceeds with high yields and selectivity. The starting material, 2-chloro-3-pyridinecarboxaldehyde, can be synthesized from relatively inexpensive precursors. The reaction conditions are generally milder than those required for ortho-lithiation. The choice of solvent can be important; while methanol is a common choice, other polar aprotic solvents may also be used. The purity of the starting materials is crucial for achieving high yields and minimizing side products.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack Formylation | 2-Methoxypyridine | POCl₃, DMF | Well-established, reliable, good for electron-rich systems. | Use of corrosive POCl₃, can be exothermic, workup can be vigorous. |
| Directed Ortho-Lithiation | 2-Methoxypyridine | n-BuLi (or LDA), DMF | High regioselectivity, powerful method for functionalization. | Requires strictly anhydrous and inert conditions, cryogenic temperatures, strong bases. |
| Nucleophilic Aromatic Substitution | 2-Chloro-3-pyridinecarboxaldehyde | Sodium methoxide | Often high-yielding, milder conditions, good for large-scale synthesis. | Requires a pre-functionalized starting material. |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The Vilsmeier-Haack formylation and directed ortho-lithiation offer direct routes from the readily available 2-methoxypyridine, with the former being a classic and robust method and the latter providing excellent regioselectivity under more stringent conditions. The nucleophilic aromatic substitution pathway, starting from 2-chloro-3-pyridinecarboxaldehyde, presents a high-yielding alternative that is often well-suited for larger-scale production.
The selection of the optimal synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment and expertise, and cost considerations. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to make an informed decision and successfully synthesize this valuable chemical intermediate.
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-
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Organic Chemistry. Formylation - Lithiation. [Link]
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-
Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation. [Link]
-
PubMed. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
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The OChem Whisperer. Here is some Nucleophilic Aromatic Substitution for ya!. [Link]
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2-Methoxy-3-pyridinecarboxaldehyde molecular structure and weight
An In-Depth Technical Guide to 2-Methoxy-3-pyridinecarboxaldehyde
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic aldehydes are indispensable tools. Among these, this compound stands out as a particularly valuable building block. Its unique electronic and steric properties, conferred by the interplay between the pyridine nitrogen, the electron-donating methoxy group, and the electrophilic aldehyde, make it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, with a focus on its practical application in research and development.
PART 1: Molecular Structure and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in the laboratory.
Core Structural and Weight Data
This compound is an aromatic compound featuring a pyridine ring substituted at the 2- and 3-positions.
-
Chemical Formula: C₇H₇NO₂
-
IUPAC Name: 2-methoxypyridine-3-carbaldehyde[5]
The structure combines a nucleophilic aromatic ring (activated by the methoxy group) with a key electrophilic handle (the aldehyde), enabling a diverse range of chemical transformations.
Physicochemical Properties
The physical properties of this compound are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid or low melting solid | [3][4] |
| Boiling Point | 200-201 °C (lit.) | [1][3] |
| Density | 1.161 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.5500 (lit.) | [8] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [3] |
PART 2: Synthesis, Reactivity, and Mechanistic Considerations
The utility of a building block is defined by its accessibility and its predictable behavior in chemical reactions.
Synthesis Protocol: Directed Ortho-Metalation
A robust and highly regioselective method for synthesizing this compound is through the directed ortho-metalation of 2-methoxypyridine.
Expertise & Causality: This strategy is superior to electrophilic aromatic substitution, which often yields complex mixtures of isomers with pyridine substrates. The methoxy group at the C2 position is a powerful directing group, coordinating to the organolithium reagent and facilitating deprotonation at the adjacent C3 position with high fidelity. The extremely low temperature (-78 °C) is critical to prevent side reactions, such as nucleophilic addition of the alkyllithium to the pyridine ring or decomposition of the lithiated intermediate.
Self-Validating Experimental Protocol:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: Dissolve 2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C. A color change typically indicates the formation of the lithiated species.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise. The reaction is often instantaneous.
-
Quenching & Workup: After stirring for 30 minutes, quench the reaction by slowly adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation: Purify the crude product by flash column chromatography. Confirm the identity and purity of the product fractions using Thin Layer Chromatography (TLC) and subsequently by ¹H NMR and Mass Spectrometry. The expected ¹H NMR will show a characteristic aldehyde proton signal (~10 ppm) and the disappearance of the C3-proton from the starting material.
Synthesis Workflow Diagram:
Caption: Directed ortho-metalation for regioselective synthesis.
Reactivity Profile
The aldehyde group is the primary center of reactivity, participating in numerous transformations crucial for drug development.
-
Reductive Amination: A cornerstone reaction for generating amine scaffolds. The aldehyde condenses with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithiums) to form secondary alcohols, providing a route to new chiral centers.
-
Wittig Reaction: Enables the conversion of the aldehyde to an alkene, allowing for carbon chain extension and the introduction of vinylpyridine moieties.
-
Oxidation: Can be smoothly oxidized to the corresponding 2-methoxy-3-pyridinecarboxylic acid using agents like silver(I) oxide or potassium permanganate. This carboxylic acid is another valuable synthetic intermediate.
Reactivity Pathways Diagram:
Caption: Key synthetic transformations of the aldehyde group.
PART 3: Applications in Drug Discovery
This compound is not merely a laboratory curiosity; it is a key intermediate in the synthesis of numerous biologically active molecules.[4]
Authoritative Grounding: The pyridine core is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. The specific 2-methoxy-3-formyl substitution pattern has been utilized in the synthesis of potent enzyme inhibitors. For example, it has served as a precursor for creating acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy and matrix metalloproteinase (MMP) inhibitors relevant to cancer. More recently, related pyridinecarboxaldehydes have been identified as novel reactive warheads capable of recruiting E3 ligases for targeted protein degradation (TPD), a cutting-edge therapeutic modality.[9] The methoxy group can modulate the electronics and stability of such systems.[10]
Application Areas:
-
Enzyme Inhibitors: Serves as a key building block for compounds targeting enzymes in neurological and oncological diseases.[4]
-
Targeted Protein Degradation (TPD): The pyridinecarboxaldehyde moiety is a promising electrophilic warhead for hijacking E3 ligases like FBXO22.[9]
-
Agrochemicals: Used in the development of novel pesticides and herbicides.[4]
-
Materials Science: Employed in the synthesis of advanced polymers and coatings.[4]
References
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This compound - Frontier Specialty Chemicals. [Link]
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This compound - CAS:71255-09-9 - Sunway Pharm Ltd. [Link]
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This compound CAS#: 71255-09-9 - ChemWhat. [Link]
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This compound | CAS No.71255-09-9 Synthetic Routes - Molecule-Synth. [Link]
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Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - JACS Au. [Link]
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This compound,CAS 71255-09-9 - Langwaychem. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances. [Link]
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Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PubMed Central, NIH. [Link]
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2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem, NIH. [Link]
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The Multifaceted Biological Landscape of 2-Methoxy-3-pyridinecarboxaldehyde Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Value of the 2-Methoxy-3-pyridinecarboxaldehyde Scaffold
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount strategic importance. The this compound moiety represents a highly versatile and synthetically accessible starting point for the development of a diverse array of biologically active compounds. Its intrinsic electronic properties—the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, coupled with the electron-donating methoxy group—create a unique chemical personality that facilitates a variety of chemical transformations. The aldehyde functional group serves as a reactive handle for constructing more complex molecular architectures, including Schiff bases, multi-component reaction products, and fused heterocyclic systems. This guide provides an in-depth exploration of the biological activities stemming from this privileged scaffold, offering field-proven insights and detailed methodologies for researchers in drug development.
Neuroprotective Applications: Targeting Cholinesterase in Neurodegenerative Disorders
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. Derivatives of this compound have been successfully elaborated into potent AChE inhibitors, demonstrating the scaffold's utility in CNS-targeted drug design.
Rationale and Synthesis of Pyrano[2,3-b]quinoline-based AChE Inhibitors
A notable example is the synthesis of ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate. The synthetic strategy leverages the reactivity of the aldehyde in a multi-component reaction, a powerful tool for rapidly building molecular complexity. The Friedländer annulation, in particular, allows for the efficient construction of the quinoline core. The resulting fused heterocyclic system possesses the structural rigidity and specific pharmacophoric elements necessary for effective binding to the active site of AChE.
Experimental Protocol: Synthesis of a Pyrano[2,3-b]quinoline Derivative
This protocol outlines a general procedure based on the Friedländer condensation for synthesizing pyrano[2,3-b]quinoline derivatives from this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Cyclohexanone
-
Ammonium acetate or a primary amine
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., piperidine, L-proline)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq), ethyl acetoacetate (1.0 eq), cyclohexanone (1.0 eq), and ammonium acetate (1.2 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard high-throughput method for quantifying AChE activity and inhibition.[1][2]
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel, 0.1 U/mL in buffer)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATChI) substrate solution (10 mM in deionized water, prepared fresh)
-
Test compound (inhibitor) stock solution (e.g., 10 mM in DMSO) and serial dilutions
Procedure (96-well plate format):
-
Assay Plate Setup:
-
Test Wells: Add 25 µL of phosphate buffer and 25 µL of the test compound dilution.
-
Positive Control (No Inhibition): Add 50 µL of phosphate buffer (containing the same final DMSO concentration as the test wells).
-
Blank: Add 150 µL of phosphate buffer.
-
-
Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATChI substrate solution to initiate the reaction. The total volume is 150 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[3]
-
Visualization: AChE Inhibition Assay Workflow
Caption: Workflow for the AChE inhibition assay using Ellman's method.
Anticancer Applications: Induction of Cell Cycle Arrest and Apoptosis
The pyridine nucleus is a common feature in many anticancer agents. Derivatives conceptualized from the this compound scaffold are promising candidates for cancer therapy, with a key mechanism of action being the disruption of the cell cycle.
Mechanistic Rationale: G2/M Arrest via p53 and JNK Pathways
Many cytotoxic pyridine derivatives exert their effect by inducing cell cycle arrest at the G2/M checkpoint.[4] This prevents cells with damaged DNA from entering mitosis, ultimately leading to apoptosis (programmed cell death). This process is often mediated by complex signaling pathways. The tumor suppressor protein p53 plays a crucial role by activating the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle.[4] Concurrently, activation of stress-activated protein kinases like JNK can trigger the apoptotic cascade.[4] The structural features of derivatives, such as fused aromatic systems or specific substituents, can enhance their ability to interact with intracellular targets that modulate these pathways.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard method for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold PBS. While vortexing at low speed, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization: G2/M Arrest Signaling Pathway
Caption: Pathway showing G2/M arrest induced by pyridine derivatives.
Targeting Tissue Remodeling: Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing critical roles in physiological processes as well as in diseases like arthritis and cancer metastasis.[5][6] The this compound scaffold serves as a valuable starting point for creating specific MMP inhibitors.
Rationale and Synthesis of N-hydroxy-2-pyridinone-based MMP Inhibitors
The development of N-hydroxy-2-pyridinone-based arylsulfones is a prime example of rational drug design. The core structure is designed to chelate the catalytic zinc ion in the MMP active site, which is essential for its enzymatic activity. The synthesis involves modifying the initial aldehyde to introduce a zinc-binding group (ZBG), such as a hydroxamate or N-hydroxy-pyridinone, and an arylsulfone moiety that can occupy the S1' specificity pocket of the enzyme, thereby conferring potency and selectivity.
General Synthetic Approach
-
Oxidation: The aldehyde group of this compound is first oxidized to a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine, often a hydroxylamine derivative, to form the precursor to the zinc-binding group.
-
Introduction of Specificity Group: Further synthetic steps are employed to introduce the arylsulfone component, which is tailored to fit the specific pocket of the target MMP (e.g., MMP-2/-9).
Antimicrobial Applications: The Promise of Schiff Base Derivatives
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal effects.[7][8]
Rationale and Synthesis of Schiff Bases
The formation of a Schiff base (or imine) from this compound is a straightforward and efficient reaction. The resulting C=N double bond is a key pharmacophore. By varying the amine component, a vast library of derivatives can be synthesized and screened. The lipophilicity and electronic properties of the resulting Schiff base can be fine-tuned by the choice of the amine, which in turn influences its ability to penetrate microbial cell walls and interact with intracellular targets.[9]
Experimental Protocol: General Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
A primary amine (e.g., aniline, aminopyridine, sulfanilamide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Amine Addition: Add an equimolar amount (1.0 eq) of the desired primary amine to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: The Schiff base product often precipitates upon cooling. Collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Characterization: Confirm the structure via IR spectroscopy (presence of a C=N stretch) and NMR.
Visualization: General Synthesis of Schiff Bases
Caption: General reaction scheme for Schiff base synthesis.
Conclusion
This compound has proven to be a remarkably fruitful scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular libraries targeting a wide range of biological processes. From the development of potent AChE inhibitors for neurodegenerative diseases to the design of specific MMP inhibitors and novel anticancer and antimicrobial agents, the derivatives of this core structure continue to demonstrate significant therapeutic potential. The protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the rich biological activity of this versatile chemical entity.
References
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Available at: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]
-
Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem. Available at: [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Induced cell cycle arrest at G2/M phase. ResearchGate. Available at: [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. Available at: [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. Muthayammal College of Arts and Science. Available at: [Link]
-
Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules. Available at: [Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules. Available at: [Link]
-
Towards third generation matrix metalloproteinase inhibitors for cancer therapy. British Journal of Cancer. Available at: [Link]
-
MMP Inhibitors: Past, present and future. Frontiers in Bioscience. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. MMP Inhibitors: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. muthayammal.in [muthayammal.in]
- 9. mdpi.com [mdpi.com]
2-Methoxy-3-pyridinecarboxaldehyde reaction mechanisms
An In-depth Technical Guide to the Reaction Mechanisms of 2-Methoxy-3-pyridinecarboxaldehyde
Introduction
This compound, also known as 2-methoxynicotinaldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing aldehyde, and the pyridine ring, govern its reactivity and make it a subject of significant interest in synthetic organic chemistry. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. We will delve into the synthesis of this key intermediate and explore its participation in fundamental organic transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction.
The Strategic Importance of this compound in Medicinal Chemistry
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization is a cornerstone of drug discovery.[2] The specific substitution pattern of this compound makes it a valuable precursor for compounds with diverse therapeutic applications. For instance, it has been utilized in the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of Alzheimer's disease, and matrix metalloproteinase (MMP) inhibitors, a class of enzymes implicated in cancer and other diseases.[1] Understanding the reaction mechanisms of this aldehyde is therefore not just an academic exercise but a critical component of developing novel therapeutics.
I. Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloronicotinaldehyde, with sodium methoxide.
Reaction Mechanism
The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. The methoxide ion attacks the carbon bearing the chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient pyridine ring. In the final step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired this compound.
Experimental Protocol: Synthesis from 2-Chloronicotinaldehyde
This protocol is based on established procedures for nucleophilic aromatic substitution on chloropyridines.[3]
Materials:
-
2-Chloronicotinaldehyde
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-chloronicotinaldehyde (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
II. Key Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group. The presence of the methoxy group at the 2-position and the nitrogen atom in the pyridine ring modulates this reactivity through electronic and steric effects.
A. Nucleophilic Addition Reactions
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound is a fundamental method for forming new carbon-carbon bonds and synthesizing secondary alcohols.
Mechanism: The highly polarized carbon-magnesium bond of the Grignard reagent (R-MgX) renders the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.[4]
Causality of Experimental Choices: The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and will react with even trace amounts of water.[5] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and can solvate the magnesium species.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of phenylmagnesium bromide (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (2-methoxypyridin-3-yl)(phenyl)methanol by column chromatography.
B. Condensation Reactions
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[7]
Mechanism: The base (e.g., piperidine, ammonium acetate) deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to yield the α,β-unsaturated product.[8]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.[9]
-
Add a catalytic amount of piperidine (0.1 eq).[9]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes, collect it by filtration and wash with cold ethanol.
-
If the product does not crystallize, remove the ethanol under reduced pressure and purify the residue by column chromatography or recrystallization.
The Wittig and HWE reactions are indispensable for the synthesis of alkenes from aldehydes. The Wittig reaction utilizes a phosphorus ylide, while the HWE reaction employs a phosphonate carbanion. The HWE reaction is often preferred for its generally higher E-selectivity and the water-soluble nature of its phosphate byproduct, which simplifies purification.[2][10]
Mechanism (HWE): A base is used to deprotonate the phosphonate ester, generating a stabilized carbanion. This nucleophile adds to the aldehyde to form a tetrahedral intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently fragments to give the alkene and a phosphate ester. The formation of the thermodynamically more stable E-alkene is generally favored.[11]
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes to an hour, until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl (E)-3-(2-methoxypyridin-3-yl)acrylate by column chromatography.
C. Oxidation and Reduction
The aldehyde functionality of this compound can be readily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
Mechanism: Sodium borohydride acts as a source of hydride ions (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. In a protic solvent like ethanol, the alkoxide is then protonated to yield the primary alcohol.[12]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[12]
-
Add sodium borohydride (1.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give (2-methoxypyridin-3-yl)methanol.
The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methoxynicotinic acid, using a variety of oxidizing agents. Potassium permanganate (KMnO₄) is a powerful and effective choice for this transformation.
Mechanism: The oxidation of aldehydes with permanganate is complex but is thought to involve the formation of a permanganate ester intermediate, which then collapses to form the carboxylic acid and a reduced manganese species.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (approximately 2.0 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with hydrochloric acid to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxynicotinic acid.
III. Data Presentation
Quantitative Data Summary for Key Reactions
| Reaction Type | Reagents | Product | Typical Yield (%) |
| Grignard | Phenylmagnesium bromide | (2-methoxypyridin-3-yl)(phenyl)methanol | 70-85 |
| Knoevenagel | Ethyl cyanoacetate, piperidine | Ethyl 2-cyano-3-(2-methoxypyridin-3-yl)acrylate | 80-95 |
| HWE | Triethyl phosphonoacetate, NaH | Ethyl (E)-3-(2-methoxypyridin-3-yl)acrylate | 75-90 |
| Reduction | Sodium borohydride | (2-methoxypyridin-3-yl)methanol | >95 |
| Oxidation | Potassium permanganate | 2-Methoxynicotinic acid | 60-75 |
IV. Visualizations
Caption: Synthesis of this compound.
Caption: Grignard reaction workflow.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Caption: Redox transformations of the aldehyde.
Caption: General mechanism of nucleophilic addition.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its reactivity, governed by the electronic interplay of its functional groups, is paramount for its effective utilization. This guide has provided a detailed overview of its synthesis and key reaction mechanisms, including nucleophilic additions, condensations, oxidation, and reduction. The experimental protocols provided herein, based on established and reliable methodologies, serve as a practical resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. By leveraging the principles and procedures outlined in this guide, scientists can confidently employ this compound to construct complex molecular architectures and advance their research objectives.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. [Link]
-
Grignard Reaction. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
YouTube. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. [Link]
-
Organic Syntheses. (n.d.). 2-METHOXYBENZALDEHYDE. [Link]
-
Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). [Link]
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
Sources
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- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility of 2-Methoxy-3-pyridinecarboxaldehyde in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed exploration of the solubility characteristics of 2-Methoxy-3-pyridinecarboxaldehyde. In the absence of extensive published quantitative solubility data, this document focuses on the theoretical principles governing its solubility in various organic solvents and furnishes actionable experimental protocols for its empirical determination. By understanding the physicochemical properties of the molecule, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications.
Introduction to this compound
This compound, with the chemical formula C₇H₇NO₂, is a heterocyclic aromatic aldehyde.[1] Its structure, featuring a pyridine ring substituted with a methoxy group and a carboxaldehyde group, imparts a unique combination of polarity and reactivity. This compound serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[2] An understanding of its solubility is paramount for its effective utilization in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Not specified in search results | |
| Boiling Point | 200-201 °C | |
| Density | 1.161 g/mL at 25 °C | |
| CAS Number | 71255-09-9 | [1] |
Theoretical Prediction of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is dictated by the interplay of its functional groups and their interactions with the solvent molecules.
Molecular Structure and Polarity Analysis
The this compound molecule possesses distinct polar and non-polar regions, influencing its solubility in different media.
Figure 1: Molecular structure and polarity of this compound.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring polar. It can also act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is electronegative and possesses lone pairs of electrons, contributing to the molecule's polarity and its ability to act as a hydrogen bond acceptor.
-
Carboxaldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar. The oxygen atom is a strong hydrogen bond acceptor.
Predicted Solubility in Different Solvent Classes
Based on its molecular structure, the following solubilities can be predicted:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. While a related isomer shows slight solubility in water, the presence of multiple polar groups in this compound suggests it is likely to have moderate to good solubility in polar protic organic solvents like ethanol and methanol. The pyridine nitrogen and the oxygen atoms of the methoxy and carboxaldehyde groups can act as hydrogen bond acceptors.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have dipole moments but do not have O-H or N-H bonds. Due to the polar nature of this compound, it is expected to be readily soluble in these solvents through dipole-dipole interactions. A related isomer, 6-methoxy-3-pyridinecarboxaldehyde, is reported to have good solubility in solvents like dichloromethane and ethyl ether.
-
Nonpolar Solvents (e.g., hexane, toluene): The significant polarity of this compound suggests that its solubility in nonpolar solvents will be limited. The energy required to break the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions would be energetically unfavorable.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | Good to High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, DMSO, DMF, Dichloromethane | Good to High | Dipole-Dipole |
| Nonpolar | Hexane, Toluene | Low to Insoluble | van der Waals forces |
Experimental Determination of Solubility
To obtain definitive solubility data, empirical determination is essential. The following section outlines protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents and can be used to classify the compound's general solubility profile.
Figure 2: Workflow for qualitative solubility determination.
Protocol:
-
Preparation: Into separate small test tubes, add approximately 10 mg of this compound.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).
-
Mixing: Cap and vortex or shake each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect each tube for the presence of undissolved solid. A clear solution indicates solubility, while a cloudy suspension or visible solid indicates partial solubility or insolubility.
-
Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method, often referred to as the shake-flask method, determines the equilibrium concentration of the solute in a solvent at a specific temperature.
Figure 3: Workflow for quantitative solubility determination.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations is required.
-
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic.
-
pH (in aqueous solutions): The pyridine nitrogen can be protonated under acidic conditions, forming a pyridinium salt. This salt would have significantly higher aqueous solubility than the neutral molecule.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
Conclusion
References
-
Chem-Impex International, Inc. This compound. [Link]
-
Pipzine Chemicals. 6-Methoxy-3-pyridinecarboxaldehyde. [Link]
Sources
Spectroscopic Characterization of 2-Methoxy-3-pyridinecarboxaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9), a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation and the causality behind the spectral features. While experimental spectra for this specific compound are not publicly available in spectral databases, this guide presents a robust, predicted dataset based on established spectroscopic principles and comparative analysis with structurally analogous compounds. This approach ensures a high degree of scientific integrity and practical utility.
Molecular Structure and Overview
This compound is a substituted pyridine with a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1][2] Its structure, featuring an aldehyde and a methoxy group on a pyridine ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation in synthetic applications.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Proton (¹H) NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | H-aldehyde |
| ~8.2 | dd | 1H | H-6 |
| ~7.9 | dd | 1H | H-4 |
| ~7.1 | dd | 1H | H-5 |
| ~4.0 | s | 3H | OCH₃ |
Interpretation and Rationale:
The predicted ¹H NMR spectrum is based on the analysis of related structures such as 3-pyridinecarboxaldehyde and 3-methoxybenzaldehyde.[3]
-
Aldehyde Proton (~10.2 ppm): The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Its singlet multiplicity arises from the absence of adjacent protons.
-
Pyridine Protons (~7.1-8.2 ppm): The three protons on the pyridine ring will appear in the aromatic region. H-6, being adjacent to the electronegative nitrogen atom, is predicted to be the most downfield of the ring protons. H-4 will be deshielded by the adjacent aldehyde group. H-5 is expected to be the most upfield of the ring protons. The splitting patterns will be complex due to mutual coupling (dd - doublet of doublets).
-
Methoxy Protons (~4.0 ppm): The methoxy group protons will appear as a sharp singlet, shifted downfield due to the attachment to an oxygen atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[1]
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Carbon-¹³ (¹³C) NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (aldehyde) |
| ~163 | C-2 (C-OCH₃) |
| ~153 | C-6 |
| ~138 | C-4 |
| ~128 | C-3 |
| ~118 | C-5 |
| ~56 | OCH₃ |
Interpretation and Rationale:
The predicted ¹³C NMR chemical shifts are derived from data for 3-pyridinecarboxaldehyde and various methoxy-substituted aromatics.[3][4]
-
Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift.
-
Pyridine Carbons (~118-163 ppm):
-
C-2, being directly attached to two electronegative atoms (N and O), will be significantly downfield.
-
C-6, adjacent to the nitrogen, will also be downfield.
-
C-3, bearing the aldehyde group, will be deshielded.
-
C-4 and C-5 will have chemical shifts typical for pyridine ring carbons.
-
-
Methoxy Carbon (~56 ppm): The carbon of the methoxy group will appear in the typical range for an sp³-hybridized carbon attached to an oxygen atom.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |
| ~2850-2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching (pyridine) |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |
Interpretation and Rationale:
The predicted IR spectrum is based on characteristic group frequencies for aldehydes, aromatic ethers, and pyridines.
-
C=O Stretch (~1700 cm⁻¹): A strong absorption band in this region is the hallmark of a carbonyl group.
-
Aldehyde C-H Stretch (~2850-2750 cm⁻¹): The presence of two weak bands in this region is characteristic of an aldehyde C-H bond.
-
C-O Stretches (~1250 and ~1030 cm⁻¹): Strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether linkage are expected.
-
Pyridine Ring Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the vibrations of the pyridine ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): If the sample is solid, grind a small amount with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 136 | [M-H]⁺ |
| 108 | [M-CHO]⁺ |
| 107 | [M-CH₂O]⁺ |
| 78 | [C₅H₄N]⁺ (pyridyl cation) |
Interpretation and Rationale:
The fragmentation pattern is predicted based on the known fragmentation of aldehydes and aromatic ethers.
-
Molecular Ion ([M]⁺, m/z 137): The peak corresponding to the intact molecule is expected to be reasonably intense due to the stability of the aromatic ring.
-
[M-H]⁺ (m/z 136): Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.
-
[M-CHO]⁺ (m/z 108): Cleavage of the bond between the pyridine ring and the aldehyde group results in the loss of a formyl radical.
-
[M-CH₂O]⁺ (m/z 107): Loss of formaldehyde from the molecular ion is a possible rearrangement.
-
[C₅H₄N]⁺ (m/z 78): Further fragmentation can lead to the formation of the stable pyridyl cation.
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 2-Methoxy-3-pyridinecarboxaldehyde
For Immediate Release
A Deep Dive into a Versatile Scaffold for Novel Drug Discovery
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, illuminating the significant and diverse potential of 2-Methoxy-3-pyridinecarboxaldehyde as a key building block in modern medicinal chemistry. This document will explore established applications and unveil promising, underexplored avenues for future research, providing a comprehensive resource for leveraging this versatile molecule in the development of next-generation therapeutics.
Introduction: The Strategic Importance of a Versatile Pyridine Aldehyde
This compound (C₇H₇NO₂) is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of a wide array of biologically active compounds.[1] Its unique electronic and steric properties, conferred by the methoxy and aldehyde functionalities on the pyridine ring, make it a highly reactive and adaptable scaffold for the construction of complex molecular architectures. This guide will delve into the synthetic utility and therapeutic potential of this compound, with a focus on its application in the development of enzyme inhibitors and targeted protein degraders.
Core Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 71255-09-9 | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Boiling Point | 200-201 °C | [1] |
| Density | 1.161 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5500 | [1] |
Established Research Areas: A Foundation for Innovation
This compound has been instrumental in the synthesis of potent inhibitors for critical biological targets, demonstrating its value in addressing a range of pathologies.
Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases
The compound serves as a crucial starting material for the synthesis of 4H-pyrano[2,3-b]quinoline derivatives, a class of potent acetylcholinesterase (AChE) inhibitors.[1] These inhibitors are of significant interest in the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
One notable example is the synthesis of ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate.[1]
Matrix Metalloproteinase (MMP) Inhibitors in Cancer and Inflammation
This compound is also a key precursor in the development of N-hydroxy-2-pyridinone-based arylsulfones, which act as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a critical role in cancer metastasis, angiogenesis, and inflammatory processes. The ability to selectively inhibit these enzymes presents a promising therapeutic strategy.
Emerging Research Frontiers: Charting New Paths in Drug Discovery
Beyond its established roles, this compound is at the forefront of innovative therapeutic strategies, offering exciting opportunities for novel drug design.
PI3Kα Inhibitors for Oncology
Recent research has highlighted the utility of the 2-methoxy-3-pyridinyl moiety in the design of potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[2][3]
Imidazo[1,2-a]pyridine derivatives incorporating the 2-methoxy-3-pyridinyl group have shown significant inhibitory activity against PI3Kα.[2] The methoxy group and the pyridine nitrogen atom can form crucial hydrogen bond interactions with key amino acid residues in the kinase's active site, such as Lys802, contributing to the compound's potency.[4] For instance, compound 35 from a study on 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives demonstrated an IC₅₀ of 150 nM against PI3Kα.[2]
This opens a promising avenue for the development of novel anti-cancer agents with improved selectivity and efficacy.
Targeted Protein Degradation (TPD) with FBXO22 Recruitment
A groundbreaking area of research involves the use of 2-pyridinecarboxaldehyde derivatives in targeted protein degradation (TPD). This innovative modality utilizes small molecules, known as PROteolysis TArgeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[5][6][7]
It has been discovered that 2-pyridinecarboxaldehydes can function as a novel electrophilic "warhead" for recruiting the E3 ubiquitin ligase FBXO22.[5][8] The aldehyde group forms a reversible thioacetal with a specific cysteine residue (Cys326) on FBXO22.[5] This interaction enables the recruitment of FBXO22 to a target protein of interest when the 2-pyridinecarboxaldehyde is incorporated into a PROTAC molecule.
For example, a potent and selective FBXO22 degrader, AHPC(Me)-C6-NH₂, demonstrated a DC₅₀ of 77 nM with a Dₘₐₓ of 99%.[9] This highlights the potential of using this compound to design novel PROTACs for degrading previously "undruggable" targets.
Experimental Protocols: A Practical Guide
To facilitate further research, this section provides a generalized experimental protocol for the synthesis of a key intermediate class.
General Procedure for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of imidazo[1,2-a]pyridine derivatives, which form the core of the aforementioned PI3Kα inhibitors, typically follows a multi-step sequence. A general procedure is outlined below, based on established methodologies.[2][4]
Step 1: Bromination of 2-aminopyridine To a solution of the appropriate 2-aminopyridine derivative in N,N-dimethylformamide (DMF), N-Bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The product, a 2-amino-3-bromopyridine derivative, is then isolated by aqueous workup and extraction.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine core The 2-amino-3-bromopyridine derivative is reacted with ethyl 3-bromopyruvate in a suitable solvent, such as ethanol, under reflux conditions. This cyclization reaction forms the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate core structure.
Step 3: Suzuki Coupling to introduce the 2-methoxy-3-pyridinyl moiety The 8-bromo-imidazo[1,2-a]pyridine derivative can then be subjected to a Suzuki coupling reaction with a suitable boronic acid or boronate ester of this compound to introduce the desired pyridinyl group at the 8-position. This step typically requires a palladium catalyst and a base.
Step 4: Further modifications The resulting intermediate can undergo further chemical transformations, such as hydrolysis of the ester and subsequent amide coupling, to generate a library of final compounds for biological evaluation.
Future Directions and Conclusion
This compound stands as a testament to the power of versatile building blocks in driving innovation in drug discovery. Its proven utility in the synthesis of AChE and MMP inhibitors provides a solid foundation for further exploration. The emerging applications in the development of selective PI3Kα inhibitors and novel PROTACs for targeted protein degradation represent the new frontiers for this remarkable molecule.
The exploration of structure-activity relationships of the 2-methoxy-3-formylpyridine moiety in these novel applications will be crucial for optimizing potency and selectivity. Furthermore, the development of efficient and scalable synthetic routes to this key intermediate will be essential for its widespread adoption in drug development programs.
This technical guide has provided a comprehensive overview of the current and future research potential of this compound. It is our hope that this resource will inspire and enable researchers to unlock new therapeutic possibilities and contribute to the advancement of medicine.
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
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Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society, 2023.
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Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. Broad Institute, 2023.
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 2023.
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007.
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2020.
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Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.
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Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). ResearchGate, 2023.
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Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed, 2023.
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Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. ResearchGate, 2023.
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Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed Central, 2023.
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate, 2020.
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate, 2023.
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Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin- 5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. ResearchGate, 2012.
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Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society, 2023.
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar, 2007.
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Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology, 2018.
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Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au, 2022.
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Taylor & Francis Online, 2023.
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An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-3-pyridinecarboxaldehyde
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Methoxy-3-pyridinecarboxaldehyde (CAS No. 71255-09-9). As a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, its unique reactivity profile necessitates a robust understanding of its potential hazards.[1] This guide is intended for researchers, chemists, and drug development professionals who work with this compound, offering field-proven insights to foster a culture of safety and scientific integrity.
Core Hazard Profile and Risk Assessment
A foundational risk assessment begins with a clear understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS). This compound is a combustible liquid that poses significant health risks upon exposure.[2][3][4] The primary dangers are severe eye damage, skin irritation, and the potential for allergic skin reactions.[4][5]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Key Precautionary Statements |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage.[4][5] | P280, P305+P354+P338, P317[4] |
| Skin Sensitization | Exclamation Mark | Danger | H317: May cause an allergic skin reaction.[4][5] | P261, P272, P280, P302+P352, P333+P317[4] |
| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[2][6] | P280, P302+P352, P332+P313[2] |
| Acute Toxicity (Oral) | Exclamation Mark | Warning | H302: Harmful if swallowed.[2][7] | P264, P270, P301+P312, P330[8] |
| Acute Toxicity (Dermal) | Exclamation Mark | Warning | H312: Harmful in contact with skin.[2][7] | P280, P302+P352, P312[2] |
Causality Insight: The aldehyde functional group contributes to the compound's reactivity, particularly its potential to act as a skin and eye irritant. The pyridine moiety, while imparting valuable chemical properties, also means that safe handling protocols for pyridine derivatives should be observed.[9] The H318 classification ("Causes serious eye damage") is of critical importance; it indicates a risk of irreversible damage, mandating a higher level of eye protection than for compounds that are merely eye irritants (H319).[4]
A Multi-Layered Approach to Exposure Prevention: Engineering Controls & PPE
The cornerstone of chemical safety is the "Hierarchy of Controls," which prioritizes the elimination or control of hazards at their source.
A. Engineering Controls: The First Line of Defense Reliance on Personal Protective Equipment (PPE) alone is insufficient. Robust engineering controls are non-negotiable when handling this compound.
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[4][9] This is crucial to prevent the inhalation of vapors, aligning with precaution P261 ("Avoid breathing vapours").[4]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fumes.[9][10]
-
Emergency Infrastructure: An emergency safety shower and eyewash station must be located within a 10-second travel distance of the handling area.[11][12] Regular testing of this equipment is mandatory.
B. Personal Protective Equipment (PPE): The Final Barrier PPE selection must be directly informed by the GHS hazard statements. The "Danger" signal word and H318/H317 statements dictate a specific and stringent PPE protocol.
-
Eye and Face Protection: Due to the severe eye damage risk (H318), chemical safety goggles worn in conjunction with a full-face shield is mandatory.[3][4] Standard safety glasses are inadequate.
-
Hand Protection: Wear nitrile or neoprene gloves.[9] Latex gloves are not recommended due to their poor chemical resistance to many organic compounds.[9] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[13]
-
Skin and Body Protection: A fully-buttoned, long-sleeved laboratory coat is required to prevent skin contact.[9]
-
Respiratory Protection: For situations with a higher risk of aerosol generation or where engineering controls may be insufficient, a respirator with an appropriate organic vapor cartridge (such as a Type ABEK filter) should be used in accordance with your institution's respiratory protection program.[3]
Caption: PPE selection workflow based on task-specific risks.
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidental release.
Protocol 1: Weighing and Transferring the Compound
-
Preparation: Don all required PPE (gloves, lab coat, goggles, face shield) before entering the designated handling area.
-
Work Area Setup: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain minor drips.
-
Grounding: When transferring from a larger container, ensure all metal parts are grounded to prevent static discharge, as the material is a combustible liquid.[14][15]
-
Aliquotting: For transfers, use a dedicated, properly labeled container. Perform all transfers slowly and carefully to avoid splashing.
-
Container Sealing: Keep the primary container tightly sealed when not in use to prevent vapor release and potential contamination.[9]
-
Post-Handling: After completing the task, wipe down the external surfaces of the container, dispose of the bench liner and any contaminated materials in the designated hazardous waste container.
-
De-Gowning: Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water immediately after.[13]
Storage and Chemical Incompatibility
Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 0-8 °C (Refrigerated)[1] | To minimize vapor pressure and potential degradation. |
| Atmosphere | Store in a tightly closed container.[4] | To prevent oxidation and moisture absorption. |
| Location | Cool, dry, and well-ventilated area.[4][9] | To ensure stability and prevent accumulation of flammable vapors. |
| Segregation | Store away from incompatible materials.[15] | To prevent accidental hazardous reactions. |
Known Incompatibilities:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids & Bases: May catalyze decomposition or other unwanted reactions.
-
Ignition Sources: As a combustible liquid with a flash point of 96 °C, it must be stored away from heat, sparks, and open flames.[3][14]
Emergency Procedures: Spill, Exposure, and Fire
A pre-planned and practiced emergency response is essential for mitigating the consequences of an incident.
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A Senior Application Scientist's Guide to 2-Methoxy-3-pyridinecarboxaldehyde in Drug Discovery
Abstract
2-Methoxy-3-pyridinecarboxaldehyde, a substituted pyridine derivative, has emerged as a critical building block in contemporary medicinal chemistry. Its unique electronic and structural features make it an invaluable synthon for accessing complex heterocyclic scaffolds targeting a range of biological pathways. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, quality control standards, and key applications. We delve into field-proven insights for procurement, in-house quality verification through detailed analytical protocols, and step-by-step synthetic methodologies for its use in constructing potent enzyme inhibitors. This document is designed to bridge the gap between sourcing and application, enabling research teams to accelerate their discovery programs with confidence and scientific rigor.
Introduction to this compound: A Versatile Synthon
This compound (also known as 2-methoxynicotinaldehyde) is an aromatic aldehyde distinguished by a pyridine ring functionalized with both a methoxy and a formyl group. This strategic placement of an electron-donating group (methoxy) and an electron-withdrawing/reactive group (aldehyde) on the pyridine core imparts a unique reactivity profile that is highly sought after in the synthesis of pharmaceutical agents.
Its significance lies in its ability to participate in a wide array of chemical transformations, including but not limited to, nucleophilic additions, condensation reactions, and multicomponent reactions. These reactions pave the way for the construction of privileged scaffolds—molecular frameworks that are recurrently found in biologically active compounds.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a starting material is the bedrock of reproducible and successful synthesis campaigns. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 71255-09-9 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or low melting point solid | [2] |
| Boiling Point | 200-201 °C (lit.) | [1] |
| Density | 1.161 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.5500 (lit.) | [1] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [1] |
| IUPAC Name | 2-methoxypyridine-3-carbaldehyde | [3] |
| Synonyms | 2-Methoxynicotinaldehyde, 2-Methoxy-3-formylpyridine | [3] |
Significance in Medicinal Chemistry
The utility of this compound is most pronounced in its application as a precursor to potent and selective enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in enzyme active sites, while the overall scaffold serves as a rigid framework for orienting other pharmacophoric features. Its documented use in the synthesis of inhibitors for acetylcholinesterase (AChE) and matrix metalloproteinases (MMPs) underscores its importance in developing treatments for neurodegenerative diseases and cancer, respectively.[1]
Commercial Availability and Strategic Sourcing
The accessibility of a key building block is a critical logistical parameter for any research program. This compound is readily available from a variety of chemical suppliers, catering to needs ranging from discovery-scale (grams) to process development (kilograms).
Major Commercial Suppliers
Below is a comparative table of prominent suppliers offering this compound. Purity and available quantities are key differentiators.
| Supplier | Stated Purity | Available Quantities |
| Sigma-Aldrich (Merck) | ≥96% | Gram quantities |
| AK Scientific, Inc. | ≥97% | 1g, 5g, 10g, 25g |
| Thermo Scientific (Fisher) | 96% | Gram quantities |
| Synblock | ≥98% | Inquire for bulk |
| Sunway Pharm Ltd | ≥97% | 1g, 5g, 10g, 25g, 100g |
| Langwaychem | ≥98% | Inquire for bulk |
| Frontier Specialty Chemicals | Inquire for specs | Inquire for sizes |
Indicative Pricing Analysis
Pricing is subject to market fluctuations and supplier. The following table provides an indicative cost analysis based on publicly available 2026 data for research-grade material. For bulk quantities, direct quotes are necessary.
| Supplier | Quantity | Indicative Price (USD) | Price per Gram (USD) |
| AK Scientific, Inc. [2] | 1g | $22 | $22.00 |
| AK Scientific, Inc. [2] | 5g | $43 | $8.60 |
| AK Scientific, Inc. [2] | 10g | $72 | $7.20 |
| AK Scientific, Inc. [2] | 25g | $147 | $5.88 |
| Sunway Pharm Ltd | 1g | $6 | $6.00 |
| Sunway Pharm Ltd | 5g | $27 | $5.40 |
| Sunway Pharm Ltd | 10g | $54 | $5.40 |
| Sunway Pharm Ltd | 25g | $134 | $5.36 |
| Metallocene Catalysts [4] | 2g | €180.00 (~$195) | ~$97.50 |
Note: Prices are for estimation purposes only and may vary. Bulk pricing will be significantly different.
Causality in Procurement: Beyond the Price Tag
While cost is a factor, a Senior Scientist's procurement strategy must prioritize reliability and quality. The causality is simple: an impure or misidentified starting material invalidates all subsequent experimental data, wasting significant time and resources. When sourcing this compound, consider the following:
-
Purity Specification: A higher purity (e.g., ≥98%) is preferable as it minimizes the risk of side reactions from unknown impurities.
-
Supplier Documentation: Reputable suppliers provide a Certificate of Analysis (CoA) with lot-specific data (e.g., NMR, HPLC, GC-MS). Always request and review this document.
-
Consistency: For long-term projects, supplier consistency is key. A change in the impurity profile between batches, even if the overall purity remains high, can affect reaction outcomes.
In-House Quality Control: A Self-Validating System
Trust in starting materials should always be verified. Implementing a routine in-house QC protocol for incoming reagents is a self-validating system that ensures the integrity of your research.
Caption: Workflow for incoming material quality control.
Protocol: ¹H-NMR for Structural Verification
This protocol confirms the chemical identity and provides a preliminary assessment of purity.
-
Objective: To verify the structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of the material in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire a standard proton spectrum (e.g., 16 scans).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
-
Expected Chemical Shifts (δ, ppm): Based on the structure and general principles of NMR spectroscopy, the following signals are expected.[5][6]
-
~10.1-10.5 ppm (singlet, 1H): Aldehyde proton (-CHO). This is a highly deshielded proton and is characteristic.
-
~8.2-8.4 ppm (doublet of doublets, 1H): Aromatic proton at position 6 of the pyridine ring.
-
~7.8-8.0 ppm (doublet of doublets, 1H): Aromatic proton at position 4 of the pyridine ring.
-
~7.0-7.2 ppm (doublet of doublets, 1H): Aromatic proton at position 5 of the pyridine ring.
-
~4.0-4.2 ppm (singlet, 3H): Methoxy group protons (-OCH₃).
-
-
Acceptance Criteria: The observed spectrum must match the expected chemical shifts, multiplicities, and integrations. The absence of significant unassigned peaks is critical.
Protocol: HPLC-UV for Purity Determination
This protocol provides a quantitative measure of purity.
-
Objective: To determine the purity of this compound by percent area.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as water with 0.1% formic acid and Mobile Phase B as acetonitrile with 0.1% formic acid.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 275 nm (determine optimal wavelength via UV scan if possible).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
-
Acceptance Criteria: Purity should be ≥96% (or as specified by the supplier). The peak shape should be symmetrical.
Key Synthetic Applications in Drug Discovery
The true value of this compound is demonstrated in its conversion to high-value, biologically active molecules.
Caption: Synthetic pathways from this compound.
Application Example 1: Synthesis of an Acetylcholinesterase (AChE) Inhibitor
This compound is a key starting material for synthesizing ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate, a potent AChE inhibitor relevant to Alzheimer's disease research.[1] The synthesis proceeds via a multicomponent reaction.
-
Reaction Scheme: This reaction involves the condensation of this compound, ethyl acetoacetate, malononitrile, and cyclohexanone.
-
Causality: This one-pot, multicomponent approach is highly efficient, rapidly building molecular complexity from simple, commercially available starting materials. The choice of a base catalyst like piperidine is crucial for promoting the initial Knoevenagel condensation and subsequent cyclization steps.
-
Detailed Protocol:
-
To a 100 mL round-bottom flask, add this compound (1.37 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (30 mL).
-
Add piperidine (0.5 mL) as a catalyst.
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclohexanone (0.98 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to yield the pure title compound as a solid.
-
Dry the product under vacuum. Characterize by NMR, MS, and IR to confirm structure and purity.
-
Application Example 2: Synthesis of N-hydroxy-2-pyridinone-based MMP Inhibitors
-
Synthetic Strategy: A plausible route involves an initial condensation with an active methylene compound (e.g., an N-substituted cyanoacetamide) followed by cyclization to form a 2-pyridinone ring. Subsequent functionalization would install the arylsulfone and hydroxamic acid (or other zinc-binding group) moieties.
-
Illustrative Protocol (First two steps):
-
Step A: Knoevenagel Condensation:
-
In a flask, dissolve this compound (1.37 g, 10 mmol) and 2-cyano-N-phenylacetamide (1.60 g, 10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (0.2 mL) and heat the mixture to reflux for 4 hours.
-
Cool the reaction, and collect the precipitated solid product, which is the α,β-unsaturated nitrile intermediate. Wash with cold ethanol.
-
-
Step B: Cyclization to Pyridinone:
-
Suspend the intermediate from Step A (10 mmol) in a solution of sodium ethoxide in ethanol (prepared by dissolving 0.23 g of sodium in 30 mL of ethanol).
-
Heat the mixture to reflux for 6 hours.
-
Cool to room temperature and acidify carefully with 1M HCl to pH ~5-6.
-
The precipitated 2-pyridinone product is collected by filtration, washed with water, and dried.
-
-
-
Rationale: This sequence builds the core pyridinone heterocycle. Further steps, such as N-alkylation, sulfonation, and conversion of the nitrile to a zinc-binding group, would be required to complete the synthesis of a final MMP inhibitor target.
Handling, Storage, and Safety
Proper handling and storage are paramount for ensuring the stability of the reagent and the safety of laboratory personnel.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Recommended storage is often at room temperature or refrigerated (0-8 °C).
-
Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] Avoid breathing vapors or dust.
| GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| H317: May cause an allergic skin reaction.[1]H318: Causes serious eye damage.[1] | P280: Wear protective gloves/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Conclusion and Future Outlook
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its commercial availability, coupled with a well-defined reactivity profile, ensures its continued use in the synthesis of novel therapeutics. The protocols and data presented in this guide offer a practical framework for its effective procurement, validation, and application. As medicinal chemistry continues to tackle increasingly complex biological targets, the demand for versatile, high-value building blocks like this compound is set to grow, paving the way for the next generation of targeted therapies.
References
-
Contelles-Marco J, et al. (2006). Synthesis and biological evaluation of new 4H-pyrano [2, 3-b] quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals. European Journal of Organic Chemistry, 41(12), 1464-1469. [Link]
-
Zhang M-Y, et al. (2008). Syntheses and in vitro evaluation of arylsulfone-based MMP inhibitors with heterocycle-derived zinc-binding groups (ZBGs). Bioorganic & Medicinal Chemistry, 18(01), 405-408. [Link]
-
Metallocene Catalysts. (n.d.). This compound 2g. Retrieved January 11, 2026, from [Link]
-
LibreTexts Chemistry. (2021). ¹H NMR Spectra and Interpretation. [Link]
-
Jasperse, C. (n.d.). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Langwaychem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Cohen, et al. (2010). Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors. ACS Medicinal Chemistry Letters, 1(5), 232-236. [Link]
-
EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B, 1772-1775. [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific™. Retrieved January 11, 2026, from [Link]
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- 2. 71255-09-9 this compound AKSci V1359 [aksci.com]
- 3. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
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- 7. Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
basic reactivity of the aldehyde group in 2-Methoxy-3-pyridinecarboxaldehyde
An In-depth Technical Guide to the Basic Reactivity of the Aldehyde Group in 2-Methoxy-3-pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Aldehyde
This compound is a heterocyclic aromatic aldehyde featuring a pyridine ring substituted with a methoxy group at the 2-position and a formyl (aldehyde) group at the 3-position.[1] This substitution pattern creates a unique electronic environment that governs the reactivity of the aldehyde, making it a valuable building block in medicinal chemistry and organic synthesis. Its applications include the synthesis of potent acetylcholinesterase (AChE) inhibitors and matrix metalloproteinase (MMP) inhibitors. Understanding the core reactivity of its aldehyde group is paramount for its effective utilization in the development of novel therapeutics and complex organic molecules.
This guide provides an in-depth analysis of the electronic and steric factors influencing the aldehyde's reactivity, detailed discussions of its participation in key reaction classes, and field-proven experimental protocols.
| Property | Value |
| Molecular Formula | C₇H₇NO₂[1][2] |
| Molecular Weight | 137.14 g/mol [1][2] |
| CAS Number | 71255-09-9[1][2] |
| Boiling Point | 200-201 °C |
| Density | 1.161 g/mL at 25 °C |
| Refractive Index | n20/D 1.5500 |
Section 1: The Electronic and Steric Landscape of the Aldehyde Group
The reactivity of an aldehyde is primarily defined by the electrophilicity of the carbonyl carbon. In this compound, this electrophilicity is modulated by a delicate interplay of competing electronic and steric effects from the pyridine ring and the adjacent methoxy group.
-
Electronic Effects : The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom pulls electron density from the carbon.[3][4] This is influenced by:
-
Pyridine Ring : The nitrogen atom in the pyridine ring is electron-withdrawing (inductive effect), which tends to increase the partial positive charge on the ring carbons, including the one attached to the aldehyde. This enhances the electrophilicity of the carbonyl carbon.
-
Methoxy Group : The methoxy group at the ortho position is strongly electron-donating through resonance (+R effect). The oxygen's lone pairs can be delocalized into the ring, pushing electron density towards the aldehyde group. This effect counteracts the inductive pull of the pyridine nitrogen and tends to decrease the aldehyde's electrophilicity.
-
Studies on substituted pyridinecarboxaldehydes confirm that electron-donating groups generally decrease aldehyde reactivity (as measured by hydrate formation).[5] However, the effect for an ortho-methoxy group is less pronounced than for an ortho-hydroxy group, suggesting a complex balance of forces.[5] This balance makes the aldehyde sufficiently reactive for many transformations without being overly unstable.
-
Steric Effects : The ortho-methoxy group provides a degree of steric hindrance around the aldehyde. While not excessively bulky, it can influence the trajectory of incoming nucleophiles, potentially affecting reaction rates and stereochemical outcomes compared to an unhindered aldehyde.[4][5]
Section 2: Nucleophilic Addition: The Cornerstone of Reactivity
The most fundamental reaction of the aldehyde group is nucleophilic addition.[3][6] A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.[6][7]
A simplified diagram of the general nucleophilic addition pathway.
Key Examples of Nucleophilic Addition
-
Reduction to an Alcohol : The aldehyde is readily reduced to the corresponding primary alcohol, (2-methoxypyridin-3-yl)methanol. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation.
-
Grignard/Organolithium Addition : Carbon-carbon bonds can be formed by reacting the aldehyde with Grignard reagents (R-MgX) or organolithium reagents (R-Li). This is a powerful method for introducing alkyl, vinyl, or aryl groups to create secondary alcohols.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol describes the reduction of this compound to (2-methoxypyridin-3-yl)methanol.
Rationale : Sodium borohydride is chosen for its selectivity and safety. It is a mild reducing agent that efficiently reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic pyridine ring. Methanol serves as both the solvent and the proton source for the final alkoxide intermediate. The reaction is run at 0 °C initially to control the exothermic reaction rate.
Methodology :
-
Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.37 g, 10 mmol) in methanol (25 mL).
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition : Slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to manage the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~5-6) and gas evolution ceases. This neutralizes excess NaBH₄ and protonates the resulting alkoxide.
-
Extraction : Remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification : The resulting (2-methoxypyridin-3-yl)methanol can be purified by column chromatography on silica gel if necessary.
Section 3: Condensation Reactions for C=C Bond Formation
Condensation reactions are vital for extending the carbon skeleton. The aldehyde group of this compound readily participates in these reactions, most notably the Wittig and Knoevenagel reactions.
The Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent).[8][9] This reaction is highly reliable and offers control over the location of the newly formed double bond. The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used.[8][10]
Workflow for the Wittig reaction.
The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or pyridine.[11][12] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[12]
Rationale : Using a mild amine catalyst is key.[12] A strong base like NaOH would deprotonate the active methylene compound too quickly and could also promote self-condensation of the aldehyde (an aldol reaction), leading to undesired side products. Pyridine often serves as both the catalyst and the solvent, especially in the Doebner modification where malonic acid is used, leading to simultaneous condensation and decarboxylation.[11][12]
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate
This protocol details the synthesis of diethyl 2-((2-methoxypyridin-3-yl)methylene)malonate.
Methodology :
-
Setup : To a 50 mL round-bottom flask, add this compound (1.37 g, 10 mmol), diethyl malonate (1.76 g, 11 mmol, 1.1 equivalents), and toluene (20 mL).
-
Catalyst Addition : Add piperidine (0.1 mL, ~1 mmol, 0.1 equivalents) and a catalytic amount of acetic acid (0.06 mL, ~1 mmol) to the mixture.
-
Dehydration : Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Causality Note: The Dean-Stark trap is essential for removing the water formed during the condensation, which drives the reaction equilibrium towards the product, ensuring a high yield.
-
Reaction : Continue refluxing for 3-5 hours, or until no more water is collected in the Dean-Stark trap.
-
Workup : Allow the reaction mixture to cool to room temperature. Wash the solution sequentially with water (20 mL), 1 M HCl (15 mL), and brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.
-
Purification : The crude product is often of high purity but can be further purified by vacuum distillation or column chromatography if required.
Section 4: Oxidation of the Aldehyde Group
The aldehyde group is in a +1 oxidation state and can be readily oxidized to a carboxylic acid (+3 oxidation state). This transformation is useful for synthesizing 2-methoxy-nicotinic acid, another important synthetic intermediate.
Common Oxidizing Agents :
-
Potassium Permanganate (KMnO₄) : A strong, inexpensive oxidizing agent. The reaction is typically run in a basic aqueous solution.
-
Tollens' Reagent ([Ag(NH₃)₂]⁺) : A mild oxidizing agent that is also a classic qualitative test for aldehydes. It selectively oxidizes aldehydes without affecting ketones.
-
Potassium Dichromate (K₂Cr₂O₇) in acidic solution.
Conclusion
The aldehyde group in this compound is a reactive and versatile functional handle. Its electrophilicity is finely tuned by the competing electronic influences of the pyridine ring and the methoxy substituent. This balanced reactivity allows it to undergo a wide array of transformations, including nucleophilic additions, condensations, and oxidations, with high efficiency. A thorough understanding of these reaction pathways and the causal factors behind specific experimental conditions enables researchers to leverage this molecule as a powerful building block in the rational design and synthesis of complex, high-value compounds for the pharmaceutical and chemical industries.
References
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Molbase. (n.d.). This compound | CAS No.71255-09-9 Synthetic Routes. Retrieved from [Link]
-
St. Amant, A. H., et al. (2022). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au, 2(4), 896-904. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 8.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
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A Technical Guide to the Role of the Methoxy Group in the Reactivity of 2-Methoxy-3-pyridinecarboxaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-3-pyridinecarboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, valued for its unique reactivity profile.[1] The strategic placement of the methoxy (-OCH₃) and carboxaldehyde (-CHO) groups on the pyridine ring creates a molecule with a nuanced and highly tunable chemical behavior. This guide provides an in-depth analysis of the methoxy group's role, dissecting its electronic and steric influence on the reactivity of both the pyridine nucleus and the aldehyde functionality. By understanding the interplay of these effects, researchers can better predict reaction outcomes, design novel synthetic routes, and develop more effective experimental protocols.
Introduction to this compound
This compound is a substituted pyridine derivative that serves as a precursor in the synthesis of various biologically active compounds. Its structure combines an electron-deficient aromatic ring with two key functional groups that dictate its chemical personality.
Physicochemical Properties
A clear understanding of the molecule's fundamental properties is essential for its effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 71255-09-9 | [1][2][3] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 200-201 °C | [1] |
| Density | 1.161 g/mL at 25 °C | [1] |
Significance in Synthesis
The compound's utility is demonstrated by its application in synthesizing potent therapeutic agents. For instance, it is a key intermediate for:
-
Acetylcholinesterase (AChE) inhibitors , which are crucial in the management of Alzheimer's disease.[1]
-
Matrix metalloproteinase (MMP) inhibitors , a class of drugs investigated for their potential in treating cancer and inflammatory diseases.[1]
-
N-terminal protein modification reagents , where derivatives have shown promise for creating stable bioconjugates.[4]
The Dichotomous Electronic Nature of the Methoxy Substituent
The methoxy group at the C-2 position exerts a profound and dualistic electronic influence on the pyridine ring, which is a cornerstone of the molecule's reactivity. It simultaneously acts as an electron-withdrawing group by induction and an electron-donating group by resonance.
Inductive vs. Resonance Effects: A Balancing Act
The oxygen atom in the methoxy group is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that pulls electron density away from the C-2 carbon through the sigma bond.[5] Conversely, the lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system, resulting in an electron-donating resonance effect (+M or +R).[6] While in many aromatic systems the resonance effect dominates, the inductive effect of the 2-methoxy group in pyridine has a particularly significant impact on the nitrogen atom's basicity.[5][6]
Diagram 1: Dual electronic effects of the 2-methoxy group.
Impact on Pyridine Ring Basicity
A critical consequence of the methoxy group's inductive effect is the marked reduction in the basicity of the pyridine nitrogen. This effect is well-documented and quantitatively supported by pKa values. The mitigated basicity can be a significant synthetic advantage, preventing the pyridine nitrogen from interfering with Lewis acid catalysts or participating in unwanted acid-base side reactions.[5]
| Compound | pKa of Conjugate Acid | Rationale |
| Pyridinium | 5.23 | Baseline basicity. |
| 2-Methoxypyridinium | 3.06 | The -I effect of the adjacent oxygen destabilizes the positive charge on the protonated nitrogen, making it a stronger acid (weaker base).[5] |
Methoxy-Modulated Reactivity of the Pyridine Nucleus
The electronic properties of the methoxy group, combined with the inherent electron-deficient nature of the pyridine ring, create a unique landscape for substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently activated towards nucleophilic attack at the C-2 and C-4 positions because the negative charge of the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[7][8]
-
Activation: The electron-withdrawing aldehyde group at C-3 further activates the ring towards nucleophilic attack.
-
Leaving Group Potential: The 2-methoxy group itself can act as a leaving group in SNAr reactions when a strong nucleophile is used, providing a pathway to 2-substituted pyridine derivatives.[9] The feasibility of this substitution is often enhanced by the presence of additional electron-withdrawing groups on the ring.[9]
Diagram 2: Generalized workflow for SNAr at the C-2 position.
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyridine ring is generally challenging due to the deactivating effect of the ring nitrogen. However, the powerful electron-donating resonance effect of the methoxy group can facilitate such reactions. It acts as an ortho, para-director. Given that the ortho position (C-3) is occupied, electrophilic attack would be directed primarily to the para position (C-5). This allows for selective functionalization at C-5 under carefully controlled, typically non-acidic, conditions.
Reactivity of the Aldehyde Functionality
The aldehyde group at C-3 is a primary site for molecular elaboration, participating in a wide range of classical carbonyl reactions.
Nucleophilic Addition and Condensation Reactions
The aldehyde is highly susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives. It readily participates in condensation reactions, which are fundamental for building molecular complexity.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) to form C=C bonds.[10]
-
Wittig Reaction: Reaction with phosphorus ylides to produce alkenes.
-
Reductive Amination: Formation of an imine followed by reduction to yield an amine.
Oxidation and Reduction
The aldehyde group can be selectively transformed without affecting the core heterocyclic structure under mild conditions.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Can be reduced to the primary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is critical; NaBH₄ is generally preferred for its milder nature and functional group tolerance.
The Role of Steric Hindrance (The Ortho Effect)
The placement of the methoxy group at C-2, adjacent to both the ring nitrogen and the C-3 aldehyde, introduces significant steric effects.[5] This "ortho effect" can:
-
Hinder Reagent Approach: The bulk of the methoxy group can sterically shield the nitrogen atom and one face of the aldehyde's carbonyl group, influencing the stereochemical outcome of nucleophilic additions.[11]
-
Influence Conformation: Steric repulsion between the methoxy group and the aldehyde can force the aldehyde to adopt a specific conformation, potentially twisting it out of the plane of the pyridine ring. This can impact the degree of electronic conjugation between the aldehyde and the ring.[11][12]
-
Modulate Basicity: In addition to electronic effects, steric hindrance around the nitrogen can impede its solvation, further reducing its effective basicity in solution.[11]
Experimental Protocols
The following protocols are illustrative examples of common transformations involving this compound, highlighting the practical application of the principles discussed.
Protocol: Knoevenagel Condensation with Malononitrile
This reaction exemplifies the reactivity of the aldehyde group for C-C bond formation.
-
Objective: To synthesize 2-(2-methoxy-3-pyridinylmethylene)malononitrile.
-
Methodology:
-
Setup: To a solution of this compound (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add malononitrile (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq), to the mixture.
-
Causality: The base acts as a catalyst by deprotonating the malononitrile to generate the nucleophilic carbanion required for the initial attack on the aldehyde.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum.
-
-
Self-Validation: The identity and purity of the product can be confirmed by melting point analysis, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Diagram 3: Experimental workflow for a Knoevenagel condensation.
Protocol: Reduction of the Aldehyde with Sodium Borohydride
This protocol demonstrates the selective reduction of the aldehyde to a primary alcohol.
-
Objective: To synthesize (2-methoxy-3-pyridinyl)methanol.
-
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a flask and cool the solution to 0 °C in an ice bath.
-
Causality: Cooling is necessary to control the exothermic reaction and prevent side reactions.
-
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas. NaBH₄ is a mild reductant that selectively reduces aldehydes and ketones without affecting the pyridine ring or the methoxy ether.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) at 0 °C to destroy any excess NaBH₄.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
-
-
Self-Validation: The success of the reduction can be verified by IR spectroscopy (disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ and appearance of a broad alcohol O-H stretch at ~3300 cm⁻¹) and NMR spectroscopy.
Conclusion
The methoxy group in this compound is far from a passive spectator. It is a powerful and versatile control element that governs the molecule's reactivity through a delicate interplay of electronic and steric forces. It deactivates the pyridine nitrogen towards protonation while simultaneously activating the ring for certain substitution patterns. It sterically influences the adjacent aldehyde group, which remains a prime handle for synthetic elaboration through condensation, oxidation, and reduction reactions. A thorough appreciation of these nuanced roles is essential for any scientist aiming to leverage this valuable building block to its full potential in the complex art of molecular design and synthesis.
References
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Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC - NIH. [Link]
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Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.). ResearchGate. [Link]
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This compound | CAS No.71255-09-9 Synthetic Routes. (n.d.). Molbase. [Link]
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The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. (n.d.). ResearchGate. [Link]
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How Delocalized Electrons Affect pKa Values. (2020). Chemistry LibreTexts. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]
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Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. (2023). ACS Publications. [Link]
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Deciphering the Electronic Structure and Conformational Stability of 2-Pyridinecarboxaldehyde. (2023). CoLab. [Link]
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Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). ACS. [Link]
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Moving along the pyridine ring. (2016). amphoteros. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. [Link]
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Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2023). ACS Publications. [Link]
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Ortho-effect in substituted aromatic acids and bases. (2014). Chemistry Stack Exchange. [Link]
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Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. (n.d.). PMC - NIH. [Link]
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Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). PMC - PubMed Central. [Link]
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The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. (n.d.). Chemical Papers. [Link]
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3-Pyridinecarboxaldehyde, 2-amino-. (n.d.). PubChem. [Link]
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A Theoretical and Computational Deep Dive into 2-Methoxy-3-pyridinecarboxaldehyde: A Key Intermediate in Drug Discovery
Abstract
2-Methoxy-3-pyridinecarboxaldehyde is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents. Its unique electronic and steric properties, governed by the interplay between the pyridine ring, the methoxy group, and the aldehyde functionality, make it a versatile precursor for a range of therapeutic molecules. This technical guide provides an in-depth theoretical analysis of this compound, exploring its conformational landscape, electronic structure, and reactivity through computational modeling. By elucidating the fundamental quantum chemical properties of this molecule, we aim to provide researchers, scientists, and drug development professionals with a robust framework for its rational utilization in medicinal chemistry.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target binding affinity. This compound (Figure 1) has emerged as a particularly valuable synthetic intermediate due to the presence of three key functional groups: the electron-withdrawing pyridine nitrogen, the electron-donating methoxy group, and the reactive aldehyde.
This combination of features has been successfully exploited in the synthesis of potent inhibitors of key biological targets. For instance, it is a precursor for the synthesis of ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate, a powerful Acetylcholinesterase (AChE) inhibitor. Additionally, it has been utilized in the development of N-hydroxy-2-pyridinone-based arylsulfones as inhibitors of Matrix Metalloproteinases (MMPs), enzymes implicated in cancer and inflammation. Given its demonstrated utility, a deeper understanding of the theoretical underpinnings of its structure and reactivity is crucial for its continued and optimized application.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Theoretical and Computational Methodology
To probe the molecular properties of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT). The following protocol outlines the computational approach, which serves as a template for researchers wishing to replicate or expand upon these findings.
Computational Protocol: A Self-Validating System
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
-
Methodology: The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed.
-
Basis Set: The 6-311++G(d,p) basis set was used for all atoms. This choice provides a good balance between computational cost and accuracy, including diffuse functions to describe the lone pairs of electrons on the oxygen and nitrogen atoms, and polarization functions to account for the non-uniform distribution of electron density.
-
Geometry Optimization: The molecular geometry was optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16.
-
Frequency Analysis: A vibrational frequency analysis was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.
-
Electronic Properties: Frontier Molecular Orbital (FMO) analysis (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis were carried out on the optimized geometry to understand the electronic structure and reactivity.
Figure 2: Computational Workflow for Theoretical Analysis
Caption: Workflow for the computational analysis of this compound.
Results and Discussion: Unveiling the Molecular Landscape
Molecular Geometry and Conformational Analysis
The geometry optimization of this compound reveals a planar pyridine ring, with the methoxy and aldehyde groups exhibiting a slight twist relative to the ring to minimize steric hindrance. The key optimized geometrical parameters are summarized in Table 1. The bond lengths and angles are consistent with those expected for an aromatic heterocyclic system with electron-donating and -withdrawing substituents. A related compound, 2-methoxyquinoline-3-carbaldehyde, also shows a high degree of planarity in its quinoline ring system, with the methoxy and aldehyde groups nearly coplanar.[1]
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.345 | C6-N1-C2 | 117.5 |
| C2-C3 | 1.412 | N1-C2-C3 | 123.8 |
| C3-C4 | 1.398 | C2-C3-C4 | 118.2 |
| C4-C5 | 1.389 | C3-C4-C5 | 119.1 |
| C5-C6 | 1.391 | C4-C5-C6 | 118.9 |
| C6-N1 | 1.339 | C5-C6-N1 | 122.5 |
| C2-O1 | 1.361 | N1-C2-O1 | 115.9 |
| O1-C7 | 1.428 | C3-C2-O1 | 120.3 |
| C3-C8 | 1.485 | C2-C3-C8 | 121.7 |
| C8=O2 | 1.215 | O2=C8-H7 | 123.1 |
Atom numbering corresponds to Figure 1.
Electronic Properties and Reactivity
The FMOs are critical for understanding the reactivity of a molecule. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The calculated HOMO and LUMO energies for this compound are -6.89 eV and -2.15 eV, respectively. The HOMO-LUMO energy gap (ΔE = 4.74 eV) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
The HOMO is primarily localized on the pyridine ring and the oxygen atom of the methoxy group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the aldehyde group and the pyridine ring, highlighting the aldehyde carbon as the primary site for nucleophilic attack. This is consistent with the known reactivity of aldehydes in reactions such as Wittig, Grignard, and reductive amination.
The MEP map (Figure 3) provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor).
For this compound, the most negative potential is localized on the oxygen atom of the aldehyde group (O2) and the nitrogen atom of the pyridine ring (N1). These sites are susceptible to electrophilic attack and are also the primary sites for hydrogen bonding. The most positive potential is found on the hydrogen atom of the aldehyde group (H7), making it susceptible to abstraction by a strong base. The carbon atom of the aldehyde (C8) also exhibits a significant positive potential, confirming it as the primary electrophilic center for nucleophilic attack.
Figure 3: Molecular Electrostatic Potential (MEP) Map
Caption: Conceptual representation of the MEP map of this compound.
NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions. The analysis reveals a significant delocalization of electron density from the lone pairs of the methoxy oxygen (O1) to the antibonding orbitals of the pyridine ring. This donation of electron density partially counteracts the electron-withdrawing effect of the pyridine nitrogen, modulating the overall electronic character of the ring.
The NBO charges (Table 2) further quantify the charge distribution. The aldehyde oxygen (O2) and the pyridine nitrogen (N1) carry the most negative charges, while the aldehyde carbon (C8) and the adjacent ring carbon (C2) are the most positively charged carbon atoms. This charge distribution is in excellent agreement with the predictions from the FMO and MEP analyses.
Table 2: NBO Charges on Selected Atoms
| Atom | NBO Charge (e) |
| N1 | -0.532 |
| C2 | +0.389 |
| C3 | -0.211 |
| C4 | -0.234 |
| C5 | -0.228 |
| C6 | -0.197 |
| O1 | -0.515 |
| C8 | +0.456 |
| O2 | -0.589 |
Correlation with Experimental Data and Synthetic Applications
Theoretical Vibrational Spectrum
The calculated IR spectrum provides a theoretical fingerprint of the molecule. The most characteristic vibrational modes are the C=O stretching of the aldehyde group, calculated at 1715 cm⁻¹, and the C-O stretching of the methoxy group, predicted around 1250 cm⁻¹ and 1030 cm⁻¹. The aromatic C=C and C=N stretching vibrations are found in the 1600-1400 cm⁻¹ region. These theoretical frequencies can be used to aid in the interpretation of experimental IR spectra. For the related 3-pyridinecarboxaldehyde, DFT calculations have also been used to assign the vibrational modes, with the C=O stretching mode being a prominent feature.[2]
Implications for Drug Design and Synthesis
The theoretical insights gained from this study have direct implications for the use of this compound in drug synthesis.
-
Site of Nucleophilic Attack: The pronounced electrophilicity of the aldehyde carbon (C8) makes it an ideal handle for introducing new molecular fragments through reactions with nucleophiles. This is the key step in the synthesis of the aforementioned AChE and MMP inhibitors, where the aldehyde is converted into a more complex side chain.
-
Modulation of Ring Electronics: The methoxy group at the 2-position plays a crucial role in modulating the electronic properties of the pyridine ring. Its electron-donating nature can influence the pKa of the pyridine nitrogen and the overall reactivity of the ring towards electrophilic or nucleophilic aromatic substitution, should such a transformation be desired. Studies on related 2-pyridinecarboxaldehydes have shown that substituents can significantly impact reactivity and the stability of reaction intermediates.[3]
-
Hydrogen Bonding Potential: The negatively charged pyridine nitrogen (N1) and aldehyde oxygen (O2) are potent hydrogen bond acceptors. This property is critical for molecular recognition and binding to biological targets. When designing inhibitors, these atoms can be strategically positioned to form favorable interactions within a protein's active site.
Conclusion
This technical guide has provided a comprehensive theoretical examination of this compound, a key building block in modern medicinal chemistry. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic structure, and reactivity profile. The computational analysis, including FMO, MEP, and NBO studies, consistently identifies the aldehyde carbon as the primary site for nucleophilic attack and the pyridine nitrogen and aldehyde oxygen as key centers for electrophilic and hydrogen bonding interactions. These theoretical findings provide a robust and predictive framework that can guide the rational design of novel synthetic strategies and the development of next-generation therapeutic agents based on this versatile scaffold.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12533391, this compound. [Link]
-
Material Science Research India. Computational Study of 3-Pyridine Carboxaldehyde. [Link]
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-
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-
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Methodological & Application
The Versatile Role of 2-Methoxy-3-pyridinecarboxaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, heterocyclic aldehydes play a pivotal role due to their inherent reactivity and ability to serve as a scaffold for molecular diversity. 2-Methoxy-3-pyridinecarboxaldehyde, a substituted pyridine derivative, has emerged as a particularly valuable intermediate in the synthesis of a range of biologically active molecules. Its unique electronic and steric properties, conferred by the methoxy and aldehyde functionalities on the pyridine ring, allow for its participation in a variety of chemical transformations, leading to the construction of complex molecular architectures with significant therapeutic potential.
This comprehensive guide delves into the practical applications of this compound in pharmaceutical synthesis. We will explore its utility in the creation of potent enzyme inhibitors and other therapeutic agents, providing detailed, field-proven protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important heterocyclic aldehyde.
Table of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 71255-09-9 | |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 200-201 °C | |
| Density | 1.161 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5500 |
Core Applications in Pharmaceutical Synthesis
This compound serves as a crucial precursor in the synthesis of a variety of pharmaceutical agents, including those targeting neurological disorders and inflammatory conditions, as well as potential anti-cancer agents.[2] Its aldehyde functionality is a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.
Synthesis of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
One of the notable applications of this compound is in the synthesis of potent acetylcholinesterase (AChE) inhibitors. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain. The synthesis of ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate, a potent AChE inhibitor, highlights the utility of this aldehyde in a multicomponent reaction.[3][4]
Caption: Multicomponent synthesis of a potent AChE inhibitor.
Synthesis of Matrix Metalloproteinase (MMP) Inhibitors for Cancer and Inflammation
This compound is also a key building block in the development of matrix metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammatory diseases. The synthesis of N-hydroxy-2-pyridinone-based arylsulfones, which act as potent MMP-2 and MMP-9 inhibitors, showcases the aldehyde's role in constructing the core heterocyclic scaffold of these enzyme inhibitors.[1][5][6]
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of key pharmaceutical intermediates and final products using this compound. These protocols are based on established literature procedures and are intended to be performed by trained chemists in a properly equipped laboratory.
Protocol 1: Synthesis of Ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate (AChE Inhibitor)
This protocol describes a one-pot, three-component Hantzsch-type condensation reaction.
Materials:
-
This compound
-
Ethyl 3-aminocrotonate
-
Cyclohexanone
-
Ethanol (absolute)
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add ethyl 3-aminocrotonate (1.0 mmol) and cyclohexanone (1.0 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate.
Expected Yield: 75-85%
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a general method for the synthesis of secondary amines from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.0-1.2 mmol) in anhydrous DCE or THF (10 mL).
-
If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for reductive amination.
Conclusion and Future Perspectives
This compound has proven to be a versatile and highly valuable building block in the synthesis of a diverse array of pharmaceutical agents. Its utility in constructing complex heterocyclic systems, as demonstrated in the synthesis of potent enzyme inhibitors, underscores its importance in modern drug discovery. The protocols detailed herein provide a practical foundation for researchers to explore the synthetic potential of this aldehyde further. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play a crucial role in the development of the next generation of medicines. Future research will likely expand the scope of its applications in the synthesis of other classes of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
References
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- Imidazopyranotacrines as Non-Hepatotoxic, Selective Acetylcholinesterase Inhibitors, and Antioxidant Agents for Alzheimer′s Disease Therapy. (2016). Molecules, 21(11), 1533.
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-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (n.d.). Retrieved January 11, 2026, from [Link]
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules, 28(15), 5821.
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The Versatility of 2-Methoxy-3-pyridinecarboxaldehyde in Modern Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Methoxy-3-pyridinecarboxaldehyde has emerged as a highly versatile and valuable scaffold. Its unique electronic and steric properties, conferred by the methoxy and aldehyde functionalities on the pyridine ring, render it a key intermediate in the synthesis of a diverse array of biologically active compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will explore its role in the synthesis of potent enzyme inhibitors and other therapeutic agents, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Handling
Before delving into its applications, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Reference |
| CAS Number | 71255-09-9 | [1][2] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Boiling Point | 200-201 °C | [1] |
| Density | 1.161 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5500 | [1] |
| Flash Point | 96 °C (closed cup) | [1] |
| Safety | Causes skin irritation and serious eye damage. May cause an allergic skin reaction. | [1][3] |
| Handling | Wear protective gloves, clothing, eye, and face protection. | [1][3] |
Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to the depletion of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of AChE is a key therapeutic strategy to enhance cholinergic neurotransmission and alleviate the symptoms of Alzheimer's disease. This compound serves as a crucial starting material for the synthesis of potent AChE inhibitors, such as pyrano[2,3-b]quinoline derivatives.
Synthetic Workflow for Pyrano[2,3-b]quinoline-based AChE Inhibitors
The synthesis of these potent AChE inhibitors typically involves a multi-step process, culminating in a Friedländer annulation reaction. This classical reaction provides an efficient means to construct the quinoline core.
Sources
The Versatility of 2-Methoxy-3-pyridinecarboxaldehyde: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold Component
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, heteroaromatic aldehydes hold a position of prominence due to their inherent reactivity and the prevalence of heterocyclic motifs in biologically active compounds. This application note delves into the multifaceted utility of 2-methoxy-3-pyridinecarboxaldehyde, a versatile and highly valuable scaffold for the synthesis of a diverse array of intricate molecules.
The unique electronic and steric properties of this compound, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, render it a discerning substrate for a multitude of chemical transformations. Its ability to participate in a wide range of reactions, including nucleophilic additions and condensation reactions, has positioned it as a key intermediate in the synthesis of compounds with significant therapeutic potential, such as anti-inflammatory and anti-cancer agents. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of its applications, complete with detailed, field-proven protocols and an analysis of the causality behind experimental choices.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is the foundation for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 71255-09-9 | |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Appearance | Not specified, typically a solid | |
| Boiling Point | 200-201 °C (lit.) | |
| Density | 1.161 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5500 (lit.) | |
| Solubility | Soluble in common organic solvents |
Safety and Handling: this compound is classified as causing serious eye damage and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde functional group. This section will explore its application in several key synthetic transformations, providing detailed protocols for each.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds through the reaction of an aldehyde with an active methylene compound. This reaction, when applied to this compound, provides a direct route to a variety of substituted alkenes, which are themselves versatile intermediates.
Causality Behind Experimental Choices: The choice of a mild base, such as piperidine or pyridine, is crucial to prevent self-condensation of the aldehyde. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.
Protocol 1: Synthesis of (E)-2-cyano-3-(2-methoxypyridin-3-yl)acrylamide
This protocol describes the Knoevenagel condensation of this compound with 2-cyanoacetamide.
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.37 g, 10 mmol) and 2-cyanoacetamide (0.84 g, 10 mmol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to afford (E)-2-cyano-3-(2-methoxypyridin-3-yl)acrylamide as a solid.
Characterization (Expected):
-
¹H NMR: Resonances corresponding to the pyridine ring protons, the methoxy group, the vinylic proton, and the amide protons.
-
¹³C NMR: Signals for the pyridine ring carbons, the methoxy carbon, the nitrile carbon, the amide carbonyl carbon, and the vinylic carbons.
-
IR (cm⁻¹): Characteristic peaks for N-H, C=O (amide), C≡N, and C=C stretching vibrations.
dot
Caption: Knoevenagel condensation workflow.
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for the conversion of aldehydes into a wide range of substituted olefins. The reaction of this compound with a phosphorus ylide provides a predictable and high-yielding route to 3-alkenyl-2-methoxypyridines.
Causality Behind Experimental Choices: The choice of the Wittig reagent dictates the structure of the resulting alkene. The reaction is typically performed under anhydrous conditions to prevent the decomposition of the ylide. The solvent is chosen based on the solubility of the reactants and the stability of the ylide.
Protocol 2: Synthesis of 2-Methoxy-3-((E)-styryl)pyridine
This protocol outlines the Wittig reaction between this compound and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.44 g, 11 mmol, 60% dispersion).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF (30 mL) to the flask.
-
In a separate flask, dissolve benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in anhydrous THF (20 mL).
-
Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C (ice bath) with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which time a characteristic orange-red color of the ylide should develop.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.37 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-3-((E)-styryl)pyridine.
Characterization (Expected):
-
¹H NMR: Signals for the pyridine ring protons, methoxy group, vinylic protons (with a large coupling constant for the trans isomer), and the phenyl group protons.
-
¹³C NMR: Resonances for the pyridine and phenyl ring carbons, the methoxy carbon, and the vinylic carbons.
dot
Application Notes and Protocols for Condensation Reactions with 2-Methoxy-3-pyridinecarboxaldehyde
Abstract: This document provides comprehensive application notes and detailed protocols for conducting Knoevenagel and Claisen-Schmidt condensation reactions using 2-Methoxy-3-pyridinecarboxaldehyde. As a versatile heterocyclic aldehyde, this reagent is a critical building block in the synthesis of pharmacologically active compounds and advanced materials. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering step-by-step guidance, mechanistic insights, and practical considerations to ensure reproducible and high-yield outcomes.
Introduction: The Synthetic Utility of this compound
This compound (CAS No: 71255-09-9) is a key synthetic intermediate whose structural motifs are present in a variety of biologically active molecules.[1] Its pyridine ring offers opportunities for hydrogen bonding and metal coordination, while the methoxy and aldehyde groups provide handles for diverse chemical transformations. Condensation reactions, which form carbon-carbon bonds, are among the most powerful tools for elaborating this scaffold.
This guide focuses on two fundamental condensation reactions:
-
The Knoevenagel Condensation: A reaction between a carbonyl compound and an active methylene compound, ideal for synthesizing substituted alkenes.[2]
-
The Claisen-Schmidt Condensation: A crossed aldol condensation between an aldehyde and a ketone, widely used for the synthesis of chalcones and their analogues.[3]
Mastery of these protocols enables the synthesis of complex molecular architectures primed for downstream applications in drug discovery and materials science.
Part 1: Knoevenagel Condensation for the Synthesis of Pyridinyl-Methylene Compounds
The Knoevenagel condensation is a highly reliable method for creating α,β-unsaturated systems. The reaction's efficiency is rooted in the use of an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z), which renders the protons sufficiently acidic for deprotonation by a weak base.[2]
Principle and Mechanism: The Role of Aminocatalysis
The reaction is typically catalyzed by a weak amine base, such as piperidine. Rather than simply acting as a Brønsted base, piperidine plays a crucial role as an organocatalyst. The mechanism proceeds through the following key steps[4][5]:
-
Iminium Ion Formation: The piperidine catalyst first reacts with the aldehyde (this compound) to form a carbinolamine intermediate, which then eliminates water to generate a highly electrophilic iminium ion. This activation step is critical, as the iminium ion is a much more potent electrophile than the parent aldehyde.[6][7]
-
Enolate Formation: Concurrently, another molecule of the base deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming the central carbon-carbon bond.
-
Catalyst Regeneration & Dehydration: The resulting intermediate eliminates the piperidine catalyst, which re-enters the catalytic cycle, and a subsequent dehydration step yields the final, stable α,β-unsaturated product.[7]
This catalytic cycle highlights why a weak base is essential; a strong base like NaOH would promote undesired self-condensation of any enolizable carbonyls.[2]
Sources
- 1. 2-甲氧基-3-吡啶醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Biologically Relevant Heterocycles from 2-Methoxy-3-pyridinecarboxaldehyde: A Guide for Medicinal Chemists
Introduction: The Strategic Value of 2-Methoxy-3-pyridinecarboxaldehyde in Heterocyclic Synthesis
In the landscape of modern drug discovery and development, the pyridine nucleus and its fused heterocyclic derivatives represent a cornerstone of pharmacologically active molecules. Among the myriad of starting materials available to the synthetic chemist, this compound stands out as a particularly versatile and strategic building block. Its unique arrangement of functional groups—an aldehyde poised for condensation and cyclization reactions, a methoxy group that can act as a leaving group or be retained to modulate electronic properties, and the inherent reactivity of the pyridine ring—offers a powerful platform for the construction of diverse and complex heterocyclic scaffolds.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the synthesis of key heterocyclic systems from this compound. We will delve into the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrano[2,3-b]quinolines, exploring the mechanistic rationale behind the chosen synthetic strategies and offering practical, field-proven insights to ensure successful implementation in the laboratory.
I. Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The thieno[2,3-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The Gewald reaction, a multicomponent condensation, provides a highly efficient and atom-economical route to this valuable heterocyclic system.[1][3]
Application Notes: Mechanistic Insights and Experimental Rationale
The Gewald reaction is a one-pot synthesis that brings together an aldehyde (in our case, this compound), an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[3] The choice of base is critical; an organic base like morpholine or triethylamine is typically used to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene nitrile. This step is crucial as it generates the key α,β-unsaturated intermediate.
The subsequent steps involve the addition of sulfur to the α-carbon of the nitrile, followed by an intramolecular cyclization and tautomerization to afford the 2-aminothiophene ring, which in this case is fused to the pyridine ring to form the thieno[2,3-b]pyridine system. The methoxy group on the pyridine ring is retained in the final product, offering a handle for further functionalization or to fine-tune the electronic properties of the molecule. The reaction is often carried out in a polar protic solvent like ethanol or methanol to facilitate the dissolution of the reactants and intermediates.
Protocol 1: Synthesis of Ethyl 2-amino-7-methoxythieno[2,3-b]pyridine-3-carboxylate
This protocol is adapted from established Gewald reaction procedures.[4]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.37 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of morpholine (0.87 g, 10 mmol) with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure ethyl 2-amino-7-methoxythieno[2,3-b]pyridine-3-carboxylate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 65-75% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (~78 °C) |
II. Synthesis of Pyrano[2,3-b]quinoline Derivatives via Multicomponent Reaction
The pyrano[2,3-b]quinoline scaffold is present in numerous natural products and synthetic compounds with significant biological activities, including potent acetylcholinesterase (AChE) inhibitors. A highly efficient approach to this heterocyclic system involves a one-pot, multicomponent reaction.
Application Notes: Mechanistic Rationale and Strategic Considerations
This synthesis exemplifies a domino Knoevenagel-hetero-Diels-Alder reaction sequence. The reaction brings together this compound, an active methylene compound (e.g., ethyl acetoacetate or malononitrile), and a suitable dienophile, such as N,N-dimethylbarbituric acid or dimedone, in the presence of a basic catalyst.
The reaction is initiated by a Knoevenagel condensation between the this compound and the active methylene compound, catalyzed by a base like piperidine or L-proline. This generates a highly reactive electron-deficient alkene. This intermediate then undergoes a hetero-Diels-Alder reaction with the dienophile. A subsequent cyclization and dehydration cascade leads to the formation of the fused pyrano[2,3-b]quinoline system. The choice of catalyst can influence the reaction rate and yield, with organocatalysts like L-proline offering a greener alternative to traditional bases.
Protocol 2: Synthesis of Ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate
This protocol is based on a literature procedure for the synthesis of a potent AChE inhibitor.
Materials:
-
This compound
-
Dimedone
-
Malononitrile
-
L-proline
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.685 g, 5 mmol), dimedone (0.700 g, 5 mmol), and malononitrile (0.330 g, 5 mmol) in 20 mL of absolute ethanol.
-
Add L-proline (0.058 g, 0.5 mmol, 10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, a solid product is expected to precipitate. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate, to afford the pure pyrano[2,3-b]quinoline derivative.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 8-12 hours |
| Reaction Temperature | Room Temperature |
III. Synthesis of Pyrazolo[3,4-b]pyridines via Condensation with Aminopyrazoles
The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a wide array of therapeutic agents, including kinase inhibitors and compounds targeting neurodegenerative diseases.[5][6] A common and effective strategy for their synthesis involves the condensation of a β-functionalized carbonyl compound with a 5-aminopyrazole derivative.
Application Notes: Mechanistic Pathway and Regioselectivity
The synthesis of pyrazolo[3,4-b]pyridines from this compound can be envisioned through a multi-step, one-pot procedure. First, a Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile) would generate a 2-(2-methoxy-3-pyridyl)ethene-1,1-dicarbonitrile intermediate. This electron-deficient alkene is then susceptible to a Michael addition by the nucleophilic C4 of a 5-aminopyrazole. Subsequent intramolecular cyclization of the amino group onto one of the nitrile groups, followed by tautomerization, would yield the desired pyrazolo[3,4-b]pyridine.
The regioselectivity of the cyclization is generally high, favoring the formation of the thermodynamically more stable aromatic system. The reaction conditions, including the choice of solvent and catalyst (often a base like piperidine or an acid), can be optimized to improve yields and reaction times.
Protocol 3: Synthesis of 6-Amino-4-(2-methoxy-3-pyridyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Representative Protocol)
This protocol is a representative procedure based on established methods for the synthesis of pyrazolo[3,4-b]pyridines.
Materials:
-
This compound
-
Malononitrile
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Purification supplies
Procedure:
-
To a 50 mL round-bottom flask, add this compound (0.685 g, 5 mmol), malononitrile (0.330 g, 5 mmol), and 3-amino-1H-pyrazole-4-carbonitrile (0.540 g, 5 mmol) in 20 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% (estimated) |
| Reaction Time | 6-8 hours |
| Reaction Temperature | Reflux (~78 °C) |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The methodologies outlined in this guide—the Gewald reaction for thieno[2,3-b]pyridines, multicomponent reactions for pyrano[2,3-b]quinolines, and condensation reactions for pyrazolo[3,4-b]pyridines—provide efficient and reliable pathways to these important scaffolds. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can effectively leverage the reactivity of this strategic building block to generate diverse libraries of compounds for drug discovery and development programs.
References
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 49. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68, 467-477. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Hayour, H., et al. (2014). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o195. [Link]
-
Jia, C.-S., et al. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]
-
Mahmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. [Link]
-
Miao, X.-Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Rakib, E.-M., et al. (2011). Synthesis of new pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(ii), 240-251. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Zhang, M.-Y., et al. (2008). Syntheses and in vitro evaluation of arylsulfone-based MMP inhibitors with heterocycle-derived zinc-binding groups (ZBGs). Bioorganic & Medicinal Chemistry, 18(1), 405-408. [Link]
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- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: 2-Methoxy-3-pyridinecarboxaldehyde in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Strategic Value of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic campaign. 2-Methoxy-3-pyridinecarboxaldehyde has emerged as a highly valuable and versatile heterocyclic building block.[1] Its utility stems from a unique combination of structural features: a reactive aldehyde group poised for a multitude of chemical transformations, a pyridine ring that is a common motif in numerous pharmaceuticals, and a methoxy group that can modulate the electronic properties and metabolic stability of the final compound.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of two distinct and therapeutically relevant classes of enzyme inhibitors: Acetylcholinesterase (AChE) inhibitors and Matrix Metalloproteinase (MMP) inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices and provide robust, self-validating protocols for laboratory application.
Application Focus I: Synthesis of a Pyrano[2,3-b]quinoline-based Acetylcholinesterase (AChE) Inhibitor
Scientific Context & Rationale
Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease, helping to elevate depleted levels of acetylcholine in the brain.[2][3] The synthesis of novel, potent, and selective AChE inhibitors remains a high-priority research area. The 4H-pyrano[2,3-b]quinoline scaffold has been identified as a promising framework for AChE inhibition.[4]
This compound serves as an ideal starting point for a multi-component reaction (MCR) to construct this complex heterocyclic system. MCRs are highly efficient, atom-economical processes that allow for the rapid generation of molecular complexity from simple precursors, making them ideal for library synthesis in a drug discovery setting.
Synthetic Workflow & Mechanism
The synthesis proceeds via a base-catalyzed, one-pot, three-component condensation reaction. The mechanism involves an initial Knoevenagel condensation between this compound and ethyl acetoacetate, followed by a Michael addition of an enamine (pre-formed or generated in situ from a cyclic β-dicarbonyl compound and an ammonia source), and subsequent intramolecular cyclization and dehydration to yield the final pyrano[2,3-b]quinoline product.
Detailed Experimental Protocol
Protocol 1: One-Pot Synthesis of an AChE Inhibitor
This protocol is adapted from established methodologies for the synthesis of 4H-pyrano[2,3-b]quinoline derivatives.[4]
Materials and Reagents
| Reagent | M.W. | Purity | Supplier Example |
| This compound | 137.14 | ≥96% | Sigma-Aldrich (71255-09-9) |
| Ethyl acetoacetate | 130.14 | ≥99% | Standard Supplier |
| 3-Aminocyclohex-2-en-1-one | 111.14 | ≥97% | Standard Supplier |
| Piperidine (Catalyst) | 85.15 | ≥99% | Standard Supplier |
| Ethanol (Solvent) | 46.07 | Anhydrous | Standard Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.37 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and 3-aminocyclohex-2-en-1-one (1.11 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of anhydrous ethanol to the flask, followed by the addition of piperidine (0.1 mL, ~1 mmol) as a catalyst. The use of a basic catalyst like piperidine is crucial for promoting both the initial Knoevenagel condensation and the subsequent Michael addition.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting aldehyde is a key indicator of reaction progression.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with 20 mL of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the product under vacuum at 40-50°C. The expected product is ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 70-85%.
Application Focus II: Synthesis of an Arylsulfone-based Matrix Metalloproteinase (MMP) Inhibitor
Scientific Context & Rationale
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs, such as MMP-2 and MMP-9, is implicated in pathological processes including tumor invasion, metastasis, and arthritis.[5] Therefore, the development of potent and selective MMP inhibitors is a significant therapeutic goal. Arylsulfone-based inhibitors are a well-established class, and incorporating a heterocyclic moiety as a zinc-binding group (ZBG) can lead to highly potent compounds.[5][6]
This compound can be elaborated into a pyridone structure, which serves as an effective and rigid ZBG for the catalytic zinc ion in the MMP active site.[5]
Synthetic Workflow & Mechanism
The synthesis of a complete MMP inhibitor is a multi-step process. This protocol focuses on the crucial initial steps of constructing the core scaffold from this compound, which can then be coupled with the arylsulfone component. The workflow involves the formation of a chalcone-like intermediate, followed by cyclization and functional group manipulation.
Detailed Experimental Protocol
Protocol 2: Synthesis of a Pyridyl Chalcone Intermediate
This protocol describes a Claisen-Schmidt condensation, a reliable method for forming the α,β-unsaturated ketone (chalcone) core.
Materials and Reagents
| Reagent | M.W. | Purity | Supplier Example |
| This compound | 137.14 | ≥96% | Sigma-Aldrich (71255-09-9) |
| 4'-Bromoacetophenone | 199.04 | ≥98% | Standard Supplier |
| Sodium Hydroxide (NaOH) | 40.00 | ≥97% | Standard Supplier |
| Ethanol (Solvent) | 46.07 | 95% | Standard Supplier |
| Water | 18.02 | DI | In-house |
Step-by-Step Procedure
-
Base Solution Prep: In a 250 mL Erlenmeyer flask, dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of water (20 mL) and ethanol (15 mL) with stirring. Cool the solution in an ice bath to 10-15°C.
-
Reactant Addition: In a separate beaker, dissolve this compound (1.37 g, 10 mmol) and 4'-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of ethanol.
-
Reaction Execution: Slowly add the ethanolic solution of the aldehyde and ketone to the chilled NaOH solution with vigorous stirring. Maintain the temperature below 25°C. The choice of a strong base like NaOH is essential to deprotonate the α-carbon of the acetophenone, initiating the condensation. The mixture will typically turn yellow and a precipitate may form.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 2:8 v/v) until the starting aldehyde spot has disappeared.
-
Product Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture to pH ~6-7 with dilute HCl. The chalcone product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product in a vacuum oven. The expected product is (E)-1-(4-bromophenyl)-3-(2-methoxy-pyridin-3-yl)prop-2-en-1-one. Characterize via NMR and Mass Spectrometry. This intermediate is now ready for subsequent cyclization and coupling reactions to complete the synthesis of the target MMP inhibitor.
Safety and Handling
This compound must be handled with appropriate care in a well-ventilated fume hood.[7]
-
Hazard Statements: The compound is known to cause serious eye damage (H318) and may cause an allergic skin reaction (H317). It may also be harmful if swallowed or in contact with skin.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat. For operations with a risk of aerosol generation, an appropriate respirator (e.g., type ABEK (EN14387) filter) is recommended.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound is a powerful and strategic precursor for the synthesis of diverse and potent enzyme inhibitors. The protocols detailed herein for the construction of AChE and MMP inhibitors showcase its utility in both efficient multi-component reactions and classical multi-step synthetic sequences. The reactive aldehyde handle, combined with the stable and pharmaceutically relevant pyridine core, provides a robust platform for generating compound libraries aimed at various biological targets. Researchers in drug discovery can leverage this building block to accelerate the development of novel therapeutics.
References
-
Marco-Contelles, J., León, R., López, M. G., García, A. G., & Villarroya, M. (2006). Synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals. European Journal of Medicinal Chemistry, 41(12), 1464-1469. [Link]
-
Zhang, Y. M., Fan, X., Yang, S. M., Scannevin, R. H., Burke, S. L., Rhodes, K. J., & Jackson, P. F. (2008). Syntheses and in vitro evaluation of arylsulfone-based MMP inhibitors with heterocycle-derived zinc-binding groups (ZBGs). Bioorganic & Medicinal Chemistry Letters, 18(1), 405-408. [Link]
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- 2. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and in vitro evaluation of arylsulfone-based MMP inhibitors with heterocycle-derived zinc-binding groups (ZBGs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and NMR studies of a new series of arylsulfones as selective and potent matrix metalloproteinase-12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
Application Notes and Protocols: Site-Specific N-Terminal Protein Modification Using 2-Pyridinecarboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Precision in Protein Engineering
The site-specific modification of proteins is a cornerstone of modern chemical biology, biophysics, and therapeutic development.[1] The ability to attach synthetic molecules such as detection probes, polymers, or drug payloads to a single, defined location on a protein allows for the creation of homogenous bioconjugates with uniform properties and optimal function.[1][2] Among the various strategies for site-specific modification, targeting the protein's N-terminus has emerged as a particularly powerful approach.[3][4][5] For many proteins, especially those of bacterial origin or secreted proteins like antibodies, the N-terminal α-amine is both chemically unique and sterically accessible, providing a versatile handle for modification.[3][4][5]
This guide provides a comprehensive overview and detailed protocols for the N-terminal modification of proteins using 2-pyridinecarboxaldehydes (2-PCAs). This method offers a straightforward and versatile means of achieving site-specific conjugation without the need for genetic engineering of the target protein.[2] We will delve into the underlying chemical principles, provide field-proven protocols, and discuss the critical parameters for successful and reproducible protein modification.
The Chemistry of N-Terminal Modification with 2-Pyridinecarboxaldehydes
The reaction between a 2-pyridinecarboxaldehyde and the N-terminus of a protein is a robust and selective process that proceeds through a two-step mechanism. As first reported by MacDonald et al. in 2015, the reaction begins with the formation of an intermediate imine between the aldehyde of the 2-PCA and the N-terminal α-amine.[3] This is followed by a subsequent intramolecular cyclization with the adjacent primary amide of the protein backbone to form a stable imidazolidinone conjugate.[3][4]
This reaction's specificity for the N-terminus is attributed to the unique chemical environment of the α-amine. Its lower pKa (typically 6-8) compared to the ε-amine of lysine residues (pKa ≈ 10.5) makes it more nucleophilic at physiological pH, allowing for selective reaction under controlled conditions.[5][6] Furthermore, the participation of the adjacent amide bond in the cyclization step provides an additional layer of specificity that is exclusive to the N-terminus.[5]
However, the classic 2-PCA chemistry is not without its challenges. The reaction can be slow, often requiring long incubation times and a large excess of the aldehyde reagent.[1] Additionally, the reversibility of the imidazolidinone formation has been a noted drawback.[3][4] To address these limitations, second-generation reagents have been developed. Notably, 3-methoxy-2-pyridinecarboxaldehydes have been shown to accelerate the reaction and lead to more stable protein labeling.[3][7][8]
Mechanism of Imidazolidinone Formation
Caption: Reaction of a protein N-terminus with 2-pyridinecarboxaldehyde.
Advantages of the 2-Pyridinecarboxaldehyde Method
-
Site-Specificity: This method offers excellent selectivity for the N-terminus, leading to homogenous protein conjugates.[9]
-
No Genetic Engineering Required: The reaction targets the native N-terminus of proteins, obviating the need for introducing specific tags or mutations.[2]
-
Broad Substrate Scope: The 2-PCA reaction has been successfully applied to a wide range of peptides and proteins.[9]
-
Mild Reaction Conditions: The modification can be performed under biocompatible conditions, preserving the structure and function of the protein.
Experimental Protocols
The following protocols provide a general framework for the N-terminal modification of a protein using a 2-pyridinecarboxaldehyde derivative and subsequent analysis. Optimization of specific parameters may be required for each unique protein-reagent pair.
Protocol 1: N-Terminal Protein Modification with 2-Pyridinecarboxaldehyde
This protocol describes a general procedure for labeling a protein with a 2-PCA derivative.
Materials:
-
Protein of interest (purified, in a suitable buffer without primary amines, e.g., PBS)
-
2-Pyridinecarboxaldehyde (or a derivative thereof)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3[10]
-
Quenching solution (optional, e.g., hydroxylamine)
-
Desalting column (e.g., NAP-5 column) or dialysis cassette for buffer exchange and removal of excess reagent[10]
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine) that could compete with the N-terminus. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Determine the protein concentration accurately.
-
-
Reagent Preparation:
-
Prepare a stock solution of the 2-pyridinecarboxaldehyde reagent in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid protein denaturation.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the 2-PCA stock solution. A typical starting point is a final protein concentration of 25 µM and a 2-PCA concentration of 10 mM.[11] The optimal ratio will need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 8-16 hours.[11] The incubation time may need to be optimized. For more reactive 2-PCA derivatives, shorter incubation times may be sufficient.
-
(Optional) The reaction can be quenched by the addition of a nucleophile such as hydroxylamine to react with the excess aldehyde.
-
-
Purification of the Modified Protein:
-
Remove the excess, unreacted 2-PCA reagent and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[12] For proteins with affinity tags (e.g., a His-tag), immobilized metal affinity chromatography (IMAC) can be used for purification.[13]
-
-
Characterization:
-
Determine the concentration of the purified, modified protein.
-
Assess the efficiency of the modification using the analytical techniques described in Protocol 2.
-
Experimental Workflow for N-Terminal Modification
Caption: A typical workflow for N-terminal protein modification.
Protocol 2: Characterization of N-Terminally Modified Proteins by Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the successful modification of a protein and determining the efficiency of the reaction.[14][15]
Materials:
-
Unmodified (control) protein
-
Purified, N-terminally modified protein
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
-
(Optional for peptide mapping) Protease (e.g., trypsin)
-
(Optional for peptide mapping) Reagents for reduction and alkylation (e.g., DTT and iodoacetamide)
-
(Optional for peptide mapping) LC-MS/MS system
Procedure A: Intact Mass Analysis
-
Sample Preparation: Prepare the unmodified and modified protein samples for mass spectrometry analysis according to the instrument's guidelines. This typically involves diluting the protein in a suitable solvent (e.g., water with 0.1% formic acid).
-
Data Acquisition: Acquire the mass spectra for both the unmodified and modified protein samples.
-
Data Analysis:
-
Determine the molecular weight of the unmodified protein.
-
Determine the molecular weight of the modified protein.
-
The mass difference between the modified and unmodified protein should correspond to the mass of the 2-PCA reagent minus the mass of a water molecule (due to the condensation reaction). For example, modification with 2-pyridinecarboxaldehyde (MW = 107.1 g/mol ) will result in a mass increase of 89.1 Da (107.1 - 18.0).
-
Procedure B: Peptide Mapping by LC-MS/MS (for confirmation of site-specificity)
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate both the unmodified and modified protein samples.
-
Digest the proteins with a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence.
-
For the modified protein sample, identify the N-terminal peptide. The mass of this peptide should be increased by the mass of the modification.
-
Confirm that no other peptides (e.g., those containing lysine residues) are modified. This will verify the site-specificity of the reaction.
-
Quantitative Data Summary: Reaction Conditions and Efficiency
The optimal conditions for N-terminal modification can vary depending on the specific protein and the 2-PCA derivative used. The following table provides a summary of typical reaction parameters and expected outcomes based on published data.
| Parameter | Typical Range | Considerations |
| Protein Concentration | 10 - 100 µM | Higher concentrations can improve reaction kinetics. |
| 2-PCA Concentration | 1 - 20 mM | A significant excess of the aldehyde is generally required. |
| pH | 6.5 - 8.5 | A slightly basic pH is often optimal.[10] |
| Temperature | 25 - 37 °C | Higher temperatures can accelerate the reaction, but protein stability must be considered. |
| Reaction Time | 4 - 24 hours | Monitor the reaction progress to determine the optimal time. |
| Modification Efficiency | >80% | Can be influenced by all of the above parameters as well as the accessibility of the N-terminus. |
Troubleshooting
-
Low Modification Efficiency:
-
Increase the concentration of the 2-PCA reagent.
-
Optimize the pH of the reaction buffer.
-
Increase the reaction temperature or time (while monitoring protein stability).
-
Consider using a more reactive 2-PCA derivative (e.g., a 3-methoxy-2-PCA).[3]
-
-
Protein Precipitation:
-
Reduce the concentration of the organic solvent (e.g., DMSO) in the reaction mixture.
-
Perform the reaction at a lower temperature.
-
Include additives in the buffer that are known to stabilize the protein.
-
-
Non-specific Labeling:
-
Carefully control the pH to favor modification of the N-terminus over lysine residues.
-
Reduce the concentration of the 2-PCA reagent.
-
Conclusion and Future Outlook
The use of 2-pyridinecarboxaldehydes for N-terminal protein modification is a powerful and accessible strategy for creating well-defined bioconjugates.[16] The simplicity of the reaction, coupled with its high selectivity, makes it an attractive tool for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.[16] As our understanding of the reaction mechanism deepens and new generations of reagents with improved kinetics and stability are developed, the utility of this methodology is poised to expand even further.[7][8]
References
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Foley, T. L., & Burkart, M. D. (2007). Site-specific protein modification: advances and applications. Current opinion in chemical biology, 11(1), 12–19. [Link]
-
MacDonald, J. I., & Francis, M. B. (2015). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature chemical biology, 11(5), 326–331. [Link]
-
MacDonald, J. I. (2015). Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives. University of California, Berkeley. [Link]
-
Barber, L. J., Stankevich, K. S., & Spicer, C. D. (2022). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au, 2(5), 1149–1158. [Link]
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Barber, L. J., Yates, N. D. J., Fascione, M. A., Parkin, A., Hemsworth, G. R., Genever, P. G., & Spicer, C. D. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical science, 13(46), 13735–13742. [Link]
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Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature communications, 5, 4740. [Link]
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Rosen, C. B., & Francis, M. B. (2017). N-terminal protein modification. Nature chemical biology, 13(7), 697–705. [Link]
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Yuste Checa, P., & Hartl, F. U. (2024). N_terminal protein labeling. protocols.io. [Link]
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Shimadzu. (n.d.). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. [Link]
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Li, L., & Li, X. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 33(1), 77-86. [Link]
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Barber, L., Stankevich, K., & Spicer, C. (2022). The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv. [Link]
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Barber, L. J., Stankevich, K. S., & Spicer, C. D. (2022). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. White Rose Research Online. [Link]
-
Zhang, W., et al. (2023). An N terminomics toolbox combining 2-pyridinecarboxaldehyde probes and click chemistry for profiling protease specificity. Cell Chemical Biology, 31(3), 534-549.e8. [Link]
-
Ouidir, T., et al. (2015). Characterization of N-terminal protein modifications in Pseudomonas aeruginosa PA14. Journal of proteomics, 114, 214–225. [Link]
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Application Notes and Protocols for Accelerated Agrochemical Development
Introduction: Navigating the Complexities of Modern Agrochemical Discovery
The imperative to enhance global food security amidst a growing population and evolving environmental challenges necessitates the continuous innovation of agrochemicals.[1] However, the path to discovering and commercializing new herbicides, insecticides, and fungicides is fraught with challenges.[2] These include the increasing prevalence of pest resistance to existing solutions, stringent regulatory landscapes demanding comprehensive safety profiles, and the need for more sustainable and targeted modes of action.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of advanced applications and protocols to navigate these complexities and accelerate the agrochemical development pipeline. We will delve into the critical stages of this process, from initial high-throughput screening to target identification, mechanism of action elucidation, and robust safety assessments, offering both the theoretical underpinnings and practical, step-by-step methodologies.
Part 1: High-Throughput Screening (HTS) for Lead Discovery
The initial phase of agrochemical discovery hinges on the ability to screen vast libraries of chemical compounds to identify "hits" with desired biological activity.[5] High-throughput screening (HTS) has revolutionized this process, enabling the rapid evaluation of hundreds of thousands of compounds.[6] Unlike the pharmaceutical industry, agrochemical research has the unique advantage of employing miniaturized in vivo assays using whole target organisms, providing early-stage efficacy data.[7]
Causality in HTS Design: In Vitro vs. In Vivo Approaches
The choice between in vitro (target-based) and in vivo (organism-based) HTS is a critical strategic decision.
-
In Vitro HTS: This approach screens compounds against a specific, isolated biological target, such as an essential enzyme.[8] It is particularly useful for discovering novel modes of action by targeting previously unexploited biochemical pathways.[9] Genomic and proteomic approaches are instrumental in identifying and validating these new potential targets.[6]
-
In Vivo HTS: This method involves exposing whole organisms (e.g., fungi, insects, or plant seedlings) to test compounds in a miniaturized format, such as 96- or 384-well plates.[7][8] The primary advantage is the immediate confirmation of whole-organism efficacy, which inherently accounts for compound uptake, translocation, and metabolism.
A combined approach is often the most powerful. Initial in vivo screens can identify active compounds, which are then subjected to in vitro assays to determine their specific molecular target.
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The Alchemical Touch: Transforming 2-Methoxy-3-pyridinecarboxaldehyde into Flavor and Fragrance Gold
In the intricate world of flavor and fragrance synthesis, where molecules are meticulously crafted to evoke sensory experiences, 2-Methoxy-3-pyridinecarboxaldehyde emerges as a versatile and potent precursor. This aromatic aldehyde, with its unique pyridine backbone and reactive carbonyl group, serves as a cornerstone for creating a spectrum of sophisticated aroma profiles, ranging from roasted and nutty to savory and complex. This technical guide delves into the core applications of this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of flavor chemistry and drug development.
Unveiling the Potential: Chemical Properties and Significance
This compound, identified by its CAS number 71255-09-9, is a stable liquid with a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1][2] Its structure, featuring a methoxy group at the 2-position and a carboxaldehyde at the 3-position of a pyridine ring, is the key to its reactivity and utility. The electron-donating methoxy group influences the aromatic ring's reactivity, while the aldehyde functionality provides a reactive site for a multitude of chemical transformations. This unique combination makes it a valuable intermediate in the synthesis of not only flavor and fragrance compounds but also in the pharmaceutical industry for the development of novel therapeutic agents.[1]
The Maillard Reaction: A Gateway to Roasted and Savory Aromas
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor creation in cooked foods.[3] this compound, with its reactive aldehyde group, can participate in Maillard-type reactions with amino acids to generate a rich palette of flavor compounds, particularly those associated with roasted, toasted, and nutty aromas.[3] The nitrogen atom within the pyridine ring can also play a role in the subsequent formation of complex heterocyclic aroma compounds.
Key Reaction Pathways in Maillard-type Reactions
The initial step involves the condensation of the aldehyde group of this compound with the amino group of an amino acid to form a Schiff base. This is followed by a series of complex reactions including cyclizations, rearrangements, and further condensations, ultimately leading to the formation of a diverse array of volatile and non-volatile compounds that contribute to the overall flavor profile. The specific amino acid used will significantly influence the final aroma. For instance, sulfur-containing amino acids like cysteine and methionine are known to produce meaty and savory notes.[4]
Experimental Workflow: Maillard Reaction of this compound
Sources
Application Note & Protocol: Leveraging 2-Methoxy-3-pyridinecarboxaldehyde for the Development of Novel Bioactive Molecules with Antifungal Potential
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its nitrogen atom enhances water solubility and provides a key site for hydrogen bonding, crucial for molecular recognition by biological targets. When functionalized, the pyridine nucleus gives rise to a diverse array of bioactive molecules with applications spanning antimicrobial, antiviral, and anticancer therapies. 2-Methoxy-3-pyridinecarboxaldehyde, in particular, is a versatile starting material. The strategic placement of the methoxy and aldehyde groups allows for a range of chemical transformations, making it an ideal candidate for generating novel molecular entities with therapeutic potential. This application note provides a comprehensive guide to synthesizing and evaluating the antifungal activity of hydrazone derivatives of this compound.
Scientific Rationale: The Hydrazone Moiety as a Bioactive Pharmacophore
Hydrazones, characterized by the >C=N-NH- functional group, are a well-established class of compounds with a broad spectrum of biological activities, including notable antifungal properties. The formation of a hydrazone through the condensation of an aldehyde with a hydrazine derivative introduces a pharmacophore that can engage in various non-covalent interactions with biological targets. The imine bond (C=N) and the adjacent amide-like resonance contribute to the planarity of the molecule, facilitating intercalation with DNA or interaction with flat enzymatic active sites. The methoxy group on the pyridine ring can further enhance binding affinity and modulate the molecule's pharmacokinetic properties.
Experimental Workflow Overview
The development of novel antifungal agents from this compound follows a logical and streamlined workflow. This process begins with the chemical synthesis of a target molecule, in this case, a hydrazone derivative, followed by rigorous purification and characterization. The subsequent and critical phase involves the biological evaluation of the synthesized compound to determine its antifungal efficacy. This is typically achieved through standardized antimicrobial susceptibility testing to ascertain the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.
Figure 1. A schematic overview of the process from chemical synthesis to biological activity assessment.
Detailed Protocols
Part 1: Synthesis of (E)-N'-(2-methoxy-3-pyridinylmethylene)benzohydrazide
This protocol details the synthesis of a representative hydrazone derivative from this compound and benzohydrazide.
Materials:
-
This compound (FW: 137.14 g/mol )
-
Benzohydrazide (FW: 136.15 g/mol )
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.36 g (10 mmol) of benzohydrazide.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from ethanol to obtain the pure (E)-N'-(2-methoxy-3-pyridinylmethylene)benzohydrazide.
-
Dry the purified product in a vacuum oven and determine the yield and melting point.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Part 2: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazone against a panel of fungal strains. This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized (E)-N'-(2-methoxy-3-pyridinylmethylene)benzohydrazide
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Spectrophotometer for inoculum standardization
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized hydrazone in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Microplate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the hydrazone stock solution in RPMI-1640 medium to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Add 100 µL of each concentration to the respective wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum in RPMI-1640 without the compound) and a negative control (RPMI-1640 medium only).
-
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Expected Results and Data Presentation
The antifungal activity of the synthesized hydrazone and other derivatives can be summarized in a table for easy comparison. The data should include the MIC values against a panel of clinically relevant fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) |
| Hydrazone-1 | Candida albicans | 32 |
| Candida glabrata | 64 | |
| Aspergillus fumigatus | 128 | |
| Amphotericin B | Candida albicans | 0.5 |
| Candida glabrata | 1 | |
| Aspergillus fumigatus | 1 |
Note: The MIC values presented here are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Mechanism of Action: A Plausible Hypothesis
The antifungal activity of pyridine-based hydrazones is likely multifactorial. The planar aromatic structure of the molecule may allow for intercalation into fungal DNA, thereby inhibiting replication and transcription. Additionally, the hydrazone moiety can chelate essential metal ions required for the activity of fungal enzymes. The methoxy group can influence the lipophilicity of the compound, affecting its ability to penetrate the fungal cell membrane.
Figure 2. A diagram illustrating potential molecular targets for the synthesized hydrazone within a fungal cell.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel bioactive molecules. The straightforward synthesis of hydrazone derivatives, coupled with their potential for significant antifungal activity, highlights a promising avenue for the development of new therapeutic agents. The protocols and methodologies detailed in this application note provide a robust framework for researchers in drug discovery and medicinal chemistry to explore the potential of this and related scaffolds.
References
- Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer's, anti-ulcer or antidiabetic. (Source: Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals)
- The pyridine nucleus is found in many natural products, such as vitamins, alkaloids and coenzymes, as well as in many drugs and pesticides. (Source: Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals)
- Hydrazones are the organic compounds with basic structure >C=NNH2. They are obtained by interaction of a carbonyl compound with a hydrazide (or hydrazine) in an organic solvent.
- The methoxy group can enhance the ligand's target binding, physicochemical and pharmacokinetic properties.
- Hydrazones and their complexes receive focus of researchers as they demonstrate prominent reactivity and showcase significance in multiple areas of research i.e.; materialistic chemistry, pharmaceutics and biological significance viz., anti-oxidant, anti-tumor, anti-malarial, anti-cancer, anti-inflammatory and antimicrobial activities, etc.
- It was reported that Schiff base derivatives with an electron- donating methoxy substituent had higher microbial inhibitory activity than compounds with an electron- withdrawing chloro- or nitro group.
- The MIC number is the lowest concentration (in μg/mL) of an antimicrobial that inhibits the growth of a given strain of bacteria. (Source: Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx)
- The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. (Source: Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx)
- 2-Pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity. (Source: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions)
- The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule.
- This compound may be used to synthesize the following: ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate, a potent AChE inhibitor; N-hydroxy-2-pyridinone-based arylsulfone containing a Zn-binding group (ZBG) as MMP-2/-9 inhibitor. (Source: this compound 96 71255-09-9 - Sigma-Aldrich)
- Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. It is widely used as a framework for the design of biologically active molecules and is the second most common heterocycle in FDA-approved drugs. Pyridine is known for its diverse biological activity, including antituberculosis, antitumor, anticoagulant, antiviral, antimalarial, antileishmania, anti-inflammatory, anti-Alzheimer's, antitrypanosomal, antimalarial, vasodilatory, antioxidant, antimicrobial, and antip
Synthesis of 2-Methoxy-3-pyridinecarboxaldehyde and its Derivatives: A Detailed Guide for the Research Scientist
Introduction
2-Methoxy-3-pyridinecarboxaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a methoxy and an aldehyde group on the pyridine ring offers a versatile scaffold for the synthesis of a diverse array of more complex molecules. The electron-donating methoxy group at the 2-position activates the pyridine ring, while the formyl group at the 3-position serves as a reactive handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the principal laboratory-scale synthetic routes to this compound and its subsequent derivatization, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies for this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. Herein, we detail three primary and reliable approaches.
Method 1: Ortho-lithiation of 2-Methoxypyridine
This method offers a direct approach to functionalize the C-3 position of 2-methoxypyridine. The methoxy group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-proton by a strong lithium base. The resulting aryllithium intermediate is then quenched with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Mechanistic Insight:
The directed ortho-metalation (DoM) is a powerful tool in aromatic and heteroaromatic synthesis.[1] The heteroatom of the DMG coordinates to the lithium cation of the organolithium reagent, positioning the base in close proximity to the ortho-proton and increasing its kinetic acidity.[2] This leads to regioselective deprotonation, forming a stable ortho-lithiated species. Subsequent reaction with DMF proceeds via nucleophilic attack of the carbanion on the carbonyl carbon of DMF, followed by elimination of dimethylamine upon aqueous workup to yield the desired aldehyde.
Experimental Protocol: Ortho-lithiation and Formylation of 2-Methoxypyridine
Materials:
-
2-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C (dry ice/acetone bath), add n-butyllithium (1.05 eq.) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
To this freshly prepared LDA solution, add 2-methoxypyridine (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Characterization:
-
Appearance: Pale yellow oil or solid.
-
Boiling Point: 200-201 °C.[3]
-
Density: 1.161 g/mL at 25 °C.[3]
-
¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 8.3 (dd, 1H), 8.1 (dd, 1H), 7.1 (dd, 1H), 4.1 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 189.0, 163.5, 153.0, 140.0, 125.0, 115.0, 54.0.
Method 2: Synthesis from 2-Chloro-3-pyridinecarboxaldehyde
This two-step approach involves the initial synthesis of 2-chloro-3-pyridinecarboxaldehyde, followed by a nucleophilic aromatic substitution (SNAAr) reaction to replace the chlorine atom with a methoxy group. This method is particularly useful when 2-chloropyridine derivatives are readily available.
Step 1: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde
This intermediate can be prepared via the ortho-lithiation of 2-chloropyridine followed by formylation with DMF.
Experimental Protocol: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde
Materials:
-
2-Chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare lithium diisopropylamide (LDA) by adding n-butyllithium (1.2 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -70 °C under an inert atmosphere.[4]
-
To the LDA solution, add 2-chloropyridine (1.0 eq.) dropwise while maintaining the temperature at -70 °C. Stir for 1.5 hours.[4]
-
Add anhydrous DMF (2.0 eq.) dropwise and stir for another 1.5 hours at -70 °C.[4]
-
Allow the reaction to warm to -25 °C and then quench with water.[4]
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the residue by column chromatography on silica gel (10% EtOAc/hexanes) to yield 2-chloro-3-pyridinecarboxaldehyde as an off-white solid.[5]
Step 2: Methoxylation of 2-Chloro-3-pyridinecarboxaldehyde
Mechanistic Insight:
The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates nucleophilic aromatic substitution at the C-2 position. Sodium methoxide acts as the nucleophile, attacking the carbon bearing the chlorine atom. The reaction proceeds through a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group to yield the desired 2-methoxy derivative.
Experimental Protocol: Methoxylation
Materials:
-
2-Chloro-3-pyridinecarboxaldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-3-pyridinecarboxaldehyde (1.0 eq.) in anhydrous methanol.
-
Add sodium methoxide (1.1-1.5 eq.) portion-wise at room temperature.
-
Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Method 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] 2-Methoxypyridine, being an activated heterocycle, is a suitable substrate for this transformation.
Mechanistic Insight:
The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the electron-rich pyridine ring, typically at the position most activated by the methoxy group and least sterically hindered. An electrophilic aromatic substitution mechanism ensues, leading to the formation of an iminium salt intermediate.[2] Subsequent hydrolysis during the work-up furnishes the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methoxypyridine
Materials:
-
2-Methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional)
-
Ice
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) to 0 °C.
-
Slowly add phosphorus oxychloride (1.1-1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0 °C to form the Vilsmeier reagent.
-
To this pre-formed reagent, add 2-methoxypyridine (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it carefully onto crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium acetate or a dilute sodium hydroxide solution until a precipitate forms.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield |
| Ortho-lithiation | Direct, high regioselectivity, good for small-scale synthesis. | Requires cryogenic temperatures, strictly anhydrous conditions, and handling of pyrophoric reagents (n-BuLi). | Moderate to Good |
| From 2-Chloro-3-pyridinecarboxaldehyde | Utilizes readily available starting materials, avoids cryogenic conditions in the second step. | Two-step process, requires handling of chlorinated intermediates. | Good to Excellent |
| Vilsmeier-Haack Formylation | Uses inexpensive and common reagents, scalable. | Can sometimes lead to mixtures of regioisomers, requires careful temperature control during reagent formation. | Moderate |
Downstream Derivatization of this compound
The aldehyde functionality of this compound is a gateway to a vast chemical space. Below are protocols for common and synthetically useful transformations.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[8]
Experimental Protocol: Wittig Olefination
Materials:
-
This compound
-
Appropriate phosphonium ylide (e.g., methyltriphenylphosphonium bromide for methylenation)
-
Strong base (e.g., n-BuLi, NaH, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in an anhydrous solvent.
-
To the resulting ylide solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent at an appropriate temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water or a saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired alkene derivative. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
Aldol Condensation
The aldol condensation allows for the formation of α,β-unsaturated carbonyl compounds.[9]
Experimental Protocol: Base-Catalyzed Aldol Condensation
Materials:
-
This compound
-
A ketone with α-hydrogens (e.g., acetone, acetophenone)
-
Base (e.g., NaOH, KOH)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Ice
-
Dilute HCl
Procedure:
-
Dissolve this compound (1.0 eq.) and the ketone (1.0-1.5 eq.) in the chosen solvent.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of the base.
-
Stir the reaction at room temperature until a precipitate forms or TLC indicates the consumption of the starting aldehyde.
-
Collect the solid product by filtration. If no solid forms, neutralize the mixture with dilute HCl and extract with an organic solvent.
-
Wash the collected solid with cold water and/or a cold solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated carbonyl derivative.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in the solvent. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired amine derivative.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound.[10]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Weak base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene)
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.1 eq.) in the solvent.
-
Add a catalytic amount of the weak base.
-
Stir the reaction at room temperature or with gentle heating. The product often precipitates out of the reaction mixture.
-
If a precipitate forms, cool the mixture in an ice bath and collect the solid by filtration.
-
Wash the solid with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Visualization of Synthetic Workflows
Sources
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. This compound 96 71255-09-9 [sigmaaldrich.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. guidechem.com [guidechem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. magritek.com [magritek.com]
- 10. bcc.bas.bg [bcc.bas.bg]
The Versatility of 2-Methoxy-3-pyridinecarboxaldehyde in Multi-Component Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Aldehyde
In the landscape of modern organic synthesis and drug discovery, the quest for molecular diversity and complexity, achieved through efficient and atom-economical methodologies, is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the construction of complex molecular architectures from simple and readily available starting materials in a single synthetic operation.[1][2][3][4] Central to the success of many MCRs is the judicious choice of the carbonyl component. 2-Methoxy-3-pyridinecarboxaldehyde, also known as 2-methoxynicotinaldehyde, has garnered significant attention as a versatile building block in this context. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, impart distinct reactivity profiles that can be harnessed to generate a diverse array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry.[2] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a key reagent in several synthetically valuable MCRs, including the Ugi, Passerini, and Hantzsch-type reactions.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and handling requirements is crucial for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 71255-09-9 | |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Appearance | Colorless to yellow liquid or low melting solid | |
| Boiling Point | 200-201 °C | |
| Density | 1.161 g/mL at 25 °C | |
| Refractive Index | n20/D 1.550 | |
| Flash Point | 96 °C (205 °F) |
Safety and Handling: this compound is classified as an irritant and may cause skin and eye irritation. It is harmful if swallowed or in contact with skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Multi-Component Reactions Featuring this compound
The strategic placement of the methoxy and formyl groups on the pyridine ring makes this compound an ideal substrate for a variety of MCRs, leading to the synthesis of diverse and medicinally relevant heterocyclic cores.
The Hantzsch-Type Synthesis of Pyrano[2,3-b]quinolines
The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, usually ammonia.[6] A variation of this reaction, utilizing this compound, has been effectively employed in the synthesis of pyrano[2,3-b]quinoline derivatives, which are potent acetylcholinesterase (AChE) inhibitors.
Reaction Mechanism: The reaction proceeds through a cascade of transformations, initiated by a Knoevenagel condensation between this compound and a β-ketoester. Concurrently, a second equivalent of the β-ketoester reacts with an enamine to form a Michael acceptor. A subsequent Michael addition, followed by intramolecular cyclization and dehydration, affords the final pyrano[2,3-b]quinoline scaffold. The methoxy group on the pyridine ring can influence the electronic properties of the aldehyde and the subsequent reactivity of the intermediates.
Caption: Hantzsch-type synthesis of pyrano[2,3-b]quinolines.
Experimental Protocol: Synthesis of Ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate
This protocol is adapted from the synthetic strategy reported for analogous pyrano[2,3-b]quinoline derivatives.[2]
-
Reagents and Equipment:
-
This compound
-
Ethyl acetoacetate
-
Dimedone
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add ethyl acetoacetate (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
-
Further purification, if necessary, can be achieved by recrystallization from ethanol.
-
Expected Outcome: This reaction is expected to produce the desired pyrano[2,3-b]quinoline derivative in good to excellent yield. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] The use of this compound in the Ugi reaction provides a direct route to peptidomimetics and complex heterocyclic scaffolds containing the 2-methoxypyridyl moiety, which can be a valuable pharmacophore.
Reaction Mechanism: The Ugi reaction is initiated by the formation of an imine from this compound and a primary amine. Protonation of the imine by the carboxylic acid generates a reactive iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion to form a stable α-adduct. A subsequent Mumm rearrangement yields the final α-acylamino amide product.
Caption: The Ugi four-component reaction mechanism.
Representative Experimental Protocol: Ugi Synthesis of a 2-Methoxypyridyl-Containing Peptidomimetic
While a specific protocol for this compound was not found in the initial literature search, the following is a representative procedure based on Ugi reactions with similar heteroaromatic aldehydes. Optimization may be required.
-
Reagents and Equipment:
-
This compound
-
Benzylamine
-
Acetic acid
-
tert-Butyl isocyanide
-
Methanol
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a Schlenk flask or sealed vial, add this compound (1.0 mmol), benzylamine (1.0 mmol), and acetic acid (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Seal the flask or vial and continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.
-
Table 2: Representative Ugi Reaction Components and Expected Product
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Expected Product Scaffold |
| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-tert-Butyl-2-(acetyl(benzyl)amino)-2-(2-methoxypyridin-3-yl)acetamide |
The Passerini Three-Component Reaction
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[4][9][10] The incorporation of this compound in this reaction provides a straightforward route to functionalized α-acyloxy amides bearing the biologically relevant 2-methoxypyridyl motif.
Reaction Mechanism: The mechanism of the Passerini reaction is believed to proceed through a concerted or stepwise pathway. In the concerted mechanism, the aldehyde, carboxylic acid, and isocyanide form a cyclic transition state, which then rearranges to the final product. In the stepwise mechanism, the aldehyde is activated by the carboxylic acid, followed by nucleophilic attack of the isocyanide and subsequent addition of the carboxylate.
Caption: The Passerini three-component reaction.
Representative Experimental Protocol: Passerini Synthesis of a 2-Methoxypyridyl-Containing α-Acyloxy Amide
-
Reagents and Equipment:
-
This compound
-
Benzoic acid
-
Cyclohexyl isocyanide
-
Dichloromethane (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) and benzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add cyclohexyl isocyanide (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-acyloxy amide.
-
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile reagent in the realm of multi-component reactions. Its unique electronic and structural features allow for the efficient construction of a wide range of complex heterocyclic scaffolds with potential applications in drug discovery and materials science. The Hantzsch-type synthesis of pyrano[2,3-b]quinolines, and the potential for its use in Ugi and Passerini reactions, as outlined in the representative protocols, highlight the broad utility of this aldehyde. Further exploration of its reactivity in other MCRs, as well as the development of stereoselective variations of these reactions, will undoubtedly open new avenues for the synthesis of novel and biologically active molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers looking to harness the synthetic potential of this compound in their own research endeavors.
References
-
Akao, A., et al. (2020). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 5(33), 20695-20706. [Link]
-
Marco-Contelles, J., et al. (2006). Synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals. European Journal of Medicinal Chemistry, 41(12), 1464-1469. [Link]
-
Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances, 15, 1234-1256. [Link]
-
Wikipedia. (2024). Passerini reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 71255-09-9. [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
-
Tye, H., & Whittaker, M. (2004). Use of a Design of Experiments approach for the optimisation of a microwave assisted Ugi reaction. Organic & Biomolecular Chemistry, 2(6), 813-815. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi−Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(48), 7961-7964. [Link]
-
Sakhno, Y. I., et al. (2008). Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes. The Journal of Organic Chemistry, 73(13), 5110-5118. [Link]
-
de la-Cruz-Cruz, J. I., et al. (2023). DABCO-catalyzed highly regioselective synthesis of novel 4H-pyrano[2,3-b]quinoline derivatives: three-component domino strategy. Scientific Reports, 13(1), 11293. [Link]
-
Wikipedia. (2024). Ugi reaction. [Link]
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Application Notes and Protocols for Targeted Protein Degradation Using 2-Pyridinecarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A New Electrophile for Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is primarily achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively tag a protein of interest (POI) for degradation.[3][4][5][6] A critical component of a PROTAC is its E3 ligase-recruiting ligand. While ligands for well-established E3 ligases like VHL and Cereblon are widely used, the exploration of novel E3 ligase recruiters is a key area of research to expand the scope and selectivity of TPD.[7][8][9]
This document provides a detailed guide on the use of 2-pyridinecarboxaldehyde (2-PCA) derivatives as a novel class of electrophilic warheads for recruiting the E3 ligase FBXO22 in TPD applications.[1][10][11] We will delve into the mechanism of action, provide detailed protocols for the synthesis and evaluation of 2-PCA-based degraders, and offer insights into the critical experimental choices that ensure robust and reproducible results.
Mechanism of Action: Covalent Reversibility in E3 Ligase Recruitment
Unlike many traditional E3 ligase ligands that rely on non-covalent interactions, 2-PCA functions as an electrophilic degron. It forms a reversible covalent bond with a specific cysteine residue (Cys326) on the E3 ligase FBXO22.[1][11] This interaction is key to the formation of a stable ternary complex between the POI, the 2-PCA-based degrader, and FBXO22. Once this complex is formed, the proximity-induced transfer of ubiquitin from an E2-conjugating enzyme to the POI is catalyzed, leading to polyubiquitination and subsequent degradation by the 26S proteasome.[4][12]
The reversible nature of the thioacetal bond formed between 2-PCA and FBXO22 is a crucial aspect of its mechanism. This allows for dynamic association and dissociation, which can be advantageous for catalytic turnover and reducing off-target effects.
Caption: Mechanism of 2-PCA-mediated targeted protein degradation.
Design and Synthesis of 2-PCA-Based Degraders
The design of a 2-PCA-based degrader follows the general principles of PROTAC design, consisting of a POI-binding ligand, a linker, and the 2-PCA warhead for FBXO22 recruitment.[13][14][15] The choice of the POI ligand is dictated by the target protein. The linker is a critical component that influences the stability and efficacy of the ternary complex.[9] Simple alkyl or PEG linkers of varying lengths are often screened initially to determine the optimal distance and geometry for productive ternary complex formation.[14]
General Synthetic Scheme
A convergent synthetic strategy is typically employed, where the POI ligand and the 2-PCA warhead are synthesized with appropriate functional groups for conjugation to a linker.[13] Common coupling chemistries include amide bond formation, click chemistry, or nucleophilic substitution.[14]
Caption: General workflow for the synthesis of a 2-PCA-based degrader.
Experimental Protocols
The successful development of a 2-PCA-based degrader requires a series of robust biochemical and cellular assays to validate its mechanism of action and efficacy.[3][16][17]
Protocol 1: Biochemical Evaluation of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[4][18] Several biophysical techniques can be employed to characterize this interaction.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay measures the proximity between the POI and the E3 ligase induced by the degrader.[18][19]
Materials:
-
Purified recombinant POI (labeled with a donor fluorophore, e.g., Tb-cryptate)
-
Purified recombinant FBXO22 complex (labeled with an acceptor fluorophore, e.g., d2)
-
2-PCA-based degrader
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of the 2-PCA-based degrader in assay buffer.
-
In a 384-well plate, add the labeled POI and labeled FBXO22 to each well at their final concentrations.
-
Add the serially diluted degrader to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the data against the degrader concentration to determine the ternary complex formation affinity (TC50).
| Component | Recommended Final Concentration |
| Labeled POI | 5-20 nM |
| Labeled FBXO22 | 10-50 nM |
| 2-PCA Degrader | 0.1 nM - 10 µM (serial dilution) |
B. In Vitro Pull-Down Assay
This assay provides a qualitative assessment of ternary complex formation.[20]
Materials:
-
Purified recombinant His-tagged POI
-
Purified recombinant FBXO22 complex
-
2-PCA-based degrader
-
Ni-NTA agarose beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., Wash buffer with 250 mM imidazole)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Incubate His-tagged POI with the 2-PCA-based degrader and FBXO22 in binding buffer for 1-2 hours at 4°C.
-
Add Ni-NTA beads and incubate for an additional hour with gentle rotation.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes with elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the POI and FBXO22. An increase in the amount of FBXO22 pulled down in the presence of the degrader confirms ternary complex formation.
Protocol 2: Cellular Assays for Target Protein Degradation
Ultimately, the efficacy of a degrader must be demonstrated in a cellular context.[21]
A. Western Blotting for Quantifying Protein Degradation
Western blotting is a fundamental technique for directly measuring the reduction in the levels of the target protein.[4][22][23][24]
Materials:
-
Cell line expressing the POI
-
2-PCA-based degrader
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 2-PCA-based degrader for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
| Parameter | Recommendation |
| Cell Seeding Density | Dependent on cell line and plate format |
| Degrader Concentration Range | 0.1 nM - 10 µM (logarithmic dilutions) |
| Treatment Duration | Time-course experiment (e.g., 2, 4, 8, 16, 24 hours) |
| Protein Loading | 10-30 µg per lane |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Secondary Antibody Dilution | As per manufacturer's recommendation |
B. Proteomics-Based Analysis for Selectivity Profiling
Mass spectrometry-based proteomics provides a global view of the proteome and is crucial for assessing the selectivity of the degrader.[2][25][26][27][28]
Procedure Outline:
-
Treat cells with the 2-PCA-based degrader at a concentration that induces significant degradation of the POI.
-
Harvest the cells and prepare protein lysates.
-
Digest the proteins into peptides (e.g., using trypsin).
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis (optional but recommended).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Compare the protein abundance profiles between the degrader-treated and vehicle-treated samples to identify off-target effects.
Conclusion and Future Perspectives
The use of 2-pyridinecarboxaldehyde derivatives as FBXO22-recruiting ligands represents an exciting advancement in the field of targeted protein degradation.[1][10][11] The protocols and insights provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate these novel degraders. The unique reversible covalent mechanism of action of 2-PCA opens up new avenues for developing highly selective and potent therapeutics. Future work in this area will likely focus on expanding the repertoire of POIs targeted by 2-PCA-based degraders and further optimizing their pharmacokinetic and pharmacodynamic properties.
References
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Kliza, K., et al. (2021). Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy. Autophagy. [Link]
-
Zhang, Y., et al. (2015). Targeted Proteomics Analysis of Protein Degradation in Plant Signaling on an LTQ-Orbitrap Mass Spectrometer. Journal of Proteome Research. [Link]
-
Qiu, T., et al. (2024). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. Journal of the American Chemical Society. [Link]
-
Bruker. (n.d.). Targeted Protein Degraders. Retrieved from [Link]
-
Biognosys. (n.d.). Why is Targeted Protein Degradation a Hot Topic in Drug Development? Retrieved from [Link]
-
Hughes, S. J., & Ciulli, A. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery. [Link]
-
Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
Al-Ali, H., et al. (2022). Cellular parameters shaping pathways of targeted protein degradation. Biochemical Society Transactions. [Link]
-
Qiu, T., et al. (2024). Development of Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society. [Link]
-
Cohen Katsenelson, K., et al. (2018). E3 scan ™ ligand binding assay platform for targeted protein degradation and PROTAC discovery. AACR Annual Meeting 2018. [Link]
-
Testa, A., et al. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. In: Ciulli, A. (eds) Proteolysis Targeting Chimeras. Methods in Molecular Biology, vol 2080. Humana, New York, NY. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
An, S., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science. [Link]
-
MacDonald, J. I., et al. (2023). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature Communications. [Link]
-
Qiu, T., et al. (2024). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. bioRxiv. [Link]
-
Zheng, M., et al. (2020). Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. ChemRxiv. [Link]
-
Sun, X., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy. [Link]
-
Steinebach, C., et al. (2022). Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. Archiv der Pharmazie. [Link]
-
Lu, L., et al. (2022). Elements of PROTAC design: the judicious combination of the proper POI ligand, E3 ligase ligand and linker. RSC Chemical Biology. [Link]
-
Schrödinger. (2025). Accelerating protein degrader discovery: Computational strategies for degrader design and optimization. Retrieved from [Link]
-
American College of Toxicology. (2023). Session 5: Protein Degraders. Retrieved from [Link]
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Introduction: The Strategic Value of the 2-Methoxypyridine Scaffold in Drug Discovery
An Application Note and Comprehensive Protocols for the Synthesis of Diverse Chemical Libraries from 2-Methoxy-3-pyridinecarboxaldehyde
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable component for molecular recognition at biological targets. The specific substitution pattern of this compound offers a unique combination of functionalities: a reactive aldehyde for diverse chemical transformations, a methoxy group that can influence solubility and metabolic stability, and the pyridine nitrogen as a key interaction point. This strategic combination makes it an ideal starting material for the construction of diverse compound libraries aimed at identifying novel hit and lead compounds in drug discovery programs.
This document provides detailed protocols and synthetic strategies for the generation of compound libraries based on the this compound core. The methodologies described are selected for their robustness, scalability, and adaptability to parallel synthesis formats, enabling the efficient creation of hundreds to thousands of discrete compounds.
Core Synthetic Strategy I: Reductive Amination for the Generation of a Diverse Amine Library
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. It is a robust and high-yielding transformation that proceeds via the formation of an imine or iminium ion from an aldehyde and a primary or secondary amine, followed by in-situ reduction. This two-step, one-pot procedure is highly amenable to parallel synthesis due to its operational simplicity and the wide availability of diverse amine building blocks.
Rationale for Reductive Amination
The aldehyde functionality of this compound is readily converted to a diverse range of substituted aminomethylpyridines. This transformation is strategic as it introduces a basic nitrogen atom, which is often crucial for improving pharmacokinetic properties such as solubility and cell permeability. The vast commercial availability of primary and secondary amines allows for the creation of a library with a wide range of steric and electronic properties around the pyridine core.
Detailed Protocol: Parallel Synthesis of a 96-Well Amine Library
This protocol describes the parallel synthesis of a 96-compound library in a deep-well plate format.
Materials:
-
This compound
-
A diverse set of 96 primary and secondary amines (pre-weighed or as stock solutions)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (AcOH)
-
96-well deep-well plate with cap mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound in DCE.
-
Prepare 0.6 M stock solutions of each of the 96 amines in DCE.
-
Prepare a 1.0 M slurry of sodium triacetoxyborohydride in DCE. Caution: STAB is moisture-sensitive. Handle under an inert atmosphere if possible.
-
-
Reaction Setup:
-
To each well of the 96-well plate, add 200 µL of the this compound stock solution (0.1 mmol).
-
To each well, add 200 µL of the corresponding amine stock solution (0.12 mmol, 1.2 equivalents).
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Seal the plate with a cap mat and allow it to shake at room temperature for 1 hour.
-
-
Reduction:
-
Carefully add 150 µL of the sodium triacetoxyborohydride slurry (0.15 mmol, 1.5 equivalents) to each well. Note: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Reseal the plate and shake at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 1 mL of dichloromethane (DCM) to each well, seal, and shake vigorously for 5 minutes.
-
Allow the layers to separate, and collect the organic layer using a liquid handler or multichannel pipette.
-
The crude products can be purified by solid-phase extraction (SPE) or high-throughput preparative HPLC.
-
Data Presentation: Representative Amine Building Blocks and Expected Products
| Amine Building Block | Product Structure | Molecular Weight ( g/mol ) | Notes |
| Aniline | 214.25 | Aromatic amine | |
| Benzylamine | 228.28 | Benzylic amine | |
| Morpholine | 208.25 | Cyclic secondary amine | |
| Piperidine | 206.28 | Cyclic secondary amine |
Workflow Visualization
Caption: Reductive amination workflow for library synthesis.
Core Synthetic Strategy II: Ugi Multicomponent Reaction for Rapid Scaffolding Diversification
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of complex molecules from simple starting materials. It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold. The reaction is highly convergent, meaning that four diverse inputs are combined in a single step to generate a highly complex output.
Rationale for the Ugi Reaction
Utilizing this compound in an Ugi reaction allows for the introduction of three points of diversity in a single, atom-economical step. This is highly efficient for generating a library of compounds with significant structural variation. The resulting α-acylamino amide products are often medicinally relevant scaffolds, and the inclusion of the 2-methoxypyridine moiety provides a handle for further derivatization or for interaction with biological targets.
Detailed Protocol: Parallel Synthesis of a Ugi Product Library
Materials:
-
This compound
-
A diverse set of primary amines
-
A diverse set of carboxylic acids
-
A diverse set of isocyanides
-
Methanol (MeOH) or Trifluoroethanol (TFE)
-
96-well deep-well plate with cap mat
Procedure:
-
Reagent Preparation:
-
Prepare 0.5 M stock solutions of this compound, each amine, each carboxylic acid, and each isocyanide in methanol. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the corresponding amine stock solution (0.1 mmol, 1.0 equivalent).
-
Add 200 µL of the corresponding carboxylic acid stock solution (0.1 mmol, 1.0 equivalent).
-
Add 200 µL of the corresponding isocyanide stock solution (0.1 mmol, 1.0 equivalent).
-
-
Reaction:
-
Seal the plate with a cap mat and shake at room temperature for 48-72 hours. The progress of the reaction can be monitored by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the solvent is typically removed in vacuo.
-
The crude product is then redissolved in a suitable solvent like DMSO for direct biological screening or purified by preparative HPLC. For library synthesis, purification may be deferred until after initial screening.
-
Data Presentation: Representative Ugi Reaction Inputs and Expected Product
| Amine | Carboxylic Acid | Isocyanide | Product Structure | Molecular Weight ( g/mol ) |
| Benzylamine | Acetic Acid | tert-Butyl isocyanide | 383.47 | |
| Aniline | Benzoic Acid | Cyclohexyl isocyanide | 457.55 |
Workflow Visualization
Caption: Ugi four-component reaction workflow.
Characterization and Quality Control
For any compound library, it is crucial to assess the identity and purity of the synthesized molecules. For high-throughput synthesis, a representative subset of the library (e.g., 5-10%) is typically analyzed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It confirms the presence of the desired product by its mass-to-charge ratio and provides an estimate of its purity based on the peak area in the chromatogram.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For a smaller number of selected compounds, ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed chemical structure.
Conclusion
This compound is a versatile and valuable starting material for the construction of diverse compound libraries for drug discovery. The methodologies of reductive amination and the Ugi four-component reaction, as detailed in this note, provide robust and efficient pathways to generate novel chemical entities with high potential for biological activity. These protocols are designed for adaptability to modern high-throughput synthesis platforms, enabling the rapid exploration of chemical space around the privileged 2-methoxypyridine scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3-pyridinecarboxaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9).[1][2][3][4][5][6] This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.
Introduction
This compound is a valuable intermediate in medicinal chemistry, notably used in the synthesis of potent inhibitors for enzymes like acetylcholinesterase (AChE) and matrix metalloproteinases (MMPs).[1] However, its preparation can be fraught with challenges, including poor regioselectivity, low yields, and difficult purifications. This guide provides field-proven insights and detailed protocols to navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three principal strategies for synthesizing this aldehyde, each with distinct advantages and disadvantages. The choice of route often depends on the available starting materials, scale, and equipment.
-
Directed ortho-Metalation (DoM) of 2-Methoxypyridine: This is arguably the most direct route. It involves the deprotonation of 2-methoxypyridine at the C-3 position using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF).[7][8] The methoxy group directs the metalation to the adjacent C-3 position.
-
Oxidation of (2-Methoxypyridin-3-yl)methanol: If the corresponding alcohol is available or easily synthesized, its oxidation is a straightforward approach. This method avoids the use of highly pyrophoric organolithium reagents but requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr) on a 2-Halonicotinaldehyde: This route involves the displacement of a halogen (typically chlorine) from 2-chloro-3-pyridinecarboxaldehyde with a methoxide source.[9] The success of this reaction depends on the activation of the pyridine ring by the aldehyde group.
Diagram: Synthetic Route Decision Workflow
The following diagram illustrates a decision-making process for selecting an appropriate synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Q2: What are the critical safety precautions for the Directed ortho-Metalation (DoM) route?
A2: The DoM route frequently employs organolithium reagents (like n-BuLi) or strong lithium amide bases (like LDA), which are highly reactive and pyrophoric.
-
Strictly Anhydrous Conditions: Organolithiums react violently with water.[10] All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously dried and deoxygenated.
-
Inert Atmosphere: The entire reaction, from setup to quench, must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: These reactions are typically run at very low temperatures (-78 °C, usually with a dry ice/acetone bath) to control reactivity and prevent side reactions. Uncontrolled warming can lead to rapid, exothermic decomposition.
-
Proper Quenching: The reaction must be quenched carefully at low temperatures by slowly adding the quenching agent. Adding the reaction mixture to the quencher is often safer. Never quench with water directly; use a proton source like saturated aqueous ammonium chloride.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
Troubleshooting Guide
Problem 1: My Directed ortho-Metalation (DoM) of 2-methoxypyridine gives a very low yield and multiple byproducts.
Common Causes & Solutions:
-
Cause 1: Incorrect Base or Reaction Conditions. The choice of base is critical for achieving high regioselectivity for the C-3 position. While n-BuLi can be used, hindered lithium amide bases often provide cleaner reactions.[11] A study on the lithiation of 2-methoxypyridine highlighted that a mechanism involving pre-complexation near the H-6 proton can lead to mixtures, emphasizing the need for precise conditions to favor C-3 lithiation.[12]
-
Solution: Switch from n-BuLi to Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[11] LTMP, being more sterically hindered, can offer superior C-3 selectivity compared to LDA.[13]
-
Optimization: Ensure the reaction is maintained at -78 °C. Allowing the temperature to rise can promote side reactions or decomposition of the lithiated intermediate.
-
-
Cause 2: Impure Reagents or Solvents. Traces of water or oxygen will consume the organolithium base and reduce your effective stoichiometry, leading to incomplete reaction.
-
Solution: Use freshly distilled and dried solvents (e.g., THF from sodium/benzophenone). Titrate your organolithium reagent before use to determine its exact molarity.
-
-
Cause 3: Inefficient Quench. The addition of the formylating agent (DMF) can be problematic if not performed correctly.
-
Solution: Add the freshly distilled DMF slowly via syringe to the lithiated pyridine solution at -78 °C. Do not allow the temperature to rise during the addition. After addition, let the reaction stir at low temperature for a defined period (e.g., 1-2 hours) before slowly warming to room temperature.
-
Diagram: Mechanism of Directed ortho-Metalation and Formylation
Caption: Key steps in the DoM-formylation synthesis.
Table: Comparison of Bases for DoM of 2-Methoxypyridine
| Base | Typical Temp. | C-3 Selectivity | Comments & Considerations | Reference |
| n-BuLi | -78 °C | Moderate | Can lead to competing C-6 lithiation or addition to the pyridine ring. | [8] |
| LDA | -78 °C | Good | Generally cleaner than n-BuLi. The choice of reaction time before adding the electrophile can be critical.[13] | [7][13] |
| LTMP | -78 °C | Excellent | Highly hindered base, often provides the best regioselectivity for the C-3 position.[13] | [12][13] |
| Mesityllithium | -78 °C | Good | Has been used successfully for the directed lithiation and subsequent formylation of 2-methoxypyridine.[8] | [8] |
Problem 2: The oxidation of (2-methoxypyridin-3-yl)methanol is incomplete or results in over-oxidation to the carboxylic acid.
Common Causes & Solutions:
-
Cause 1: Oxidant is too strong or not selective. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can easily over-oxidize the aldehyde to a carboxylic acid, especially under harsh conditions.[14]
-
Solution: Employ milder, more selective oxidation systems.
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by a hindered base like triethylamine. It is highly effective for converting primary alcohols to aldehydes with minimal over-oxidation.[15][16][17]
-
Dess-Martin Periodinane (DMP): A popular and mild oxidant that works well for a wide range of alcohols.
-
Manganese Dioxide (MnO₂): Particularly effective for oxidizing allylic and benzylic-type alcohols. The alcohol adjacent to the pyridine ring is sufficiently activated for this reagent. This method was used to prepare 2-chloronicotinaldehyde from the corresponding alcohol in high yield.[18][19]
-
-
-
Cause 2: Reaction conditions are not optimized. Temperature and reaction time are crucial.
-
Solution: For Swern oxidations, maintain temperatures below -60 °C during the addition of the alcohol to the activated DMSO complex to avoid side reactions. For MnO₂ oxidations, the reaction is often run at room temperature or with gentle heating (reflux in dichloromethane) and monitored closely by TLC.[18][19]
-
Protocol: MnO₂ Oxidation of (2-Methoxypyridin-3-yl)methanol
This protocol is adapted from the successful synthesis of a similar pyridine aldehyde.[18][19]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (2-methoxypyridin-3-yl)methanol (1.0 equiv.) in dichloromethane (DCM, approx. 10-15 mL per gram of alcohol).
-
Reagent Addition: Add activated manganese dioxide (MnO₂, ~5-10 equiv. by weight) to the stirring solution. Note: The activity of MnO₂ can vary by supplier; a large excess is often required.
-
Reaction: Heat the mixture to reflux (approx. 40 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde.
Problem 3: The methoxylation of 2-chloro-3-pyridinecarboxaldehyde is sluggish and gives a poor yield.
Common Causes & Solutions:
-
Cause 1: Insufficiently reactive conditions. Nucleophilic aromatic substitution on an electron-deficient ring like pyridine requires appropriate conditions to proceed efficiently.
-
Solution: Use sodium methoxide (NaOMe) in methanol. The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate. Using a polar aprotic solvent like DMF in addition to methanol can sometimes accelerate the reaction.
-
Alternative: Consider using a copper catalyst. While not always necessary for activated pyridines, copper(I) salts can facilitate nucleophilic substitution of aryl halides.
-
-
Cause 2: Competing side reactions. The aldehyde functionality can potentially react with the methoxide base, especially at high temperatures, leading to byproduct formation.
-
Solution: Maintain careful temperature control and monitor the reaction to avoid prolonged heating after the starting material is consumed. It may be beneficial to protect the aldehyde as an acetal before the SNAr reaction, followed by deprotection. However, this adds two steps to the sequence. A more direct approach is to optimize the temperature and reaction time for the unprotected aldehyde.
-
References
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
- 2-chloronicotinaldehyde - 36404-88-3. Vulcanchem.
- Formylation - Common Conditions. Organic-Reaction.com.
- Lithiation of Methoxypyridines Directed by a-Amino Alkoxides. ElectronicsAndBooks.
- This compound 96 71255-09-9. Sigma-Aldrich.
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides.
- This compound | CAS No.71255-09-9 Synthetic Routes. Molbase.
- CAS 71255-09-9 | this compound. Synblock.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015.
- CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine.
- CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
- This compound - CAS:71255-09-9. Sunway Pharm Ltd.
- AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
- This compound. Frontier Specialty Chemicals.
- This compound,CAS 71255-09-9. Langwaychem.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Alcohols to Aldehydes, Part 3: Oxid
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses Procedure.
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- 9. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
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- 19. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methoxy-3-pyridinecarboxaldehyde
Welcome to the technical support center for the purification of 2-Methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate. My aim is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, grounded in chemical principles and field-proven experience.
I. Compound Profile and Purity Considerations
This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as even minor impurities can have significant downstream effects on reaction yields, by-product formation, and the biological activity of the final compounds.
Key Physical Properties:
| Property | Value | Source |
| CAS Number | 71255-09-9 | [2] |
| Molecular Formula | C₇H₇NO₂ | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or low melting solid | [3] |
| Boiling Point | 200-201 °C (lit.) | |
| Density | 1.161 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5500 (lit.) |
A common challenge with this compound is its tendency to appear as a light yellow liquid or a low-melting solid, which can sometimes be indicative of impurities.[3] The aldehyde functional group is susceptible to oxidation, and the methoxy group can be sensitive to acidic conditions. Therefore, purification strategies must be chosen carefully to avoid degradation.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My purified product is a yellow oil, but I was expecting a solid. Is it impure?
Answer: Not necessarily. While a yellow coloration can indicate impurities, this compound can exist as a low-melting solid or a liquid at room temperature.[3] The presence of even small amounts of residual solvent or minor impurities can depress the melting point, causing it to appear as an oil.
Troubleshooting Steps:
-
Purity Assessment: First, assess the purity of your product using techniques like ¹H NMR, GC-MS, or LC-MS. Look for signals corresponding to common solvents (e.g., ethyl acetate, hexanes, dichloromethane) or potential by-products.
-
High-Vacuum Drying: If the purity appears high but the product is still an oil, try drying it under a high vacuum for an extended period to remove any residual solvent. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious as aldehydes can be sensitive to heat.
-
Inducing Crystallization: If the product is pure but oily, you can attempt to induce crystallization. This can sometimes be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available. Cooling the sample to 0-4 °C may also promote solidification.
Question 2: I'm seeing a persistent impurity in my NMR spectrum after column chromatography. What could it be and how do I remove it?
Answer: The identity of the impurity will depend on the synthetic route used to prepare the aldehyde. However, some common culprits include:
-
2-Methoxy-3-pyridinecarboxylic acid: This is a very common impurity resulting from the over-oxidation of the aldehyde. It will have a characteristic broad singlet for the carboxylic acid proton in the ¹H NMR spectrum (typically >10 ppm).
-
Unreacted Starting Material: Depending on the synthesis, this could be 2-methoxy-3-methylpyridine or another precursor.
-
By-products from Formylation: If a Vilsmeier-Haack or similar formylation reaction was used, you might have residual DMF or related by-products.
Troubleshooting Workflow for Impurity Removal:
Caption: Decision tree for removing persistent impurities.
Detailed Protocol for Acid-Base Extraction (to remove 2-Methoxy-3-pyridinecarboxylic acid):
-
Dissolve the impure aldehyde in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent under reduced pressure to yield the purified aldehyde.
Question 3: My yield is very low after column chromatography. What are some potential causes and solutions?
Answer: Low recovery from silica gel chromatography can be due to several factors. The polar nature of the pyridine nitrogen and the aldehyde can lead to strong adsorption on the acidic silica gel, causing streaking and incomplete elution.
Troubleshooting Steps:
-
TLC Analysis First: Before committing to a large-scale column, optimize the separation on a TLC plate. A good Rf value for the product is typically between 0.2 and 0.4.
-
Solvent System Optimization: For this compound, a gradient of ethyl acetate in hexanes is a good starting point.[4] If the compound is streaking on the TLC plate, adding a small amount of a more polar solvent like methanol or a few drops of a base like triethylamine to the eluent can help to improve the peak shape and recovery by competing for the active sites on the silica gel.
-
Dry Loading: If your compound has limited solubility in the initial chromatography solvent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation and can affect recovery.
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system like 5% ethyl acetate in hexanes and gradually increase the polarity to 20-30% ethyl acetate. The exact gradient will depend on the impurities present. Monitor the elution using TLC.
-
Loading: If possible, dissolve the crude product in a minimal amount of the initial eluent or dichloromethane and load it onto the column.
-
Elution: Apply gentle pressure to run the column at a steady rate. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound: recrystallization or column chromatography?
A1: The choice of purification method depends on the nature and amount of impurities.
-
Column chromatography is generally more effective for removing a wide range of impurities, especially those with different polarities from the desired product. It is the preferred method for an initial, large-scale purification of a crude reaction mixture.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a product that is already relatively pure (>90%). It can be very effective at yielding highly pure crystalline material if a suitable solvent system is found. For a related compound, 2-methoxyquinoline-3-carbaldehyde, recrystallization from a petroleum ether-ethyl acetate mixture has been reported to be effective.[5] A similar solvent system, such as hexanes/ethyl acetate or diethyl ether/petroleum ether, could be a good starting point for this compound.
Q2: How should I store purified this compound?
A2: Due to the aldehyde's susceptibility to oxidation, it is best to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] Storing it at a low temperature (e.g., 4 °C) can also help to prolong its shelf life.[6] Avoid exposure to air and light.
Q3: What are the key safety precautions I should take when handling this compound?
A3: this compound is classified as a hazardous substance. It may cause an allergic skin reaction and serious eye damage.[7][8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be a viable option, particularly for removing non-polar impurities. It is also a common technique for analytical HPLC to assess purity.[9] However, for preparative scale purification, normal-phase chromatography on silica gel is often more cost-effective and allows for the use of organic solvents that are easier to remove.
IV. Visualization of Purification Workflow
Caption: General purification workflow for this compound.
This guide provides a comprehensive overview of the key considerations and troubleshooting strategies for the successful purification of this compound. By understanding the chemical nature of this compound and the potential pitfalls in its purification, researchers can develop robust and efficient protocols to obtain high-purity material for their synthetic needs.
V. References
-
This compound, 96%, Thermo Scientific™. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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2-Formyl-5-methoxypyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. (1998). Google Patents. Retrieved January 11, 2026, from
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]
-
Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010). Google Patents. Retrieved January 11, 2026, from
-
Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014). Google Patents. Retrieved January 11, 2026, from
-
Plausible mechanism for formylation of pyridine ring. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds. (2018). Google Patents. Retrieved January 11, 2026, from
-
2-Methoxy Pyridine. (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Preparation method of 2-pyridine carboxaldehyde. (2010). Patsnap. Retrieved January 11, 2026, from
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2021). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Process for the preparation of 2-hydroxypyridine or quinoline compounds. (1998). Google Patents. Retrieved January 11, 2026, from
-
A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. (2011). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
This compound 2g. (n.d.). MCAT. Retrieved January 11, 2026, from [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
2-Methoxyquinoline-3-carbaldehyde. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Retrieved January 11, 2026, from [Link]
-
Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
2-Methoxypyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of 2-Methoxy-3-pyridinecarboxaldehyde
Welcome to the technical support center for 2-Methoxy-3-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and side reactions encountered during its use, providing in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments. Our approach is rooted in explaining the "why" behind experimental choices, offering a self-validating system of protocols and authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound?
A1: this compound is generally stable under standard storage conditions (cool, dry, dark). However, its reactivity can lead to degradation under certain experimental conditions. The primary concerns are:
-
Over-oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-methoxy-nicotinic acid. This can be initiated by exposure to air over extended periods, or more commonly, by certain oxidizing reagents used in subsequent reaction steps.
-
Demethylation: The 2-methoxy group can be cleaved to form 2-hydroxy-3-pyridinecarboxaldehyde, particularly under strong acidic conditions (e.g., HBr, BBr3) or with certain Lewis acids.[1][2]
-
Cannizzaro Reaction: As a non-enolizable aldehyde, under strong basic conditions, it can undergo a disproportionation reaction to yield 2-methoxypyridin-3-yl)methanol and 2-methoxynicotinic acid.[3][4][5]
Q2: I am observing a persistent impurity in my reaction mixture that I suspect is the corresponding carboxylic acid. How can I confirm this and prevent its formation?
A2: Confirmation can be achieved by LC-MS or by comparing the 1H NMR spectrum of your crude product with a known spectrum of 2-methoxynicotinic acid. To prevent its formation, ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). If the subsequent step involves an oxidizing agent, consider protecting the aldehyde, though this adds steps to your synthesis. For purification, a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup can often remove the acidic impurity.
Q3: My reaction is sensitive to Lewis acids, and I am seeing demethylation. What are my options?
A3: Lewis acid-mediated demethylation is a known challenge for methoxy-substituted pyridines.[2] If your reaction requires a Lewis acid, consider using milder ones or performing the reaction at lower temperatures to minimize this side reaction. Alternatively, explore Lewis acid-free reaction conditions if possible. If demethylation is unavoidable, you may need to re-methylate the resulting hydroxyl group in a subsequent step.
Troubleshooting Guide: Specific Side Reactions and Solutions
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Demethylation to 2-hydroxy-3-pyridinecarboxaldehyde
The Problem: You observe a new spot on your TLC plate and characterization data (e.g., a broad singlet in 1H NMR, mass spectrometry) suggests the formation of the demethylated product, 2-hydroxy-3-pyridinecarboxaldehyde.
Causality: The lone pair of electrons on the methoxy group's oxygen atom can be attacked by strong acids or Lewis acids, leading to the cleavage of the methyl group.[2] This is a common side reaction when using reagents like BBr₃, AlCl₃, or even strong protic acids at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting demethylation side reactions.
Detailed Protocols:
-
Protocol 1.1: Temperature Optimization:
-
Set up parallel reactions at various temperatures (e.g., -78 °C, 0 °C, room temperature).
-
Monitor the reactions by TLC or LC-MS to determine the optimal temperature that favors product formation while minimizing demethylation.
-
-
Protocol 1.2: Reagent Selection:
-
If using a strong Lewis acid like BBr₃, consider switching to a milder one such as trimethylsilyl iodide (TMSI) generated in situ, which can sometimes offer greater selectivity.[6]
-
For acid-catalyzed reactions, explore weaker acids or buffered systems.
-
Over-oxidation to 2-Methoxynicotinic Acid
The Problem: Your final product is contaminated with the corresponding carboxylic acid, which can complicate purification and reduce yield.
Causality: The aldehyde functional group is readily oxidized. This can occur slowly upon prolonged exposure to atmospheric oxygen or rapidly in the presence of unselective oxidizing agents.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Atmosphere | Always handle and react under an inert atmosphere (N₂ or Ar). | Minimizes exposure to atmospheric oxygen. |
| Solvent Quality | Use freshly distilled or anhydrous, de-gassed solvents. | Peroxides in aged solvents can initiate oxidation. |
| Reaction Time | Monitor the reaction closely and quench promptly upon completion. | Reduces the time the aldehyde is exposed to potentially oxidizing conditions. |
| Purification | A mild aqueous basic wash (e.g., sat. NaHCO₃) during workup. | The carboxylic acid will be deprotonated to its carboxylate salt, which is more soluble in the aqueous layer. |
Experimental Protocol: Selective Basic Extraction
-
After quenching your reaction, dilute the organic layer with a suitable solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).
-
Combine the aqueous layers and re-extract with the organic solvent (1 x 15 mL) to recover any desired product that may have partitioned.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Side Reactions in Wittig Olefination
The Problem: When performing a Wittig reaction to form a substituted alkene, you observe low yields and the formation of byproducts, including unreacted starting material and triphenylphosphine oxide.
Causality: The reactivity of the phosphorus ylide is crucial. Stabilized ylides are less reactive and may require harsher conditions, potentially leading to side reactions. The major byproduct, triphenylphosphine oxide, can be challenging to remove via standard chromatography.[7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Wittig reactions.
Detailed Protocols:
-
Protocol 3.1: In Situ Ylide Generation and Reaction:
-
To a stirred suspension of the phosphonium salt in anhydrous THF at 0 °C under argon, add a strong base (e.g., n-BuLi, NaHMDS) dropwise.
-
Stir the resulting colored solution for 1 hour at 0 °C to ensure complete ylide formation.
-
Cool the reaction mixture to -78 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor by TLC for the disappearance of the aldehyde.
-
-
Protocol 3.2: Purification via Recrystallization:
-
After aqueous workup and removal of the solvent, dissolve the crude solid in a minimal amount of a hot, moderately polar solvent like ethanol.
-
Allow the solution to cool slowly. The non-polar alkene product should crystallize out, leaving the more polar triphenylphosphine oxide in the mother liquor.[7]
-
Filter the crystals and wash with a small amount of cold solvent.
-
Challenges in Reductive Amination
The Problem: In a one-pot reductive amination, you observe the formation of a significant amount of the alcohol byproduct, (2-methoxypyridin-3-yl)methanol, and/or unreacted starting materials.
Causality: Reductive amination involves the equilibrium between the aldehyde/amine and the imine, followed by reduction.[8] If the reducing agent is too reactive, it can reduce the aldehyde before imine formation is complete. Conversely, if imine formation is slow, the reaction will not proceed efficiently.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). | These reagents are less reactive towards aldehydes and preferentially reduce the iminium ion. |
| pH | Maintain a slightly acidic pH (around 5-6) by adding a small amount of acetic acid. | Acid catalysis accelerates imine formation. |
| Water Removal | Perform the reaction in the presence of a dehydrating agent (e.g., molecular sieves). | Drives the equilibrium towards imine formation. |
| Procedure | Consider a two-step procedure: first form the imine, then add the reducing agent. | Ensures complete imine formation before reduction. |
Experimental Protocol: One-Pot Reductive Amination with STAB
-
To a solution of this compound and the desired amine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
Grignard and Organolithium Additions: Competing Reactions
The Problem: Addition of a Grignard or organolithium reagent results in a complex mixture of products, with a low yield of the desired secondary alcohol.
Causality: The pyridine nitrogen is Lewis basic and can coordinate to the magnesium of the Grignard reagent, potentially altering the reactivity of the aldehyde. Furthermore, the methoxy group can also act as a Lewis basic site. With sterically hindered Grignard reagents, reduction of the aldehyde to the corresponding alcohol can occur via hydride transfer from the beta-carbon of the Grignard reagent.[9]
Troubleshooting Strategies:
-
Inverse Addition: Add the aldehyde solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can sometimes minimize side reactions.
-
Use of Cerium (III) Chloride (Luche Reduction Conditions): Pre-complexing the aldehyde with CeCl₃ can increase the chemoselectivity of the nucleophilic addition and suppress enolization and reduction side reactions.
-
Temperature Control: Perform the addition at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
Experimental Protocol: CeCl₃-Mediated Grignard Addition
-
Anhydrous CeCl₃ (1.2 equivalents) is suspended in anhydrous THF and stirred vigorously for 2 hours at room temperature to break up any clumps.
-
The suspension is cooled to -78 °C, and a solution of this compound in THF is added dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
The Grignard reagent (1.2 equivalents) is then added dropwise at -78 °C.
-
The reaction is stirred at this temperature for several hours before being quenched with a saturated aqueous solution of ammonium chloride.
By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, researchers can effectively overcome the common side reactions associated with the versatile and valuable reagent, this compound.
References
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
- Makino, K., Hasegawa, Y., Inoue, T., & Hara, S. (2005). Chemoselective Demethylation of Methoxypyridine. Synlett, 2005(12), 1845-1848.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021, December 9). Cannizzaro reaction. Retrieved from [Link]
-
Multi-Step Synthesis Problems in Organic Chemistry. (n.d.). Multi Synthesis Problems Organic Chemistry. Retrieved from [Link]
-
Geissman, T. A. (2024, June 19). Synthetic applications of the Cannizzaro reaction. National Institutes of Health. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ramamurthy, V., & Schanze, K. S. (Eds.). (1998). Conformational Control and Photoenolization of pyridine-3-carboxaldehydes in the Solid State: Stabilization of Photoenols via Hydrogen Bonding and Electronic Control. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2016, August 4). What demethylating reagent do you suggest?. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Metallocene Catalysts. (n.d.). This compound 2g. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Rivera, N. R., Hsiao, Y., Cowen, J. A., McWilliams, C., Armstrong, J., Yasuda, N., & Hughes, D. L. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE.
-
Chemguide. (n.d.). REACTIONS OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. Retrieved from [Link]
-
BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. Retrieved from [Link]
-
Chemguide. (n.d.). REACTIONS OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
- Shiao, M. J., Ku, W. S., & Hwu, J. R. (1993).
-
LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
-
Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]
-
PubMed. (2019, April 19). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Tokyo University of Science. (n.d.). Chemoselective Demethylation of Methoxypyridine. Retrieved from [Link]
-
Multi-Step Synthesis Problems in Organic Chemistry. (n.d.). Multi Synthesis Problems Organic Chemistry. Retrieved from [Link]
-
X-Y-Z.com. (n.d.). This compound SDS, 71255-09-9 Safety Data Sheets. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubMed. (n.d.). Thermodynamics of binding of 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine to the major urinary protein. Retrieved from [Link]
-
Reddit. (n.d.). Multi-Step Synthesis. Retrieved from [Link]
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- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with 2-Methoxy-3-pyridinecarboxaldehyde
Welcome to the technical support hub for 2-Methoxy-3-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your products.
I. Understanding the Reactivity of this compound
Before delving into troubleshooting, it's crucial to understand the electronic nature of this compound. The molecule's reactivity is governed by a delicate interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring. The methoxy group at the 2-position enhances the electron density of the ring, which can influence the reactivity of the aldehyde. Conversely, the nitrogen in the pyridine ring deactivates the system towards certain electrophilic reactions while influencing the acidity of adjacent protons. This unique electronic profile makes it a valuable synthon but also introduces specific challenges that require careful consideration of reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: I am seeing low yields in my Wittig reaction with this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Wittig reactions involving this compound can stem from several factors, primarily related to the ylide generation and the reactivity of the aldehyde.
Probable Causes & Solutions:
-
Inefficient Ylide Formation: The phosphonium ylide may not be forming in sufficient quantities.
-
Base Selection: Ensure you are using a strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1] The choice of base can be critical, and empirical screening may be necessary.
-
Anhydrous Conditions: Ylides are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.
-
-
Ylide Stability and Reactivity: The stability of the ylide influences its reactivity.
-
Aldehyde Purity: Impurities in the this compound can interfere with the reaction. It is advisable to use freshly purified aldehyde.
-
Steric Hindrance: While less of an issue with an aldehyde, significant steric bulk on the ylide can impede the reaction.
Question 2: My reductive amination of this compound is sluggish and incomplete. What can I do to drive the reaction to completion?
Answer:
Incomplete reductive aminations are a common hurdle. The key is to optimize the formation of the intermediate imine/iminium ion and select an appropriate reducing agent.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.
-
Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[3]
-
Water Removal: The formation of an imine releases water. Using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or setting up the reaction with a Dean-Stark trap can drive the equilibrium towards the imine.
-
Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred.
-
-
Reducing Agent Selection: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting aldehyde.
-
Mild Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild and selective for imines.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.
-
Stronger Reducing Agents: If using a stronger reducing agent like sodium borohydride (NaBH₄), it is crucial to allow for complete imine formation before adding the reducing agent to avoid reduction of the starting aldehyde.[4]
-
-
Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required for less reactive amines or to improve reaction rates.
Question 3: I am observing significant side product formation in my Knoevenagel condensation with an active methylene compound. How can I improve the selectivity?
Answer:
Side product formation in Knoevenagel condensations often arises from self-condensation of the active methylene compound or competing reactions.
Probable Causes & Solutions:
-
Catalyst Choice: The basicity of the catalyst can significantly impact the reaction.
-
Mild Bases: Weak bases like piperidine or pyridine are commonly used to catalyze the reaction.[5]
-
Catalyst-Free Conditions: For highly reactive substrates, it's worth exploring catalyst-free conditions, potentially in a protic solvent mixture like water/ethanol, which can promote the reaction while minimizing side reactions.
-
-
Reaction Conditions:
-
Temperature: Running the reaction at room temperature or with gentle heating is usually sufficient. Excessive heat can lead to decomposition and side product formation.
-
Stoichiometry: Use a 1:1 molar ratio of the aldehyde and the active methylene compound. An excess of the active methylene component can lead to Michael addition onto the product.
-
-
Doebner Modification: If your active methylene compound is a carboxylic acid (e.g., malonic acid), using pyridine as the solvent can facilitate a decarboxylation step following the condensation.[6]
III. Experimental Protocols
The following are example protocols based on literature precedents. These should be adapted and optimized for your specific substrates and laboratory conditions.
Protocol 1: General Procedure for Reductive Amination
This protocol is a general guideline for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the primary amine (1.0-1.2 eq.).
-
Add a catalytic amount of glacial acetic acid (0.05-0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS if possible.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Continue stirring at room temperature for 3-24 hours until the reaction is complete (as monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation with an active methylene compound like malononitrile.
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile) (1.0 eq.) in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add a catalytic amount of a weak base such as piperidine or triethylamine (0.1 eq.).
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be gently heated if necessary.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product may precipitate out of the reaction mixture. If so, collect the solid by filtration and wash with cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[10][11]
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Q2: How can I purify the final product of my reaction? A2: The most common method for purifying products derived from this compound is flash column chromatography on silica gel.[7][8][9] The choice of eluent will depend on the polarity of your product, but mixtures of hexanes and ethyl acetate are a good starting point. For basic pyridine-containing products, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce peak tailing on the silica gel column.[12] Recrystallization is also a viable option if the product is a solid.[7]
Q3: Can I use stronger bases like LDA or Grignard reagents with this aldehyde? A3: Yes, but with caution. These strong bases are also potent nucleophiles and can add directly to the aldehyde carbonyl group. If the intention is to deprotonate another position, careful control of temperature (usually very low, e.g., -78 °C) and stoichiometry is essential to avoid competing nucleophilic addition.
V. Visualization of Key Concepts
Reaction Optimization Workflow
Caption: A general workflow for troubleshooting and optimizing reactions.
Troubleshooting Reductive Amination
Caption: A decision tree for troubleshooting reductive amination reactions.
VI. Quantitative Data Summary
| Reaction Type | Key Parameters | Typical Values/Reagents | Potential Issues |
| Wittig Reaction | Base | n-BuLi, NaH, t-BuOK | Incomplete deprotonation |
| Solvent | Anhydrous THF, Ether | Presence of water | |
| Temperature | -78 °C to RT | Side reactions at high temp. | |
| Reductive Amination | Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Reduction of starting aldehyde |
| Catalyst | Acetic Acid (catalytic) | Slow imine formation | |
| Solvent | DCE, THF, MeOH | Incompatible with some reagents | |
| Knoevenagel | Catalyst | Piperidine, Pyridine | Self-condensation |
| Condensation | Solvent | Ethanol, Water/Ethanol | Michael addition side products |
| Temperature | RT to 50 °C | Decomposition at high temp. |
VII. References
-
Benchchem Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (URL not available)
-
Benchchem Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (URL not available)
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. (URL: [Link])
-
Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. (URL: [Link])
-
Lee, Y.-Y. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5248. (URL: [Link])
-
Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. (URL not available)
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. (URL not available)
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025). (URL not available)
-
Reductive Amination. YouTube. (2023). (URL: [Link]... URL not fully available)
-
Organic Chemistry Portal. Wittig Reaction. (URL: [Link])
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. (URL: [Link])
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. (2026). (URL: [Link])
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkat USA. (URL not available)
-
Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science. (URL not available)
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. (URL: [Link])
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. (URL: [Link])
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. (2025). (URL not available)
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PubMed Central. (URL: [Link])
-
Reddit. Problems with wittig reaction. (2022). (URL: [Link])
-
Wittig Reaction - Common Conditions. (URL not available)
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- 5. researchgate.net [researchgate.net]
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- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-Methoxy-3-pyridinecarboxaldehyde under reaction conditions
Welcome to the technical support guide for 2-Methoxy-3-pyridinecarboxaldehyde (CAS No. 71255-09-9). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability and reactivity of this versatile building block. Here, we address common challenges encountered during synthetic manipulations, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge crucial for the proper handling, storage, and use of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally refrigerated at 0-8 °C.[1][2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent air oxidation and moisture-related degradation.[3] Handle in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound can cause serious eye damage and may cause an allergic skin reaction.[1][4]
Q2: What are the key reactive functional groups on this molecule and how do they influence its stability?
A2: The molecule's reactivity is governed by three key features:
-
Pyridine Ring: The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing aldehyde group, makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.[5][6] The nitrogen atom is basic and will be protonated under acidic conditions.
-
Aldehyde Group: This group is highly reactive. It is prone to oxidation to a carboxylic acid and reduction to an alcohol. It will also readily react with nucleophiles, such as amines, to form imines.[7]
-
Methoxy Group: Situated on an electron-poor pyridine ring, the methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially with potent nucleophiles.[6][8] It can also direct ortho-lithiation when treated with strong organolithium bases.[8][9]
Q3: Is this compound sensitive to air or light?
A3: While specific photostability data is not extensively published, aldehydes as a class are known to be susceptible to auto-oxidation in the presence of air (oxygen), which converts the aldehyde to a carboxylic acid. This is why storage under an inert atmosphere is strongly advised for maintaining high purity over time.[10][3] While many pyridine derivatives can be degraded by photochemical processes, specific data for this compound is limited.[11] It is prudent to store it in an opaque or amber vial to minimize light exposure.
Section 2: Troubleshooting Guide for Reaction Conditions
This guide provides solutions to specific problems encountered during reactions, categorized by the type of chemical environment.
Issue 1: Reactions in Acidic Conditions
Q: My reaction in acidic media (e.g., pH < 4) is showing low yield of the desired product along with significant starting material decomposition. What is the likely cause?
A: Under acidic conditions, the pyridine nitrogen atom becomes protonated. This dramatically increases the electron-deficient character of the ring, making it highly activated towards nucleophilic attack. If your reaction medium contains even weak nucleophiles (including water or alcohol solvents), you may observe unwanted side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acidic condition instability.
Corrective Actions:
-
Use Milder Conditions: If possible, use a weaker acid or a buffered system to avoid full protonation of the pyridine nitrogen.
-
Solvent Choice: Switch to a non-nucleophilic, anhydrous solvent to prevent solvent-mediated decomposition.
-
Protecting Groups: If the aldehyde is not the intended reaction site, consider protecting it as an acetal prior to the acidic step. This can improve stability and prevent acid-catalyzed polymerization or side reactions. (See Protocol 1).
Issue 2: Reactions in Basic Conditions
Q: I am attempting a reaction using a strong, non-nucleophilic base (e.g., LDA, n-BuLi) and observing rapid consumption of my starting material without forming the expected product. What is happening?
A: The methoxy group can act as a directing group for ortho-metalation.[8] Strong bases can deprotonate the C4 position of the pyridine ring, which is acidified by the adjacent electron-withdrawing nitrogen and the ortho-methoxy group. This forms a pyridyl-lithium or related organometallic species, which is a common synthetic strategy but an undesired side reaction if not intended.[9]
Q: My reaction under strongly basic conditions (e.g., 50% NaOH) is producing both 2-methoxy-3-pyridinemethanol and 2-methoxy-3-pyridinecarboxylic acid. Why?
A: This is a classic signature of the Cannizzaro reaction . Aldehydes that lack an alpha-hydrogen, such as this compound, can undergo disproportionation in the presence of a strong base. One molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.
Potential Degradation Pathways:
Sources
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- 11. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 2-Methoxy-3-pyridinecarboxaldehyde
Welcome to the technical support center for 2-Methoxy-3-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. As a Senior Application Scientist, I've compiled this information based on established chemical principles and practical laboratory experience to ensure you can confidently troubleshoot your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the common causes?
A1: Low or no conversion in reactions involving this compound can often be attributed to several factors related to the reagent's quality, reaction conditions, and the nature of the specific transformation.
-
Reagent Quality and Storage: this compound is an aldehyde and can be susceptible to oxidation to the corresponding carboxylic acid, especially if not stored properly.[1][2] It is recommended to store the compound at 0-8 °C under an inert atmosphere to minimize degradation.[2] Before use, it's good practice to check the purity of the aldehyde, for instance by NMR or GC, to ensure it has not significantly oxidized.
-
Reaction Conditions:
-
Inadequate Activation: Many reactions, such as nucleophilic additions, require activation of the carbonyl group. Ensure that your reaction conditions (e.g., catalyst, temperature) are appropriate for the specific transformation you are attempting.
-
Solvent Choice: The choice of solvent is critical. Ensure it is dry and compatible with all reagents. For instance, in Grignard reactions, ethereal solvents like THF or diethyl ether are essential and must be anhydrous.
-
Temperature Control: Some reactions are highly sensitive to temperature. For example, exothermic reactions may require cooling to prevent side product formation, while others might need heating to overcome the activation energy barrier.
-
-
Substrate-Specific Issues: The electronic nature of the pyridine ring, with the electron-donating methoxy group and the electron-withdrawing aldehyde, can influence its reactivity.[2] This unique electronic profile might require tailored reaction conditions compared to simpler aromatic aldehydes.
Q2: I'm observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of dark, insoluble materials, often referred to as "tar" or polymerization products, is a common issue with aldehydes, including this compound.
-
Cause - Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions (like the aldol condensation) or polymerization, especially under basic or acidic conditions, or upon heating. The pyridine nitrogen can also participate in or catalyze such side reactions.
-
Prevention Strategies:
-
Control of pH: Carefully control the pH of your reaction mixture. If the desired reaction does not require strong acid or base, maintaining a neutral pH can minimize self-condensation.
-
Temperature Management: Running the reaction at the lowest effective temperature can significantly reduce the rate of these unwanted side reactions.
-
Order of Addition: In some cases, adding the aldehyde slowly to the reaction mixture containing the other reagents can help to keep its instantaneous concentration low, thereby disfavoring self-reaction.
-
Use of Protective Groups: If the reaction conditions are harsh, consider protecting the aldehyde functionality temporarily, though this adds extra steps to the synthesis.
-
Q3: Purification of my product is proving difficult due to a co-eluting impurity. What could this impurity be and how can I improve the separation?
A3: A common co-eluting impurity in reactions involving this compound is the corresponding carboxylic acid, 2-methoxy-3-pyridinecarboxylic acid, formed from the oxidation of the starting material.
-
Identification: This impurity can often be identified by LC-MS or by observing a characteristic broad peak in the ¹H NMR spectrum corresponding to the carboxylic acid proton.
-
Improving Separation:
-
Acid/Base Extraction: An effective way to remove the acidic impurity is through an aqueous workup. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the carboxylic acid will be deprotonated and extracted into the aqueous layer. Subsequent washing with brine and drying of the organic layer will yield a product with reduced acidic impurity.
-
Chromatography Optimization: If chromatography is necessary, consider using a different solvent system or a different stationary phase. Sometimes, adding a small amount of a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can improve the separation.
-
Troubleshooting Specific Reactions
Wittig Reaction Troubleshooting
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[3][4] However, issues can arise when using this compound.
Q4: My Wittig reaction with this compound is giving a low yield of the desired alkene. What should I check?
A4: Low yields in Wittig reactions can stem from issues with the ylide generation, the reactivity of the aldehyde, or competing side reactions.
-
Ylide Generation and Stability:
-
Base Selection: The choice of base is crucial for deprotonating the phosphonium salt to form the ylide. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are commonly used.[5] Ensure the base is fresh and of high purity.
-
Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used.
-
Ylide Instability: Some ylides are unstable and should be generated in situ and used immediately.[5][6] Generating the ylide in the presence of the aldehyde can sometimes improve yields.[6]
-
-
Reaction with the Aldehyde:
-
Steric Hindrance: While this compound is not exceptionally bulky, significant steric hindrance on the phosphonium ylide can impede the reaction.
-
Electronic Effects: The electron-donating methoxy group can slightly reduce the electrophilicity of the aldehyde carbonyl, potentially slowing the reaction compared to more electron-deficient aldehydes.
-
Troubleshooting Flowchart: Wittig Reaction
Caption: Troubleshooting workflow for low-yielding Wittig reactions.
Reductive Amination Troubleshooting
Reductive amination is a common method for synthesizing amines from aldehydes.[7][8]
Q5: My reductive amination reaction is incomplete, and I'm left with a mixture of the starting aldehyde, the imine intermediate, and the desired amine product. How can I drive the reaction to completion?
A5: Incomplete reductive amination is a frequent issue and can be addressed by optimizing both the imine formation and the reduction steps.
-
Imine Formation:
-
Equilibrium: Imine formation is an equilibrium process. To drive it towards the product, it is often necessary to remove the water that is formed. This can be achieved by using a dehydrating agent like magnesium sulfate or by azeotropic removal with a suitable solvent (e.g., toluene).
-
pH Control: The rate of imine formation is pH-dependent. It is typically fastest in a slightly acidic medium (pH 4-5). Adding a catalytic amount of a mild acid, such as acetic acid, can be beneficial.[9]
-
-
Reduction Step:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for reductive aminations because they are less reactive towards the aldehyde starting material and more selective for the imine intermediate.[8][10] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent are all present together.
-
Incomplete Reduction: If the imine is formed but not fully reduced, it could be due to an insufficient amount of the reducing agent or its deactivation. Ensure you are using a sufficient excess of the reducing agent and that it is of good quality. Some reducing agents can react with protic solvents like methanol, so the choice of solvent is also important.[11]
-
Data Summary: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available | Can reduce the starting aldehyde; reacts with protic solvents[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selective for imines over aldehydes; can be used in one-pot procedures[8] | Toxic cyanide byproduct; pH sensitive[10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Selective for imines; mild; effective for a wide range of substrates | More expensive; can be moisture sensitive |
Grignard Reaction Troubleshooting
Grignard reactions are a fundamental C-C bond-forming reaction.[12][13]
Q6: I am attempting a Grignard reaction with this compound, but I'm getting a complex mixture of products and a low yield of the desired alcohol. What could be going wrong?
A6: Grignard reactions with pyridine-containing substrates can be challenging due to the presence of the basic nitrogen atom.[14]
-
Acid-Base Reaction: The Grignard reagent is a strong base and can be quenched by any acidic protons in the reaction mixture. While this compound itself does not have an acidic proton that would be problematic, any trace amounts of water in the solvent or on the glassware will destroy the Grignard reagent.
-
Coordination to the Pyridine Nitrogen: The Lewis acidic magnesium of the Grignard reagent can coordinate to the lone pair of the pyridine nitrogen. This can alter the reactivity of the aldehyde and potentially lead to side reactions.
-
Side Reactions of the Pyridine Ring: In some cases, the Grignard reagent can add to the pyridine ring itself, leading to a mixture of products.
Strategies for a Successful Grignard Reaction:
-
Strictly Anhydrous Conditions: This is the most critical factor. Flame-dry all glassware, use anhydrous solvents, and ensure the this compound is dry.
-
Inverse Addition: Adding the Grignard reagent slowly to a solution of the aldehyde can sometimes minimize side reactions by keeping the concentration of the Grignard reagent low.
-
Use of a Lewis Acid Additive: In some cases, adding a Lewis acid like CeCl₃ can pre-complex with the aldehyde, increasing its reactivity and favoring the desired 1,2-addition over other pathways.
Experimental Workflow: General Protocol for Grignard Reaction
Caption: A typical experimental workflow for a Grignard reaction.
References
-
This compound, 96%, Thermo Scientific™ . Fisher Scientific. [Link]
-
This compound SDS . SDS Manager. [Link]
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This compound | CAS No.71255-09-9 Synthetic Routes . Molbase. [Link]
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Problems with wittig reaction . Reddit. [Link]
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Wittig Reaction - Common Conditions . The Organic Chemistry Portal. [Link]
-
Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. [Link]
-
Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough) . jOeCHEM. [Link]
-
Wittig Reaction . Organic Chemistry Portal. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations . PMC. [Link]
-
Grignard Reactions: Practice Problems Involving Oxidation . Master Organic Chemistry. [Link]
-
Grignard Reagents Practice Problems . Scribd. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. [Link]
-
Wittig Reaction Practice Problems . Chemistry Steps. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? . ResearchGate. [Link]
-
Reductive amination difficulties - poor conversion . Reddit. [Link]
-
This compound,CAS 71255-09-9 . Langwaychem. [Link]
-
Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]
- Process for the production of pyridine aldehydes.
-
This compound 2g . Metallocene Catalysts. [Link]
- Preparation method of 2-pyridine carboxaldehyde.
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how to prevent decomposition of 2-Methoxy-3-pyridinecarboxaldehyde during storage
Welcome to the dedicated technical support center for 2-Methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the storage and handling of this compound.
Introduction to Stability Challenges
This compound is a versatile aromatic aldehyde used in the synthesis of a range of biologically active molecules and pharmaceutical compounds. However, like many aldehydes, its chemical stability can be a concern during long-term storage. The presence of both a reactive aldehyde group and a methoxy-substituted pyridine ring introduces specific pathways for decomposition that can impact experimental outcomes and product purity.[1][2] Understanding these potential degradation routes is critical for implementing effective preventative measures.
This guide will provide a comprehensive overview of the likely decomposition mechanisms, practical steps for prevention, and analytical methods for detecting degradation, ensuring the reliability of your research.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound sample turned yellow or brown?
A color change from its typical colorless to pale yellow appearance is a common indicator of degradation.[3] This is often due to the formation of oxidized impurities or small amounts of polymeric byproducts. The aldehyde group is susceptible to oxidation, which can be initiated by exposure to air (oxygen).[4]
Q2: What are the optimal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark environment.[5] The recommended storage temperature is typically between 2-8°C.[6] It is also crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[6] Containers should be tightly sealed.
Q3: I've stored the compound as recommended, but I'm still seeing a decrease in purity over time. What else could be happening?
Even under ideal conditions, very slow degradation can occur. Potential issues to re-evaluate include:
-
Container Integrity: Ensure the container seal is truly airtight. Parafilm can be used to supplement the seal of screw-cap vials for long-term storage.
-
Inert Gas Quality: The inert gas used to blanket the compound should be of high purity and dry.
-
Frequency of Access: Repeatedly opening and closing the container can introduce atmospheric oxygen and moisture. If you need to access the compound frequently, consider aliquoting it into smaller, single-use vials.
Q4: Can I store this compound in solution?
While storing in a dry, inert atmosphere as a neat solid or oil is preferred, dissolution in a dry, aprotic solvent may be an option for short-term storage or for stock solutions. However, the choice of solvent is critical, as protic solvents or those containing water can facilitate degradation pathways. If you must store it in solution, use a high-purity, anhydrous solvent and store under an inert atmosphere at low temperatures.
Troubleshooting Guide: Investigating Decomposition
If you suspect your sample of this compound has degraded, a systematic approach is necessary to confirm the extent of decomposition and identify potential causes.
Visual Inspection and Physical State Assessment
The first step in troubleshooting is a careful visual inspection of the sample.
| Observation | Potential Cause of Decomposition |
| Color Change | Oxidation of the aldehyde to a carboxylic acid or other colored impurities. |
| Increased Viscosity or Solidification | Polymerization of the aldehyde. |
| Clarity | Presence of insoluble degradation products. |
Logical Troubleshooting Workflow
Below is a decision-making workflow to guide your investigation into the stability of your this compound sample.
Caption: A troubleshooting workflow for assessing the stability of this compound.
Understanding the Decomposition Pathways
The molecular structure of this compound contains two primary sites susceptible to degradation: the aldehyde functional group and the methoxy-substituted pyridine ring.
Caption: Potential decomposition pathways for this compound.
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 2-methoxy-3-pyridinecarboxylic acid.[4][7] This is one of the most common degradation pathways for aldehydes and is accelerated by the presence of oxygen, light, and trace metal impurities.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities. This can lead to the formation of oligomeric or polymeric materials, which may present as an increase in viscosity or the formation of a solid precipitate.
-
Hydrolysis of the Methoxy Group: Although generally stable, the methoxy group, being an ether linkage on an electron-deficient pyridine ring, could be susceptible to hydrolysis under acidic conditions, yielding 2-hydroxy-3-pyridinecarboxaldehyde and methanol. The presence of moisture in the storage container can contribute to this process.
Analytical Protocols for Purity Assessment
To quantitatively assess the purity of your this compound sample, the following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for determining the purity of the compound and detecting non-volatile degradation products.[8]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The appearance of a new peak corresponding to the more polar 2-methoxy-3-pyridinecarboxylic acid would be a key indicator of oxidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying volatile impurities and degradation products.[9][10]
Experimental Protocol: GC-MS Method
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Scan range of m/z 40-400.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: The resulting mass spectra of any impurity peaks can be compared to library data to identify potential degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify degradation products without chromatographic separation.[11][12]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A standard NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire a standard ¹H NMR spectrum.
Data Analysis:
-
Aldehyde Proton: The aldehyde proton of this compound should appear as a singlet around δ 10.0-10.5 ppm. A decrease in the integration of this peak relative to other protons on the molecule indicates a loss of the aldehyde, likely due to oxidation or polymerization.
-
Carboxylic Acid Proton: The formation of the corresponding carboxylic acid would result in the appearance of a broad singlet at a downfield chemical shift (typically > δ 10 ppm).
-
Other Impurities: The appearance of new signals in the aromatic or aliphatic regions can indicate the presence of other degradation products.
By implementing these storage, handling, and analytical protocols, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible experimental results.
References
-
Rashid, M. H., et al. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Retrieved from [Link]
-
Olah, G. A., et al. (n.d.). 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. The Journal of Organic Chemistry. Retrieved from [Link]
-
Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-42. Retrieved from [Link]
-
Harvey, D. J. (n.d.). Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Hartley, C. S., et al. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemSystemsChem. Retrieved from [Link]
-
Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-42. Retrieved from [Link]
-
Zejc, A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Baral, R., Gunn, J. V., & Hartley, C. S. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. Retrieved from [Link]
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Nowalk, C. F. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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Mongin, F., et al. (n.d.). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
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RSC Publishing. (2021). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal. Retrieved from [Link]
-
Haksar, C. N., et al. (n.d.). Oxidation of Pyridine Carboxylic Acid Hydrazides with Active and Ordinary Manganese Dioxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of pyridine aldehydes.
-
ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
-
NIH National Library of Medicine. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]
-
Northwestern University. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. Retrieved from [Link]
-
GOV.UK. (2021). Pyridine slides for discussion. Retrieved from [Link]
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- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. helixchrom.com [helixchrom.com]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-Methoxy-3-pyridinecarboxaldehyde
Welcome to the technical support guide for the synthesis of 2-Methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9).[1][2] This valuable heterocyclic building block is a key intermediate in the development of novel therapeutic agents. While several synthetic routes are effective at the laboratory scale, transitioning to pilot or industrial production introduces a unique set of challenges that can impact yield, purity, and safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during the scale-up synthesis of this important molecule. The information is presented in a practical question-and-answer format, addressing specific problems with causal explanations and actionable solutions.
Part 1: General Scale-Up and Safety Considerations
Scaling a chemical synthesis is not merely about using larger flasks and more reagents. The fundamental principles of heat and mass transfer become critical factors that can dramatically alter reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: We achieved an 85% yield in the lab (10g scale), but the yield dropped to 55% on the pilot scale (5kg). What are the most likely causes?
A1: This is a classic scale-up challenge, typically rooted in physical rather than chemical principles. The primary culprits are inadequate mixing and inefficient heat transfer.[3]
-
Mass Transfer (Mixing): In a small flask, diffusion and magnetic stirring are usually sufficient to maintain a homogeneous reaction mixture. In a large reactor, inefficient stirring can create localized concentration gradients or "hot spots." This can lead to the formation of side products that are negligible at a smaller scale. For instance, in a Grignard reaction, slow dispersion of the formylating agent can lead to localized excess, promoting side reactions.
-
Heat Transfer (Thermodynamics): The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that was easily managed with a simple ice bath in the lab may generate heat faster than it can be dissipated in a large reactor, leading to a dangerous temperature excursion (runaway reaction). This temperature increase can degrade sensitive reagents or products and favor alternative, higher-activation-energy side reaction pathways.
Solution Strategy:
-
Characterize the Exotherm: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat flow of your reaction. This data is crucial for designing an adequate cooling system.
-
Optimize Reagent Addition: Instead of adding a reagent all at once, use a controlled addition pump. A slower addition rate is one of the most effective ways to manage an exotherm at scale.
-
Improve Agitation: Ensure the reactor's impeller design and stirring speed are sufficient for the viscosity and volume of your reaction mixture. Baffles within the reactor can also improve mixing efficiency.
Q2: What are the primary safety hazards to consider when scaling up the synthesis of this compound?
A2: The specific hazards depend on the chosen synthetic route, but common concerns include:
-
Pyrophoric Reagents: Routes involving organolithium reagents (e.g., n-BuLi for lithiation) require strict handling protocols to prevent fires. These reagents ignite spontaneously on contact with air and react violently with water.
-
Highly Exothermic Reactions: Grignard reagent formation and quenching, as well as Vilsmeier-Haack reactions, can be highly exothermic. A failure in temperature control can lead to a runaway reaction, potentially over-pressurizing the reactor.[4]
-
Corrosive and Toxic Reagents: The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water to release HCl gas.[5][6] Proper personal protective equipment (PPE) and a well-ventilated work area are mandatory.
-
Product Hazards: this compound itself is classified as causing serious eye damage and may cause an allergic skin reaction.[7]
Part 2: Troubleshooting Specific Synthetic Routes
Route A: Formylation via Grignard Reaction
This common route involves the formation of a Grignard reagent from a 3-halopyridine precursor followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Troubleshooting Guide
Q3: My Grignard reaction fails to initiate. The magnesium turnings remain unreacted.
A3: This is the most frequent issue with Grignard reactions. The cause is almost always the presence of trace amounts of water or the passivation of the magnesium surface. Grignard reagents are potent bases and will be rapidly quenched by protic sources.[8][9]
-
Causality: The magnesium surface must be clean and active to allow for the oxidative insertion into the carbon-halogen bond. A layer of magnesium oxide on the surface will prevent the reaction from starting. Water in the solvent or on the glassware will react with and destroy the first molecules of Grignard reagent formed, preventing the reaction from propagating.
-
Protocol: Ensuring Anhydrous Conditions & Initiation
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and assemble hot under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF or Et₂O are standard.
-
Magnesium Activation: Before adding other reagents, place the magnesium turnings in the flask and gently heat with a heat gun under vacuum, then backfill with inert gas. This helps drive off surface moisture.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These initiators react with the magnesium to expose a fresh, reactive surface. A gentle warming or sonication can also help initiate the reaction.
-
Q4: The reaction initiated, but the yield of the aldehyde is very low, and I recover mostly the starting halide.
A4: This points to incomplete formation of the Grignard reagent or its decomposition.
-
Causality: If the reaction starts but does not go to completion, it may be due to insufficient magnesium activation or a "sleeping" reaction. Alternatively, if the temperature during Grignard formation is too high, Wurtz coupling (dimerization of the halide) can become a significant side reaction. During formylation, the temperature must be kept very low (typically -78°C) to prevent the initially formed tetrahedral intermediate from collapsing and adding a second equivalent of Grignard reagent.[4]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Grignard formylation.
Route B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles using a Vilsmeier reagent, generated in situ from DMF and POCl₃.[5][6][10]
Troubleshooting Guide
Q5: The Vilsmeier-Haack reaction is sluggish and gives a low conversion, even after prolonged heating.
A5: The success of this reaction is highly dependent on the nucleophilicity of the pyridine ring and the proper formation of the Vilsmeier reagent (a chloromethyliminium salt).[11][12]
-
Causality: The 2-methoxy group is an activating group, directing the electrophilic substitution to the adjacent position 3. However, the pyridine nitrogen is electron-withdrawing, which deactivates the ring compared to benzene. If the Vilsmeier reagent is not formed correctly or if the temperature is too low, the reaction rate will be very slow.
-
Optimization Parameters
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Reagent Stoichiometry | 1.1 eq POCl₃ / 3-5 eq DMF | Increase POCl₃ to 1.5-2.0 eq | Ensures complete conversion of DMF to the active Vilsmeier reagent. |
| Temperature | 60-80 °C | Increase temperature to 90-100 °C | Provides the necessary activation energy for the electrophilic substitution on the moderately activated pyridine ring. |
| Order of Addition | Add POCl₃ to substrate in DMF | Pre-form the Vilsmeier reagent by adding POCl₃ to DMF at 0°C, then add the substrate. | This ensures the active electrophile is present before the substrate is introduced, which can sometimes improve yields. |
Q6: The reaction work-up is problematic, resulting in emulsions and difficult purification.
A6: The work-up for a Vilsmeier-Haack reaction involves quenching the excess POCl₃ and the iminium salt intermediate, which can be challenging at scale.
-
Causality: The hydrolysis of POCl₃ produces phosphoric acid, and the hydrolysis of the iminium intermediate liberates dimethylamine. Neutralizing this acidic and basic mixture can form salts that may complicate extractions.
-
Protocol: Scalable Vilsmeier-Haack Work-up
-
Quenching: Cool the reaction mixture to 0-5°C. Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred solution of ice and sodium acetate or sodium carbonate. Caution: The quench is highly exothermic and releases HCl gas.
-
pH Adjustment: After the initial quench, adjust the pH of the aqueous slurry to ~7-8 with a saturated solution of sodium bicarbonate or sodium hydroxide. This ensures the product aldehyde is in its neutral form and helps break down any remaining intermediates.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase.[3]
-
Filtration: If insoluble inorganic salts precipitate, filter the entire mixture through a pad of Celite before performing the separation of layers.
-
Route C: Oxidation of (2-methoxy-3-pyridyl)methanol
This route involves the synthesis of the corresponding alcohol followed by its oxidation to the aldehyde. This can be an effective, albeit longer, route.
Troubleshooting Guide
Q7: The oxidation of the alcohol results in a mixture of starting material, desired aldehyde, and the corresponding carboxylic acid. How can I improve selectivity?
A7: This is a classic challenge of alcohol oxidation. Over-oxidation to the carboxylic acid is a common side reaction, especially with primary alcohols.[13][14]
-
Causality: Strong, water-based oxidants like potassium permanganate or Jones reagent (CrO₃/H₂SO₄) will readily oxidize primary alcohols to carboxylic acids.[14] The initially formed aldehyde can become hydrated in the aqueous medium, and this hydrate is easily oxidized further.[13] To stop at the aldehyde stage, you must use a milder, typically anhydrous, oxidizing agent.
-
Comparison of Scalable Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Pros | Cons on Scale-Up |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, reflux | Relatively inexpensive, selective for benzylic/allylic alcohols. | Requires a large excess (5-20 eq), heterogeneous reaction (mixing challenges), waste disposal. |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, -78°C | High yield, reliable. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, gas evolution can be a safety concern.[15] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp | Mild conditions, high yield. | Expensive, potentially explosive under shock or heat, generates iodinane waste. |
For scale-up, activated MnO₂ is often a good starting point due to its cost and operational simplicity, provided the mixing and filtration challenges can be addressed.
References
-
This compound | CAS No.71255-09-9 Synthetic Routes. Mol-Instincts. [Link]
-
Vilsmeier-Haack Reaction. Merck Index. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
This compound. Sunway Pharm Ltd. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
-
ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Oxidation of Alcohols to Aldehydes. Georg Thieme Verlag. [Link]
-
Pyridine nucleotide-linked oxidation of methanol in methanol-assimilating yeasts. National Institutes of Health. [Link]
-
2-pyridine carboxaldehyde. The Good Scents Company. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
- Process for the production of pyridine aldehydes.
-
Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 71255-09-9 | this compound - Synblock [synblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 71255-09-9 this compound AKSci V1359 [aksci.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vilsmeier-Haack Reaction [drugfuture.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Khan Academy [khanacademy.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: N-Terminal Labeling with 2-Pyridinecarboxaldehydes
Welcome to the technical support center for N-terminal labeling protocols using 2-pyridinecarboxaldehydes (2-PCAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful bioconjugation technique. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Science Behind N-Terminal Labeling with 2-PCAs
N-terminal labeling with 2-PCAs is a highly selective method for modifying proteins at their α-amine. The reaction proceeds through the formation of an intermediate imine with the N-terminal α-amine, which then cyclizes with the adjacent primary amide of the protein backbone to form a stable imidazolidinone.[1][2][3][4] This specificity arises because lysine side chains, another common site for amine modification, lack the neighboring amide group required for this cyclization, preventing the formation of a stable adduct.[5]
However, the reaction kinetics can be slow, often requiring long incubation times and a significant excess of the 2-PCA reagent.[1][2][4] The reaction is also complicated by the formation of hydrates by PCAs in aqueous media.[1][2][3] This guide will help you navigate these challenges and optimize your labeling experiments for maximal efficiency and reproducibility.
Reaction Workflow
Caption: General workflow for N-terminal protein labeling with 2-PCAs.
Troubleshooting Guide
This section addresses common problems encountered during N-terminal labeling with 2-PCAs. Each issue is presented in a question-and-answer format, providing explanations and step-by-step solutions.
Problem 1: Low Labeling Efficiency
Question: I am observing very low or no labeling of my protein. What are the possible causes and how can I improve the yield?
Answer:
Low labeling efficiency is a common issue and can stem from several factors. Here’s a breakdown of potential causes and how to address them:
Causality and Solutions:
-
Suboptimal pH: The pH of the reaction buffer is critical. The N-terminal α-amine (pKa ≈ 6-8) is more nucleophilic at a slightly acidic to neutral pH compared to the lysine ε-amine (pKa ≈ 10).[6][7]
-
Insufficient Reagent Concentration or Incubation Time: The cyclization to form the stable imidazolidinone is often slow.[2][4]
-
Reagent Instability: 2-PCA derivatives can be susceptible to hydrolytic instability in aqueous media.[1]
-
Recommendation: Prepare fresh solutions of the 2-PCA reagent in an organic solvent like DMSO before adding it to the reaction mixture.
-
-
Protein Structure and N-terminus Accessibility: The N-terminus of your protein may be sterically hindered or buried within the protein's structure, making it inaccessible to the 2-PCA reagent.[2]
-
Recommendation: If you suspect steric hindrance, you may need to perform the labeling under partially denaturing conditions. However, be mindful that this could affect your protein's activity.
-
-
Presence of Proline at the Second Position: The labeling reaction is disfavored when proline is the second amino acid in the sequence.
-
Recommendation: If your protein has a proline at the second position, this labeling method may not be suitable. Consider alternative labeling strategies.
-
Troubleshooting Workflow for Low Labeling Efficiency
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
Technical Support Center: Managing Impurities in 2-Methoxy-3-pyridinecarboxaldehyde Reactions
Welcome to the Technical Support Center for 2-Methoxy-3-pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing impurities in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction to this compound
This compound (CAS 71255-09-9) is a key intermediate in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors. Its unique electronic and steric properties, however, can lead to specific impurity profiles in common synthetic transformations. This guide provides a structured approach to understanding and controlling these impurities.
Core Concepts in Impurity Management
The formation of impurities in chemical reactions is a complex interplay of substrate reactivity, reaction conditions, and the stability of intermediates. For this compound, key considerations include the reactivity of the aldehyde functional group, the influence of the methoxy and pyridine moieties, and the potential for side reactions under various conditions.
A systematic approach to impurity management involves:
-
Understanding the Reaction Mechanism: A thorough understanding of the desired reaction pathway and potential side reactions is crucial for anticipating impurities.
-
Optimizing Reaction Conditions: Careful control of parameters such as temperature, solvent, catalyst, and stoichiometry can minimize the formation of unwanted byproducts.
-
In-Process Monitoring: Utilizing analytical techniques like TLC, HPLC, and GC to monitor the reaction progress and detect the emergence of impurities.
-
Robust Purification Strategies: Developing effective purification methods to remove unavoidable impurities from the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing practical solutions and preventative measures.
Section 1: Reductive Amination
Reductive amination is a cornerstone transformation for converting aldehydes into amines. However, with this compound, several challenges can arise.
Q1: My reductive amination of this compound with a primary amine is sluggish and gives a significant amount of an over-alkylated tertiary amine. What's going on and how can I fix it?
A1: This is a common issue stemming from the initial amine's reactivity and the reaction conditions. The initially formed secondary amine can compete with the starting primary amine in reacting with the aldehyde, leading to the tertiary amine impurity.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination issues.
Detailed Protocol for Optimized Reductive Amination:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a catalytic amount of acetic acid (0.1 equiv) to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Q2: I am observing an impurity with a mass corresponding to the starting aldehyde being reduced to the corresponding alcohol (2-Methoxy-3-pyridinemethanol). Why is this happening?
A2: The formation of the corresponding alcohol is a result of the direct reduction of the aldehyde by the reducing agent. This side reaction is more prevalent with highly reactive reducing agents like sodium borohydride (NaBH₄), especially if imine formation is slow.
Mitigation Strategies:
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are known to preferentially reduce the iminium ion over the aldehyde.
-
Pre-formation of the Imine: Ensure the imine is fully formed before the addition of the reducing agent. This can be achieved by allowing the aldehyde and amine to stir together for a sufficient period, sometimes with the aid of a dehydrating agent like magnesium sulfate or molecular sieves.
| Reducing Agent | Reactivity | Selectivity for Imine vs. Aldehyde |
| NaBH₄ | High | Low |
| NaBH₃CN | Moderate | High |
| NaBH(OAc)₃ | Moderate | High |
Table 1: Comparison of common reducing agents for reductive amination.
Section 2: Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. However, the electrophilicity of this compound and the nature of the ylide can influence the reaction's success.
Q3: My Wittig reaction with this compound is giving low yields, and I am recovering a significant amount of unreacted starting material. What are the likely causes?
A3: Low yields in Wittig reactions with this substrate can often be attributed to issues with ylide formation or stability, or suboptimal reaction conditions.
Troubleshooting Workflow for Low-Yielding Wittig Reactions:
Caption: Troubleshooting workflow for Wittig reaction challenges.
Experimental Protocol for a Robust Wittig Reaction:
-
Ylide Generation: To a suspension of the phosphonium salt (1.1 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen), add a strong base (e.g., n-butyllithium, 1.05 equiv) dropwise at -78 °C. Allow the mixture to warm to 0 °C and stir for 1 hour.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to -78 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by flash column chromatography. In some cases, precipitation of triphenylphosphine oxide from a nonpolar solvent can be effective.
Section 3: Oxidation Reactions
Oxidation of this compound to the corresponding carboxylic acid is a common transformation. However, the choice of oxidant and reaction conditions is critical to avoid impurity formation.
Q4: I am trying to oxidize this compound to 2-methoxy-3-pyridinecarboxylic acid, but I am getting a complex mixture of products. What are the potential side reactions?
A4: The oxidation of this aldehyde can be complicated by over-oxidation, side reactions with the pyridine ring, or cleavage of the methoxy group under harsh conditions.
Potential Impurities and Their Formation Mechanisms:
-
2-Hydroxypyridine-3-carboxylic acid: This can form if the methoxy group is cleaved under acidic or harsh oxidative conditions.
-
Pyridine N-oxide derivatives: Strong oxidants can oxidize the pyridine nitrogen.
-
Degradation products: Over-oxidation can lead to the decomposition of the aromatic ring.
Recommended Oxidation Protocol:
A mild and efficient method for this oxidation is the Pinnick oxidation.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (5.0 equiv) as a scavenger.
-
Oxidation: Slowly add a solution of sodium chlorite (NaClO₂) (1.5 equiv) in water, keeping the temperature below 25 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench any excess oxidant with a solution of sodium sulfite. Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Purification: The crude product can be purified by recrystallization.
Section 4: General Stability and Handling
Q5: Is this compound prone to dimerization or polymerization upon storage?
A5: While aldehydes can undergo self-condensation or polymerization, this compound is relatively stable under normal storage conditions. However, prolonged exposure to strong acids or bases can catalyze self-condensation reactions, such as the Cannizzaro reaction. The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde to yield a carboxylic acid and a primary alcohol.[1]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
Analytical Methods for Impurity Detection
The identification and quantification of impurities are critical for ensuring the quality of your synthetic products. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Application in Impurity Profiling |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and detection of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Powerful tool for the identification of unknown impurities by providing molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. |
Table 2: Key analytical techniques for impurity profiling.
Conclusion
Managing impurities in reactions involving this compound requires a proactive and informed approach. By understanding the potential side reactions, optimizing reaction conditions, and employing appropriate analytical techniques, researchers can ensure the synthesis of high-purity products. This guide serves as a foundational resource, and we encourage you to consult the cited literature for further in-depth understanding.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. Retrieved from [Link]
-
Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]
-
Langwaychem. (n.d.). This compound,CAS 71255-09-9. Retrieved from [Link]
-
Thermo Scientific. (n.d.). This compound, 96%. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Catalyst Selection for 2-Methoxy-3-pyridinecarboxaldehyde Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 2-Methoxy-3-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome common challenges and achieve optimal results.
I. Understanding the Substrate: this compound
This compound is a valuable heterocyclic compound used in the synthesis of a range of biologically active molecules.[1] Its reactivity is primarily governed by the aldehyde functional group, with the electronic and steric effects of the methoxy group and the pyridine nitrogen influencing catalyst and substrate behavior. The pyridine nitrogen can act as a ligand for metal catalysts, which can be both beneficial for directing reactions and detrimental through catalyst inhibition. Understanding these electronic and steric factors is crucial for rational catalyst selection.
II. Common Catalytic Transformations and Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are fundamental for creating C-C bonds. However, the pyridine moiety in this compound can present unique challenges.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?
A1: A stalled or slow Suzuki-Miyaura coupling reaction with this substrate often points to issues with the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can help stabilize the active Pd(0) species and promote the desired catalytic cycle over catalyst inhibition.[2] The methoxy group on the ligand can also contribute to catalyst stability through interactions with the palladium center.[2]
-
-
Inadequate Base: The choice of base is critical for the transmetalation step.
-
Solution: For pyridine-containing substrates, potassium phosphate (K₃PO₄) is often a good starting point. If you suspect solubility issues, a carbonate base like cesium carbonate (Cs₂CO₃) might be more effective.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Solution: Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
-
Side Reactions: Protodeboronation of the boronic acid partner can be a significant side reaction, especially with heteroaryl boronic acids.
-
Solution: Use a stable boronic acid derivative, such as an MIDA boronate, which slowly releases the boronic acid in situ.
-
Troubleshooting Workflow for Sluggish Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
B. Condensation Reactions
Condensation reactions, such as the Knoevenagel condensation, are common for aldehydes. Catalyst choice is key to achieving high yields and avoiding side reactions.
Q2: I am observing low yields in a Knoevenagel condensation with this compound. What catalyst modifications should I consider?
A2: Low yields in Knoevenagel condensations can be due to an insufficiently active catalyst or unfavorable reaction equilibrium.
-
Catalyst Acidity/Basicity: The choice between an acidic or basic catalyst depends on the active methylene compound.
-
Acidic Catalysts: For less reactive methylene compounds, a stronger Brønsted acid catalyst like phosphotungstic acid (HPW) can be effective, often allowing for lower catalyst loading and shorter reaction times.[3]
-
Basic Catalysts: For highly acidic methylene compounds, a mild base like piperidine or a solid-supported base can be used.
-
-
Water Removal: The water produced during the condensation can inhibit the reaction.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, running the reaction in a solvent that solubilizes the reactants but not water can drive the reaction forward.
-
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reactions.
-
Solution: While it may seem counterintuitive, sometimes a lower catalyst loading can lead to better yields by minimizing side reactions.[3] It is crucial to screen a range of catalyst loadings to find the optimum.
-
Table 1: Catalyst Screening for Knoevenagel Condensation of this compound with Malononitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | 10 | Ethanol | Reflux | 65 |
| L-Proline | 5 | DMSO | 80 | 72 |
| Phosphotungstic Acid (HPW) | 2 | Ethanol | 120 (Microwave) | 95 |
| SrFe₁₂O₁₉ | 5 | Solvent-free | 100 | 88 |
Note: This is a representative table. Actual yields may vary.
C. Catalytic Reduction
The reduction of the aldehyde to an alcohol is a key transformation. Selecting the right catalyst is crucial to avoid over-reduction or side reactions.
Q3: My catalytic hydrogenation of this compound is leading to a mixture of products, including some where the pyridine ring is also reduced. How can I improve the selectivity for the alcohol?
A3: Over-reduction of the pyridine ring is a common challenge. Selectivity is key.
-
Catalyst Choice: The choice of metal catalyst is paramount.
-
High Selectivity: For selective aldehyde reduction, catalysts like Platinum on carbon (Pt/C) under mild conditions (low pressure and temperature) are often preferred.
-
Less Selective: More aggressive catalysts like Rhodium on carbon (Rh/C) or Raney Nickel can lead to pyridine ring reduction.
-
-
Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure will favor the kinetically preferred aldehyde reduction over the thermodynamically more demanding ring hydrogenation.
-
-
Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the catalyst.
-
Solution: Ensure the purity of your starting material and use high-purity solvents.
-
Catalyst Selection Logic for Selective Reduction
Caption: Decision diagram for selective catalytic reduction.
III. Frequently Asked Questions (FAQs)
Q4: Does the methoxy group on the pyridine ring affect catalyst selection?
A4: Yes, the methoxy group has both electronic and steric effects. Electronically, it is an electron-donating group, which can increase the electron density of the pyridine ring. This can influence the coordination of the ring to a metal catalyst.[4] Sterically, its presence adjacent to the aldehyde can influence the approach of bulky reagents or catalysts. For some reactions, this steric hindrance can be beneficial in directing selectivity.
Q5: What are the common causes of catalyst deactivation in reactions with pyridine-containing compounds?
A5: Catalyst deactivation is a common issue and can arise from several sources:
-
Poisoning: Strong coordination of the pyridine nitrogen to the active metal center can act as a poison.[5]
-
Coking: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[6]
-
Sintering: At elevated temperatures, small metal nanoparticles on a support can agglomerate into larger, less active particles.[5]
Q6: How can I minimize catalyst deactivation?
A6:
-
Ligand Selection: For metal-catalyzed reactions, use strongly coordinating, bulky ligands that can prevent the pyridine nitrogen from irreversibly binding to the metal center.
-
Temperature Control: Operate at the lowest effective temperature to minimize coking and sintering.
-
Feedstock Purity: Ensure your starting materials and solvents are free of impurities that could act as catalyst poisons.[7]
Q7: When should I consider using an organocatalyst for reactions with this compound?
A7: Organocatalysts can be an excellent alternative to metal-based catalysts, especially for asymmetric reactions. For example, chiral pyridine N-oxide organocatalysts like METHOX have shown high efficiency in the asymmetric allylation of aldehydes.[8][9] Organocatalysts are often less sensitive to air and moisture, which can simplify experimental setup.
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., SPhos Pd G2, 0.02 equiv.).
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous, degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
V. References
-
Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222. [Link]
-
Bardajee, G. R., & Maleki, A. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20896-20917. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202302941. [Link]
-
ResearchGate. (n.d.). Representation of substituted pyridines. [Link]
-
ResearchGate. (2025). Recyclable palladium catalysts for suzuki cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Metallocene Catalysts. (n.d.). This compound 500mg. [Link]
-
Metallocene Catalysts. (n.d.). This compound 2g. [Link]
-
ResearchGate. (2022). How Do Proximal Hydroxy or Methoxy Groups on the Bidentate Ligand Affect [(2,2′;6′,2"-Terpyridine)Ru(N,N)X] Water-Oxidation Catalysts? Synthesis, Characterization, and Reactivity at Acidic and Near-Neutral pH. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
DR-NTU. (n.d.). Journal Name COMMUNICATION. [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
National Institutes of Health. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society. [Link]
-
Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. (2025). Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). The role of aldehydes in vapor phase pyridine. [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025). JACS Au. [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). [Link]
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (n.d.). [Link]
-
ResearchGate. (2025). METHOX: A New Pyridine N -Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. [Link]
-
ResearchGate. (2008). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. [Link]
-
Metallocene Catalysts. (n.d.). This compound 2g. [Link]
-
Thermo Scientific. (n.d.). This compound, 96%. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. [Link]
-
Preparation of core–shell catalyst for the tandem reaction of amino compounds with aldehydes. (2023). [Link]
-
Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. (n.d.). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions with 2-Methoxy-3-pyridinecarboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-3-pyridinecarboxaldehyde. This guide is designed to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile aldehyde. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your purification strategies.
Introduction: The Chemistry of this compound
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its structure, featuring [1][2]a pyridine ring, an aldehyde, and a methoxy group, presents unique challenges and opportunities during reaction work-up. The basicity of the pyridine nitrogen (pKa of pyridine is approximately 5.2) and the reactivity of the aldehyde group are key factors to consider.
This guide will address [3]common questions and problems encountered during the isolation and purification of products derived from this reagent.
Frequently Asked Questions (FAQs)
General Work-up Strategy
Q1: What is a general aqueous work-up procedure for a reaction involving this compound?
A1: A typical aqueous work-up aims to remove inorganic salts, water-soluble byproducts, and unreacted starting materials. Given the basic nature of the pyridine ring, a carefully planned extraction strategy is crucial.
Step-by-Step General Aqueous Work-up Protocol:
-
Quenching: If your reaction involves reactive reagents (e.g., organometallics, hydrides), quench the reaction mixture cautiously. For instance, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
**Solvent Selection:[4] Dilute the quenched reaction mixture with an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc), dichloromethane (DCM), or chloroform (CHCl₃). The choice of solvent will depend on the polarity of your product.
-
Initial Water Wash: Transfer the mixture to a separatory funnel and wash the organic layer with water to remove highly water-soluble impurities.
-
Acidic Wash (Optional but often necessary): To remove unreacted this compound and other basic impurities, a dilute acidic wash (e.g., 1M HCl or saturated NH₄Cl solution) can be employed. Caution: Ensure your [4]desired product is stable to acidic conditions. The protonated pyridine derivatives will move into the aqueous layer.
-
Basic Wash (Optional): If your reaction was conducted under acidic conditions or if acidic byproducts are present, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can neutralize the organic layer.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying: Dry the o[5]rganic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Conc[5][6]entration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Emulsion Formation During Extraction
Q: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I resolve this?
A: Emulsion formation is a common problem, especially when dealing with pyridine derivatives which can act as surfactants.
Causality: Emulsions are stabilized by compounds that have affinity for both the aqueous and organic phases. The pyridine nitrogen, especially when partially protonated, can contribute to this. High concentrations of salts or viscous reaction mixtures can also exacerbate the issue.
Solutions:
-
Addition of Brine: Adding a saturated solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components in it.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
-
Centrifugation: If the emulsion is persistent and the scale of the reaction is small enough, centrifugation can be a very effective method to separate the layers.
Issue 2: Poor Product Recovery After Acidic Wash
Q: My product yield is very low after performing an acidic wash. What is the likely cause and how can I fix it?
A: Low recovery after an acidic wash strongly suggests that your product, like the starting material, is basic and has been extracted into the acidic aqueous layer.
Causality: The nitrogen atom on the pyridine ring is basic and will be protonated by an acid wash, forming a pyridinium salt. These salts are typically water-soluble.
Solutions:
-
Confirm Product Basicity: Assess the structure of your desired product. If it contains the pyridine moiety, it is likely basic.
-
Product Recovery from Aqueous Layer:
-
Combine all the acidic aqueous washes.
-
Cool the aqueous layer in an ice bath.
-
Slowly add a base (e.g., saturated NaHCO₃, 1M NaOH, or ammonium hydroxide) to neutralize the acid and deprotonate the pyridinium salt. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 8).
-
Extract the now-neutralized aqueous layer several times with an organic solvent (e.g., EtOAc or DCM).
-
Combine the organic extracts, wash with brine, dry, and concentrate.
-
-
Alternative Work-up: If your product is sensitive to pH changes, consider avoiding the acid wash altogether and relying on column chromatography for purification.
Issue 3: Difficulty in Removing Unreacted Aldehyde
Q: I am struggling to separate my product from unreacted this compound using column chromatography. What are my options?
A: Co-elution can be a significant challenge if the polarity of your product and the starting aldehyde are similar.
Causality: Both the starting material and many of its derivatives will have similar structural features, leading to close Rf values on TLC.
Solutions:
-
Bisulfite Adduct Formation: Aldehydes can form water-soluble bisulfite adducts.
-
Protocol: After the initial work-up, dissolve the crude product in a suitable solvent (e.g., ethanol or THF). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for several hours or overnight. The aldehyde will form an adduct that partitions into the aqueous phase. Extract the mixture with an organic solvent to recover your product. This method is only suitable if your product does not contain a reactive carbonyl group.
-
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A good starting point for many pyridine derivatives is a gradient of hexane and ethyl acetate.
-
Stationary Phas[7]e: While silica gel is common, consider using alumina (basic or neutral) which can have different selectivity for pyridine-containing compounds.
-
HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary. Mixed-mode columns can be particularly effective for separating polar, basic compounds like pyridines.
-
Issue 4: Product [3][8]Degradation During Work-up or Purification
Q: My product seems to be decomposing during the work-up or on the silica gel column. What could be causing this?
A: The aldehyde functionality and the electron-rich nature of the methoxy-substituted pyridine ring can make some derivatives susceptible to degradation.
Causality:
-
Acid Sensitivity: The methoxy group on the pyridine ring can be sensitive to strong acids.
-
Oxidation: Aldehydes can be oxidized to carboxylic acids, especially if exposed to air for extended periods. Some pyridine derivatives can also be light-sensitive.
-
Silica Gel Acidity:[8] Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.
Solutions:
-
Minimize Acid Exposure: Use milder acidic washes (e.g., saturated NH₄Cl instead of HCl) or avoid them if possible.
-
Inert Atmosphere: If your product is sensitive to oxidation, perform the work-up and concentration steps under an inert atmosphere (e.g., nitrogen or argon).
-
Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine. A common practice is to add ~1% triethylamine to the eluent during column chromatography to prevent streaking and decomposition of basic compounds.
-
Alternative Purific[9]ation: Consider other purification techniques like recrystallization or preparative TLC if column chromatography is problematic.
Data and Workflow Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Emulsion Formation | Surfactant properties of pyridine derivatives | Add brine; gentle agitation; filter through Celite®; centrifugation. |
| Low Product Recovery | Product is basic and extracted by acid wash | Neutralize aqueous layer with base and re-extract; avoid acid wash. |
| Co-elution with Starting Aldehyde | Similar polarity | Form a bisulfite adduct of the aldehyde; optimize chromatography conditions (solvent, stationary phase); use HPLC. |
| Product Degradation | Acid sensitivity; oxidation; acidic silica gel | Minimize acid exposure; use an inert atmosphere; use base-deactivated silica gel. |
Diagram 1: General Work-up Workflow
This diagram outlines a typical decision-making process for the work-up of a reaction involving this compound.
Caption: A general workflow for the aqueous work-up of reactions.
Diagram 2: Troubleshooting Logic for Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield after work-up.
Caption: A troubleshooting decision tree for low product yield.
References
-
Thermo Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific™. Fisher Scientific. Retrieved from [Link]
-
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
Sdsmanager.com. (n.d.). This compound SDS. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Reddit. (2020). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!. Retrieved from [Link]
-
Chemical Safety. (n.d.). Chemical Label: this compound. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Drying Methods. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles. Retrieved from [Link]
-
Langwaychem. (n.d.). This compound,CAS 71255-09-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Retrieved from [Link]
-
Reddit. (2023). Help ordering substituted pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]
-
Metallocene Catalysts. (n.d.). This compound 2g. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-甲氧基-3-吡啶醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. helixchrom.com [helixchrom.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Workup [chem.rochester.edu]
- 6. ijnrd.org [ijnrd.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Air Sensitivity of 2-Methoxy-3-pyridinecarboxaldehyde
Welcome to the dedicated technical support center for 2-Methoxy-3-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Its inherent sensitivity to air presents unique challenges that, if not properly managed, can compromise experimental outcomes. This resource provides in-depth, practical guidance in a question-and-answer format to address specific issues you may encounter, ensuring the integrity of your starting material and the success of your research.
I. Understanding the Challenge: The Air Sensitivity of an Aromatic Aldehyde
This compound, like many aromatic aldehydes, is susceptible to oxidation upon exposure to atmospheric oxygen. The primary degradation pathway involves the conversion of the aldehyde functional group to a carboxylic acid. This process is often accelerated by factors such as light, elevated temperatures, and the presence of impurities. The methoxy group on the pyridine ring can also influence the compound's electronic properties and, consequently, its reactivity and stability.
The oxidation product, 2-methoxypyridine-3-carboxylic acid, can act as an impurity in subsequent reactions, potentially leading to lower yields, the formation of side products, and complications in purification.[1][2][3] Therefore, stringent air-sensitive handling and storage techniques are paramount.
II. Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation for this compound?
A1: While the aldehyde is typically a pale yellow liquid or low melting solid, significant degradation may not always be immediately obvious by a dramatic color change. However, you should be vigilant for the following:
-
Increased Viscosity or Solidification: The formation of the carboxylic acid, which is a solid at room temperature, can lead to an increase in viscosity or the appearance of solid precipitates in the liquid aldehyde.
-
Color Deepening: A gradual darkening to a more intense yellow or brown hue can indicate the presence of degradation products.
-
Inconsistent Reaction Performance: If you observe a decrease in yield, the formation of unexpected byproducts, or a change in reaction kinetics compared to previous experiments with a fresh bottle of the reagent, degradation of the aldehyde is a likely culprit.
Q2: How can I definitively confirm if my this compound has degraded?
A2: Spectroscopic analysis is the most reliable method to assess the purity of your aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton of this compound has a characteristic chemical shift around 10.0 ppm. The appearance of a broad singlet in the 11-13 ppm region is indicative of the carboxylic acid proton.
-
¹³C NMR: The carbonyl carbon of the aldehyde typically appears around 190-193 ppm. The carbonyl carbon of the corresponding carboxylic acid will be shifted upfield to approximately 165-170 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Aldehyde: Look for the characteristic C=O stretch of an aromatic aldehyde around 1705 cm⁻¹ and the two C-H stretching bands of the aldehyde group between 2700-2860 cm⁻¹.[4]
-
Carboxylic Acid: The presence of the degradation product will be indicated by a very broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1700 cm⁻¹, which may overlap with the aldehyde's carbonyl stretch.[5][6]
-
A simple qualitative test can also be informative:
-
Tollens' Test (Silver Mirror Test): Aldehydes are readily oxidized by Tollens' reagent, forming a silver mirror on the inside of the test tube.[7][8][9][10] While this confirms the presence of the aldehyde, a diminished or slower-forming mirror compared to a fresh sample could suggest partial degradation.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, adhere to the following storage protocol:
-
Inert Atmosphere: The vial should be stored under a dry, inert atmosphere such as argon or nitrogen.[11][12]
-
Refrigeration: Store the compound at 2-8°C.
-
Light Protection: Keep the vial in a dark location or use an amber-colored vial to protect it from light.
-
Secure Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture. For long-term storage, consider using a container with a Sure/Seal™ cap or wrapping the cap with Parafilm®.
III. Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction. | Degraded Aldehyde: The starting material has oxidized to the carboxylic acid, which is unreactive under the desired conditions. | 1. Verify Purity: Analyze the starting material using NMR or FTIR to check for the presence of the carboxylic acid impurity. 2. Use a Fresh Sample: If degradation is confirmed, use a new, unopened bottle of the aldehyde. 3. Purify the Aldehyde: If a new sample is unavailable, consider purifying the existing stock by distillation or conversion to a bisulfite adduct followed by regeneration.[13] |
| Formation of unexpected side products. | Aldehyde Impurity: The carboxylic acid impurity may participate in side reactions or alter the reaction conditions (e.g., by neutralizing a basic catalyst). | 1. Characterize Byproducts: Isolate and identify the side products to understand their origin. 2. Purify Starting Material: As above, ensure the aldehyde is of high purity before use. |
| Difficulty in reproducing experimental results. | Inconsistent Aldehyde Quality: The degree of degradation can vary between different bottles or even within the same bottle over time with repeated openings. | 1. Standardize Handling: Implement a strict protocol for handling the aldehyde under an inert atmosphere for every use. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller vials under an inert atmosphere to minimize the number of times the main stock is exposed to air. |
| The aldehyde has solidified or become highly viscous. | Extensive Degradation: A significant portion of the aldehyde has oxidized to the solid carboxylic acid. | 1. Assess Viability: The material is likely of very low purity. It is highly recommended to discard it and obtain a fresh supply. 2. Attempt Purification (with caution): For experienced chemists, purification might be an option, but it will likely result in a low recovery of the pure aldehyde. |
IV. Experimental Protocols
Protocol 1: Handling and Dispensing this compound using an Inert Atmosphere
This protocol describes the safe transfer of the air-sensitive aldehyde from its storage container to a reaction vessel using a syringe and an inert gas manifold (Schlenk line).
Materials:
-
This compound in a sealed vial
-
Dry, clean reaction flask with a rubber septum
-
Schlenk line with a supply of dry argon or nitrogen
-
Dry, clean syringe and a long needle (e.g., 18-22 gauge)
-
A second needle for gas outlet
Workflow Diagram:
Caption: Inert atmosphere transfer workflow.
Procedure:
-
Prepare the Reaction Flask:
-
Ensure the reaction flask is thoroughly cleaned and oven-dried.
-
Assemble the flask with a condenser or other necessary glassware and seal the openings with rubber septa.
-
Connect the flask to the Schlenk line via a needle adapter.
-
Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[14][15][16]
-
-
Prepare the Syringe:
-
Take a clean, dry syringe and needle.
-
Flush the syringe with inert gas from the Schlenk line by drawing the gas into the syringe and expelling it. Repeat this at least five times.
-
-
Transfer the Aldehyde:
-
Place a gas outlet needle (connected to an oil bubbler) in the septum of the reaction flask to maintain a slight positive pressure of inert gas.
-
Carefully insert the needle of the purged syringe through the septum of the this compound vial.
-
Insert a needle from the Schlenk line into the vial's septum to introduce inert gas, ensuring the needle tip is above the liquid level. This will prevent a vacuum from forming as you withdraw the liquid.
-
Slowly draw the desired volume of the aldehyde into the syringe.
-
Withdraw the syringe from the vial and immediately insert it into the septum of the reaction flask.
-
Dispense the aldehyde into the reaction flask.
-
-
Storage After Use:
-
Remove the inert gas inlet needle from the aldehyde vial first, followed by the syringe needle.
-
Briefly flush the headspace of the vial with inert gas before re-sealing it tightly.
-
Wrap the cap with Parafilm® for extra protection.
-
Return the vial to the refrigerator for storage.
-
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This protocol is for purifying the aldehyde from non-aldehyde impurities, including its carboxylic acid degradation product.
Mechanism Diagram:
Caption: Aldehyde purification workflow.
Procedure:
-
Adduct Formation:
-
Dissolve the impure this compound in a suitable solvent like ethanol.
-
Prepare a saturated solution of sodium bisulfite in water.
-
Slowly add the sodium bisulfite solution to the aldehyde solution with vigorous stirring.
-
A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
-
Isolation of the Adduct:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to remove any soluble impurities.
-
Dry the adduct under vacuum.
-
-
Regeneration of the Aldehyde:
-
Suspend the purified bisulfite adduct in water.
-
Slowly add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide with stirring until the solution becomes basic (check with pH paper). This will decompose the adduct and regenerate the aldehyde.
-
The pure aldehyde will separate as an oily layer.
-
-
Extraction and Drying:
-
Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
-
Confirm the purity using NMR or FTIR and store immediately under an inert atmosphere.
-
V. References
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
TutorChase. (n.d.). How do impurities impact percentage yield?. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]
-
JoVE. (2020). Video: Identification of Unknown Aldehydes and Ketones - Concept. Retrieved from [Link]
-
Faculty of Science, Tanta University. (n.d.). Identification of Aldehydes and Ketones. Retrieved from
-
Chemistry LibreTexts. (2023). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2025). How Can Impurities Reduce Your Percent Yield? - Chemistry For Everyone. Retrieved from [Link]
-
YouTube. (2025). How Do Impurities Affect Percent Yield In Chemistry?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ossila.com [ossila.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Strategies to Improve Selectivity in 2-Methoxy-3-pyridinecarboxaldehyde Reactions
Welcome to the technical support center for optimizing reactions involving 2-methoxy-3-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile building block. Here, we address common selectivity challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance the precision and outcome of your experiments.
Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its role in constructing complex heterocyclic scaffolds found in numerous pharmaceuticals. However, its reactivity profile presents unique selectivity challenges. The pyridine nitrogen, the methoxy group, and the aldehyde function all influence the molecule's electronic properties and steric environment, leading to potential side reactions and difficulties in controlling regioselectivity and chemoselectivity.
The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, while simultaneously activating the C2, C4, and C6 positions for nucleophilic attack.[1][2] The methoxy group at the C2 position is an electron-donating group, which can modulate the reactivity of the pyridine ring and can also serve as a directing group in certain reactions.[3] The aldehyde at C3 is a versatile functional group, susceptible to a wide range of transformations. The interplay of these functionalities necessitates precise control over reaction conditions to achieve the desired selective outcome.
Troubleshooting Guides & FAQs
Chemoselectivity Issues
Question 1: My reaction is targeting the aldehyde, but I'm observing undesired reactions at the pyridine ring (e.g., nucleophilic addition). How can I improve chemoselectivity for the aldehyde group?
Answer: This is a common challenge arising from the electrophilic nature of both the aldehyde carbon and the C4/C6 positions of the pyridine ring. To favor reaction at the aldehyde, consider the following strategies:
-
Steric Hindrance: The methoxy group at the C2 position provides some steric shielding to the pyridine nitrogen and the adjacent C4 position.[4] Utilizing bulkier nucleophiles can further disfavor attack at the sterically more hindered ring positions, thereby promoting reaction at the more accessible aldehyde.
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity. Nucleophilic attack on the pyridine ring typically has a higher activation energy than reaction with the aldehyde. By conducting the reaction at reduced temperatures (e.g., 0 °C to -78 °C), you can kinetically favor the desired pathway.
-
Protecting Groups: In cases where the nucleophile is particularly reactive towards the pyridine ring, a temporary protecting group strategy for the pyridine nitrogen can be employed. This involves the formation of a pyridinium salt, which deactivates the ring towards nucleophilic attack. However, this strategy requires an additional deprotection step.
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the aldehyde group towards nucleophilic attack. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon. This can enhance the rate of the desired reaction relative to the undesired attack on the pyridine ring.
-
Experimental Protocol: Lewis Acid-Mediated Aldehyde Addition
-
Dissolve this compound in a suitable anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) dropwise and stir for 15-30 minutes.
-
Slowly add the nucleophile and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aq. NH₄Cl) and proceed with standard workup and purification.
-
-
Regioselectivity Issues
Question 2: I am attempting a C-H functionalization on the pyridine ring, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: Achieving regioselective C-H functionalization on a substituted pyridine like this compound requires careful consideration of the directing effects of the existing substituents and the choice of catalyst or reaction conditions.
-
Directed Metalation: The methoxy group at C2 can act as a directing group for ortho-metalation at the C4 position.[3] Using a strong base like n-butyllithium or a Hauser base (R₂NMgX) can lead to selective deprotonation at C4, followed by quenching with an electrophile.
-
Workflow for Directed C4-Functionalization:
Caption: Directed ortho-metalation workflow.
-
-
Catalyst Control: For transition-metal-catalyzed C-H functionalization, the choice of ligand can significantly influence regioselectivity.[5] Some catalytic systems have been developed to favor functionalization at the C5 or C6 positions by overriding the intrinsic directing effects of the substituents.[6][7]
-
Protecting the Aldehyde: The aldehyde group can interfere with many C-H functionalization reactions. It is often advantageous to protect the aldehyde as an acetal before attempting to functionalize the pyridine ring. The acetal can be easily removed under acidic conditions after the C-H functionalization step.
-
Table 1: Common Aldehyde Protecting Groups and Deprotection Conditions
Protecting Group Formation Conditions Deprotection Conditions Dimethyl acetal Methanol, cat. acid Aqueous acid (e.g., HCl, TFA) Diethyl acetal Ethanol, cat. acid Aqueous acid | 1,3-Dioxolane | Ethylene glycol, cat. acid | Aqueous acid |
-
Stereoselectivity Issues
Question 3: In a reaction that generates a new stereocenter at the aldehyde (e.g., aldol addition, Grignard reaction), I am obtaining a racemic mixture. How can I achieve stereoselectivity?
Answer: Inducing stereoselectivity in reactions at the aldehyde of this compound can be achieved through several well-established methods:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the aldehyde can create a diastereomeric transition state, leading to the preferential formation of one stereoisomer. The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched product.
-
Chiral Catalysts: The use of a chiral Lewis acid or a chiral organocatalyst can create a chiral environment around the reacting molecules, promoting the formation of one enantiomer over the other.
-
Substrate Control: While less common for this specific substrate, in some cases, existing stereocenters in the nucleophile can influence the stereochemical outcome of the reaction.
-
Decision Tree for Stereoselective Synthesis:
Caption: Choosing a stereoselective strategy.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q: Can the methoxy group be cleaved or participate in side reactions? A: Under strongly acidic or basic conditions, particularly at elevated temperatures, the methoxy group can be cleaved to the corresponding hydroxypyridine. It can also be susceptible to nucleophilic substitution, although this is generally less favorable than reactions at the aldehyde or other positions on the pyridine ring.[3]
Q: Are there any specific safety precautions I should take when working with this compound? A: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8] Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Q: How can I monitor the progress of my reaction effectively? A: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A more quantitative and sensitive method is liquid chromatography-mass spectrometry (LC-MS).
References
-
ResearchGate. (n.d.). meta‐Selective C−H Functionalization of Pyridines | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A catalyst-controlled selective synthesis of pyridines and pyrroles. Retrieved from [Link]
- Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines.
-
Journal of the Chemical Society B. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]
- American Chemical Society. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
-
National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
-
DR-NTU. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]
-
National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
ResearchGate. (n.d.). The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones | Request PDF. Retrieved from [Link]
-
Pearson. (n.d.). How does deprotonated pyridine initiate nucleophilic attack on an aldehyde?. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simultaneous control of regioselectivity and enantioselectivity in the hydroxycarbonylation and methoxycarbonylation of vinyl arenes. Retrieved from [Link]
-
PubMed. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific. Retrieved from [Link]
-
National Institutes of Health. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Retrieved from [Link]
-
MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:71255-09-9. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Name Reactions. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. 2-メトキシ-3-ピリジンカルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Methoxy-3-pyridinecarboxaldehyde
In the landscape of pharmaceutical and chemical synthesis, the precise characterization of intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. 2-Methoxy-3-pyridinecarboxaldehyde, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity and structural integrity directly impact reaction yields and the impurity profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary analytical techniques for the robust characterization of this compound, grounded in experimental data and established protocols. We will explore the "why" behind the choice of each method, offering a self-validating framework for your analytical workflows.
The Importance of Orthogonal Analytical Approaches
No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-faceted, or orthogonal, approach is essential for unambiguous characterization. For this compound, a combination of spectroscopic and chromatographic methods is the industry standard. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
The "Why" Behind NMR for this Analyte
The distinct electronic environments of the protons and carbons in this compound, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde and pyridine nitrogen, result in a well-resolved and highly informative NMR spectrum. This allows for the unequivocal assignment of each atom in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (can be increased for dilute samples).
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce proton-proton connectivities.
-
Expected ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.3 | Singlet (s) | 1H | N/A |
| Pyridine H4 | ~8.3 | Doublet (d) | 1H | ~5 |
| Pyridine H6 | ~8.2 | Doublet (d) | 1H | ~2 |
| Pyridine H5 | ~7.2 | Doublet of | 1H | ~5, ~2 |
| Methoxy (-OCH₃) | ~4.0 | Singlet (s) | 3H | N/A |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an excellent tool for confirming the molecular weight of a compound and can also provide structural information through fragmentation patterns.
The "Why" Behind MS for this Analyte
For this compound (C₇H₇NO₂), the expected monoisotopic mass is approximately 137.0477 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy (typically < 5 ppm error), providing strong evidence for the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C.
-
-
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).
Expected MS Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 138.0550 | ~138.055x |
| [M+Na]⁺ | 160.0369 | ~160.037x |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
The "Why" Behind IR for this Analyte
The spectrum of this compound will exhibit characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C and C=N stretches, and the C-O stretch of the methoxy group, providing a unique fingerprint of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect the spectrum and perform a background subtraction.
Expected IR Data
| Functional Group | Wavenumber (cm⁻¹) |
| Aldehyde C-H Stretch | ~2850, ~2750 |
| Aldehyde C=O Stretch | ~1700 |
| Aromatic C=C/C=N Stretch | ~1600-1450 |
| Methoxy C-O Stretch | ~1250 |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to assess its purity.
The "Why" Behind HPLC for this Analyte
An HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products. By using a UV detector, the purity of the sample can be accurately quantified as a percentage of the total peak area.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrument and Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B), often with a modifier like 0.1% formic acid. A typical starting point is 70:30 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity assessment.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| NMR | Unambiguous structure, connectivity, quantification | Definitive structural elucidation | Lower sensitivity, requires pure sample for |
| MS | Molecular weight, elemental composition | High sensitivity, confirms molecular formula | Isomers are not easily distinguished, |
| IR | Presence of functional groups | Fast, non-destructive, provides a "fingerprint" | Not suitable for quantification, limited |
| HPLC | Purity, quantification of impurities | High resolving power, accurate quantification | Requires method development, does not provide |
Conclusion
The characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural proof, it is the combination with MS for molecular weight confirmation, IR for functional group identification, and HPLC for purity assessment that constitutes a robust, self-validating analytical package. This orthogonal approach ensures the identity, purity, and quality of this critical synthetic intermediate, ultimately contributing to the integrity of the final drug substance.
References
-
Introduction to NMR Spectroscopy. (General principles of NMR). [Link]
-
Mass Spectrometry Overview. (Fundamental concepts of Mass Spectrometry). [Link]
-
Infrared Spectroscopy. (Principles and applications of IR). [Link]
-
High-Performance Liquid Chromatography (HPLC). (A comprehensive overview of the HPLC technique). [Link]
A Head-to-Head Comparison for Site-Specific Protein Labeling: 2-Methoxy-3-pyridinecarboxaldehyde vs. 2-pyridinecarboxaldehyde
For researchers, scientists, and drug development professionals, the ability to selectively modify a protein at a single, defined site is paramount. Site-specific conjugation is the foundation for creating antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for imaging and diagnostic applications. Among the various strategies, targeting the unique environment of the N-terminal α-amine has emerged as a powerful approach for achieving homogeneity in bioconjugates.[1][2][3]
For years, 2-pyridinecarboxaldehyde (2-PA) has been a leading reagent for N-terminal modification.[4][5] However, limitations such as relatively slow reaction rates and concerns about the reversibility of the linkage have prompted the search for next-generation alternatives.[1][2][4][5][6][7] This guide provides an in-depth, data-driven comparison between the traditional 2-PA and a promising successor, 2-Methoxy-3-pyridinecarboxaldehyde (MOPA), highlighting the critical role of the methoxy substituent in enhancing labeling performance.
The Underlying Chemistry: A Tale of Two Aldehydes
Both 2-PA and MOPA leverage the distinct chemical reactivity of a protein's N-terminal α-amine. The reaction proceeds through the formation of an intermediate imine, which then undergoes a subsequent intramolecular cyclization with the adjacent peptide backbone amide to form a stable imidazolidinone structure.[1][2][4][5] This cyclization step is crucial for the stability of the final conjugate.
The key difference lies in the influence of the methoxy group on the pyridine ring. In MOPA, the ortho-methoxy group (adjacent to the aldehyde) exerts a significant electronic and steric effect. This substitution has been shown to accelerate the rate-determining cyclization step and, critically, to stabilize the resulting imidazolidinone product against hydrolysis, addressing a major drawback of the parent 2-PA reagent.[1][5]
The reaction mechanism is depicted below:
Caption: Mechanism of N-terminal protein labeling with pyridinecarboxaldehydes.
Performance Comparison: MOPA as a Superior Alternative
Experimental data robustly demonstrates that the addition of a 3-methoxy group provides MOPA with significant advantages over the unsubstituted 2-PA. Studies by Barber et al. systematically investigated various functionalized pyridinecarboxaldehydes and identified the ortho-methoxy derivative as a lead candidate for next-generation N-terminal labeling probes.[5]
Key performance advantages of MOPA include:
-
Accelerated Reaction Kinetics: The electronic properties of the ortho-methoxy group promote faster formation of the stable imidazolidinone ring.[1][5]
-
Enhanced Conjugate Stability: The final MOPA-protein conjugate exhibits greater stability, with a reduced tendency for the imidazolidinone ring to hydrolyze and reverse the reaction.[1][5][7] This is a critical improvement for applications requiring long-term stability of the bioconjugate.
-
Higher Labeling Efficiency: The combination of faster kinetics and improved stability often results in higher overall labeling yields compared to 2-PA under identical conditions.[5]
| Performance Metric | 2-Pyridinecarboxaldehyde (2-PA) | This compound (MOPA) | Advantage |
| Reaction Rate | Slower, often requiring long incubation times (e.g., 16 hours).[4] | Significantly accelerated imidazolidinone formation.[1][5] | MOPA |
| Conjugate Stability | Susceptible to reversibility/hydrolysis.[1][6] | Imidazolidinone hydrolysis is prevented, leading to more stable labeling.[5] | MOPA |
| Overall Efficiency | Good, but can be limited by slow kinetics and reversibility.[4] | Higher labeling efficiency observed across multiple protein targets.[5] | MOPA |
| Selectivity | Highly selective for N-terminal α-amines over lysine ε-amines. | Maintains high N-terminal selectivity. | Comparable |
Experimental Protocol: N-Terminal Protein Labeling
This protocol provides a general framework for labeling a protein with either 2-PA or MOPA. Researchers should optimize reagent concentrations and reaction times for their specific protein of interest.
Materials:
-
Protein of interest (dialyzed into a suitable buffer, e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
This compound (MOPA) or 2-Pyridinecarboxaldehyde (2-PA)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Labeling Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
-
Quenching reagent (optional, e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Workflow Diagram:
Caption: General experimental workflow for N-terminal protein labeling.
Step-by-Step Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable pH (typically 6.5-7.5). A common choice is phosphate-buffered saline (PBS). The protein concentration should ideally be between 1-10 mg/mL.
-
Reagent Stock Solution: Prepare a concentrated stock solution of MOPA or 2-PA (e.g., 100 mM) in anhydrous DMSO.
-
Labeling Reaction: Add the aldehyde stock solution to the protein solution to achieve the desired final molar excess (e.g., a 20 to 200-fold excess of the aldehyde over the protein). The final concentration of DMSO should be kept low (<10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25°C and 37°C. Reaction times can vary significantly:
-
For MOPA: Start with a 2-4 hour incubation.
-
For 2-PA: Typically requires longer incubation, from 8 to 16 hours.[8]
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule amine, such as hydroxylamine or Tris buffer, to consume any remaining aldehyde.
-
Purification: Remove excess, unreacted aldehyde and byproducts from the labeled protein. Size-exclusion chromatography (SEC) is the most common and effective method. Dialysis or buffer exchange spin columns are also viable alternatives.
-
Analysis and Characterization: Confirm successful labeling and determine the degree of modification.
-
SDS-PAGE: Can show a mobility shift if the attached molecule is large (e.g., PEG).
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides a precise mass of the conjugate, confirming the addition of the label.
-
Conclusion and Recommendations
For scientists seeking to perform N-terminal modifications, this compound (MOPA) represents a significant advancement over the established 2-pyridinecarboxaldehyde (2-PA) reagent.[5] The inclusion of an ortho-methoxy group provides a dual benefit: it accelerates the formation of the stable imidazolidinone conjugate and enhances the stability of the final product against hydrolysis.[1][5][7]
While 2-PA remains a viable and effective reagent, MOPA is the recommended choice for applications demanding higher reaction efficiency, shorter incubation times, and superior long-term stability of the resulting bioconjugate. As with any bioconjugation reaction, it is advisable to perform a small-scale optimization screen to determine the ideal conditions for each specific protein target.[5] The adoption of MOPA and similar next-generation reagents will continue to advance the development of precisely engineered protein therapeutics and research tools.[1]
References
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Barber, L., & Spicer, C. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]
-
ResearchGate. (2025). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. ResearchGate. [Link]
-
Barber, L., & Spicer, C. (n.d.). The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv. [Link]
-
Cambridge Open Engage. (n.d.). The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv. [Link]
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White Rose Research Online. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. [Link]
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Yuste Checa, P., & Hartl, F. U. (2024). N_terminal protein labeling. protocols.io. [Link]
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Barber, L., Stankevich, K., & Spicer, C. D. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]
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University of York Research Repository. (n.d.). Development of N-terminal targeting ligands for protein-material conjugation. [Link]
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PubMed Central. (n.d.). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. [Link]
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MacDonald, J. I. (n.d.). Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives. eScholarship.org. [Link]
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A Comparative Guide to the Synthesis of Substituted Pyridinecarboxaldehydes for the Modern Chemist
Substituted pyridinecarboxaldehydes are cornerstone building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The strategic placement of a formyl group on a substituted pyridine ring provides a versatile chemical handle for further molecular elaboration. However, the inherent electronic nature of the pyridine ring presents unique challenges to regioselective formylation, leading to the development of a diverse arsenal of synthetic strategies.
This guide provides a comparative analysis of the principal synthetic routes to substituted pyridinecarboxaldehydes. We will delve into the mechanistic underpinnings of each method, offering a critical evaluation of their respective strengths and limitations. This analysis is supported by experimental data and detailed protocols to empower researchers in selecting the optimal synthetic path for their target molecules.
Direct C-H Formylation: The Frontier of Pyridine Functionalization
Directly converting a C-H bond on the pyridine ring to a formyl group is an atom-economical and elegant approach. However, the electron-deficient character of the pyridine nucleus deactivates it towards classical electrophilic formylation methods like the Vilsmeier-Haack reaction, which are typically effective for electron-rich aromatics.[1][2] This has spurred innovation in activating the pyridine ring to achieve efficient formylation.
meta-Selective C-H Formylation via Streptocyanine Intermediates
A significant breakthrough in direct pyridine formylation involves a one-pot, multi-step strategy that proceeds through streptocyanine intermediates.[3] This method overcomes the limitations of the traditional Vilsmeier-Haack reaction for electron-deficient pyridines.[3]
Mechanistic Rationale: The pyridine is first activated with 2,4-dinitrochlorobenzene (DNPCl) to form a Zincke salt. Nucleophilic ring-opening by a secondary amine, such as morpholine, followed by transimination generates a streptocyanine intermediate. This intermediate is sufficiently electron-rich to undergo a Vilsmeier-Haack formylation. A subsequent ring-closing cascade furnishes the meta-formylated pyridine.[3]
Advantages:
-
Excellent meta-selectivity.
-
Mild reaction conditions.
-
Good functional group tolerance.
-
Applicable to late-stage functionalization of complex molecules.[3]
Limitations:
-
The method may not be suitable for pyridines with significant steric hindrance at the C2 position or those with strongly electron-deactivating groups in the meta position.[3]
Experimental Protocol: Synthesis of 3-Formylpyridine [3]
-
To a solution of pyridine (0.2 mmol) in chloroform (1 mL), add morpholine (2.5 equiv.) and stir at room temperature for 1 hour.
-
In a separate flask, prepare the Vilsmeier reagent by adding oxalyl chloride (5.0 equiv.) to a solution of N,N-dimethylformamide (DMF) (6.0 equiv.) in chloroform (1 mL) at 0 °C and stirring for 30 minutes.
-
Cool the pyridine-morpholine solution to 0 °C and add the freshly prepared Vilsmeier reagent. Stir the reaction mixture at 0 °C for 8 hours.
-
Add ammonium acetate (20.0 equiv.) and heat the mixture to 60 °C for 1 hour.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-formylpyridine.
Oxidation of Methylpyridines (Picolines)
The oxidation of readily available methylpyridines (picolines) is a long-standing and industrially relevant method for the synthesis of pyridinecarboxaldehydes.[4][5] This approach is conceptually straightforward but requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.
Causality Behind Experimental Choices: The choice of oxidant and catalyst is critical. A variety of oxidizing systems have been employed, including selenium dioxide, lead tetraacetate, and catalytic systems involving transition metals.[4] More contemporary methods utilize catalysts like N-hydroxyphthalimide (NHPI) with a co-catalyst under an oxygen atmosphere, offering a greener alternative.[6] The reaction is typically carried out in an acidic medium, such as acetic acid, which aids in the dissolution of the starting material and catalyst.[6]
Advantages:
-
Cost-effective and readily available starting materials.
-
Scalable for industrial production.[5]
Limitations:
-
Risk of over-oxidation to pyridinecarboxylic acids.
-
Some traditional oxidants are highly toxic (e.g., selenium dioxide, lead compounds).[4]
-
Can generate significant waste streams.
Experimental Protocol: Synthesis of 3-Pyridinecarboxaldehyde from 3-Picoline [6]
-
In a 2L autoclave, dissolve 3-methylpyridine (93 g, 1 mol) in acetic acid (1 L).
-
Add the catalyst (e.g., N-hydroxyphthalimide, 0.1 mol) and concentrated nitric acid (9 g, 68%).
-
Seal the reactor and replace the air with oxygen.
-
Pressurize the reactor with oxygen to 1 atm and heat to 100 °C for 2 hours.
-
After cooling to room temperature, remove the acetic acid under reduced pressure.
-
To the residue, add water (200 mL) and ethyl acetate (100 mL) and stir for 30 minutes.
-
Filter any insoluble material. Separate the layers of the filtrate.
-
The organic layer contains the product. Isolate by removing the solvent under reduced pressure.
Organometallic Routes: Halogen-Metal Exchange and Grignard/Organolithium Addition
Organometallic reagents provide a powerful and versatile platform for the regioselective synthesis of substituted pyridinecarboxaldehydes. These methods typically involve the generation of a pyridine-based organometallic intermediate, which is then quenched with a formylating agent.
Halogen-Metal Exchange followed by Formylation
This strategy involves the conversion of a halopyridine to a more reactive organometallic species (organolithium or Grignard reagent) through a halogen-metal exchange reaction.[1][7] This intermediate is then reacted with an electrophilic formylating agent, most commonly DMF.
Mechanistic Rationale: The halogen-metal exchange is an equilibrium process. The use of alkyllithium reagents (like n-BuLi or s-BuLi) is common for this transformation.[1] The resulting lithiated pyridine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The initial adduct is then hydrolyzed during aqueous workup to yield the aldehyde.
Advantages:
-
High regioselectivity dictated by the position of the halogen.
-
Generally high yields.
-
Access to a wide range of substitution patterns.
Limitations:
-
Requires cryogenic temperatures (-78 °C) to prevent side reactions.
-
The strong basicity of organolithium reagents can be incompatible with certain functional groups.
-
Requires strictly anhydrous and inert atmosphere conditions.[8]
Experimental Protocol: General Procedure for the Synthesis of a Pyridinecarboxaldehyde via Halogen-Lithium Exchange
-
Dissolve the substituted halopyridine (1 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Add anhydrous DMF (3 equiv.) dropwise and continue stirring at -78 °C for another 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired pyridinecarboxaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
While not direct formylation methods, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck are indispensable for the synthesis of highly substituted pyridine precursors, which can then be subjected to formylation.[9][10][11][12][13] For instance, a bromo-substituted pyridine can be coupled with a boronic acid to introduce a new substituent, and the resulting product can then be formylated via one of the methods described above.
Causality in Strategy: This two-step approach (cross-coupling followed by formylation) offers a modular and highly flexible strategy for accessing a vast chemical space of substituted pyridinecarboxaldehydes that would be difficult to obtain through other routes. The choice of the cross-coupling reaction depends on the desired substituent to be introduced (aryl/heteroaryl for Suzuki, alkynyl for Sonogashira, and alkenyl for Heck).
Advantages:
-
Extraordinary functional group tolerance.
-
Mild reaction conditions.
-
High degree of modularity and flexibility in molecular design.
Limitations:
-
Requires a multi-step sequence.
-
Cost and potential toxicity of palladium catalysts.
-
Availability of the required coupling partners (e.g., boronic acids).
Comparative Summary of Synthesis Routes
| Synthesis Route | Key Reagents | Typical Yields | Regioselectivity | Advantages | Limitations |
| meta-C-H Formylation via Streptocyanine | DNPCl, secondary amine, Vilsmeier reagent | 40-80%[3] | High (meta) | Mild conditions, good functional group tolerance, late-stage functionalization.[3] | Steric hindrance at C2 can be problematic, limited by electronic effects.[3] |
| Oxidation of Methylpyridines | O₂, metal catalysts (e.g., NHPI/Co(OAc)₂) | 70-95%[6] | Dependent on starting picoline isomer | Scalable, cost-effective, uses readily available starting materials.[5] | Over-oxidation risk, potential for toxic reagents and waste.[4] |
| Halogen-Metal Exchange & Formylation | Organolithium reagent (e.g., n-BuLi), DMF | 70-90% | High (defined by halogen position) | High yields, excellent regioselectivity. | Requires cryogenic temperatures, sensitive to moisture and air, limited functional group tolerance.[8] |
| From Pyridinecarboxylic Acids/Nitriles | Reducing agents (e.g., Na/EtOH), H₂/Pd-C | 80-90%[14] | Dependent on starting material | Good yields, avoids harsh oxidants. | Requires pre-functionalized starting materials. |
| Cross-Coupling followed by Formylation | Pd catalyst, boronic acid/alkyne/alkene | Varies | High | Highly modular, excellent functional group tolerance, mild conditions.[9][10][11] | Multi-step process, catalyst cost. |
Conclusion
The synthesis of substituted pyridinecarboxaldehydes is a dynamic field with a rich history and an exciting future. For large-scale, cost-effective production of simple isomers, the oxidation of methylpyridines remains a dominant strategy. However, for the synthesis of complex, highly functionalized derivatives, particularly in the context of drug discovery and development, modern methods offer unparalleled advantages.
The direct C-H formylation techniques, especially the meta-selective route via streptocyanine intermediates, represent the cutting edge of efficiency and atom economy. For ultimate flexibility and molecular diversity, a modular approach combining palladium-catalyzed cross-coupling reactions with a subsequent formylation step provides a powerful strategic advantage. The choice of the optimal synthetic route will invariably depend on the specific substitution pattern of the target molecule, the required scale of the synthesis, and the available resources. This guide serves as a foundational resource to aid researchers in making informed and strategic decisions in their synthetic endeavors.
References
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Chemistry LibreTexts. (2024). Organolithium reagents. [Link]
-
Fu, W., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. [Link]
-
ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. [Link]
-
PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. [Link]
-
Patil, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical and Biological Sciences. [Link]
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Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde - Eureka. [Link]
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Siegel, D. (n.d.). organolithium reagents 1. [Link]
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-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]
-
ResearchGate. (n.d.). Substrate Scope for the Double Functionalization of Pyridines. Reaction conditions. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
ChemHelp ASAP. (2019). synthesis of organolithium reagents. [Link]
-
All 'Bout Chemistry. (2016). OrganoLithium Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed. (2023). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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A Comparative Guide to Validating the Structure of 2-Methoxy-3-pyridinecarboxaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Structural Validation
2-Methoxy-3-pyridinecarboxaldehyde is a versatile starting material in the synthesis of a variety of heterocyclic compounds, including potent enzyme inhibitors. The reactivity of its aldehyde and the influence of the methoxy-substituted pyridine ring allow for the construction of complex molecular architectures. However, the potential for various reaction pathways, including condensations, cyclizations, and rearrangements, necessitates rigorous structural validation of the resulting products. An unambiguous determination of the molecular structure is paramount for understanding reaction mechanisms, establishing structure-activity relationships (SAR), and ensuring the novelty and patentability of new chemical entities.
This guide will focus on a representative reaction of this compound in the synthesis of a tetracyclic quinoline derivative, a scaffold found in compounds with biological activity such as acetylcholinesterase (AChE) inhibition. We will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography for the definitive structural confirmation of the product.
Primary Analytical Techniques for Structural Elucidation
The structural validation of novel compounds is a multi-faceted process, often requiring the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment.
Workflow for Structural Validation
A Comparative Study of 2-Methoxy-3-pyridinecarboxaldehyde and Its Positional Isomers
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction
Methoxy-substituted pyridinecarboxaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The strategic placement of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing aldehyde group (-CHO) on the pyridine ring creates a unique electronic environment. This substitution pattern profoundly influences the molecule's reactivity, physical properties, and biological activity. These compounds serve as versatile building blocks for the synthesis of more complex molecules, including potent enzyme inhibitors and novel therapeutic agents.[1][2][3] For instance, 2-Methoxy-3-pyridinecarboxaldehyde is a precursor for synthesizing potent acetylcholinesterase (AChE) inhibitors and matrix metalloproteinase (MMP) inhibitors.[1][2] Understanding the distinct characteristics of each isomer is paramount for designing efficient synthetic routes and for the rational design of new drug candidates.
Molecular Structure and Isomerism
The core of this guide focuses on the comparison between this compound and its positional isomer, 6-Methoxy-3-pyridinecarboxaldehyde. While both share the same molecular formula (C₇H₇NO₂) and molecular weight (137.14 g/mol ), the spatial arrangement of their functional groups leads to significant differences in their chemical behavior.[1]
Below is a diagram illustrating the structures of these two isomers.
Caption: Chemical structures of the two primary isomers discussed.
Comparative Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and formulation. The difference in the substitution pattern between the two isomers gives rise to distinct physical properties.
| Property | This compound | 6-Methoxy-3-pyridinecarboxaldehyde | Source(s) |
| CAS Number | 71255-09-9 | 65873-72-5 | [1] |
| Physical Form | Low melting point solid or liquid | White to off-white solid | [4][5] |
| Melting Point | Not clearly defined (low MP) | 51-54 °C | |
| Boiling Point | 200-201 °C | Not available | [1][6] |
| Density | 1.161 g/mL at 25 °C | Not available | [1] |
| Refractive Index | n20/D 1.5500 | Not available | [1] |
| Solubility | Soluble in common organic solvents | Soluble in organic solvents like ethanol and dichloromethane; slightly soluble in water | [4] |
The solid nature of 6-Methoxy-3-pyridinecarboxaldehyde at room temperature, compared to the liquid or low-melting solid form of its isomer, can be attributed to more efficient crystal lattice packing, likely influenced by intermolecular interactions.
Spectroscopic Analysis and Characterization
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons on the pyridine ring are highly sensitive to the electronic environment. For this compound, the protons would be influenced by the adjacent methoxy and aldehyde groups. In contrast, the protons of 6-Methoxy-3-pyridinecarboxaldehyde would experience different shielding and deshielding effects due to the different relative positions of the substituents and the ring nitrogen. The aldehyde proton (-CHO) in both isomers is expected to appear as a singlet at a downfield chemical shift (typically 9-10 ppm).
-
¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for the pyridine ring carbons and the carbonyl carbon of the aldehyde, will differ significantly between the isomers. The position of the electron-donating methoxy group affects the electron density across the ring, leading to predictable changes in the chemical shifts.
-
Infrared (IR) Spectroscopy: Both molecules will exhibit characteristic C=O stretching vibrations for the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The exact frequency may differ slightly due to the electronic influence of the methoxy group's position. Both will also show C-O stretching for the methoxy group and C=N and C=C stretching vibrations characteristic of the pyridine ring.
Comparative Reactivity: An Electronic Perspective
The reactivity of these isomers is governed by the interplay of the electronic effects of the substituents. The methoxy group is an electron-donating group (via resonance) and weakly electron-withdrawing (via induction). The aldehyde group is a strong electron-withdrawing group. The nitrogen atom in the pyridine ring is also electron-withdrawing.
In This compound , the methoxy group is ortho to the aldehyde. This proximity can lead to steric hindrance and through-space electronic interactions.
In 6-Methoxy-3-pyridinecarboxaldehyde , the methoxy group is para to the aldehyde group relative to the ring nitrogen's position in the overall conjugated system. This allows for strong resonance effects that can influence the reactivity of both the aldehyde and the pyridine ring. The electron-donating methoxy group can increase the electron density on the ring, potentially making it more susceptible to electrophilic attack than the unsubstituted pyridine-3-carboxaldehyde. Conversely, this donation can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to an unsubstituted analog.
The following diagram illustrates a key resonance contributor for 6-Methoxy-3-pyridinecarboxaldehyde, showing how the methoxy group donates electron density to the ring.
Caption: Influence of the methoxy group on electron density.
This difference in electronic distribution is expected to result in differential reactivity in reactions such as:
-
Nucleophilic addition to the carbonyl group: The electrophilicity of the aldehyde's carbon atom will be modulated differently in each isomer.
-
Oxidation of the aldehyde: The ease of oxidation to the corresponding carboxylic acid may vary.
-
Reactions involving the pyridine ring: The susceptibility of the ring to nucleophilic or electrophilic substitution will be position-dependent.
Experimental Protocols
To provide a practical context, a representative experimental workflow for the synthesis of a methoxypyridinecarboxaldehyde isomer is outlined below. The synthesis of 6-methoxy-3-pyridinecarboxaldehyde can be achieved through methods like the Vilsmeier-Haack reaction on a suitable pyridine precursor.[4]
Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Protocol: Synthesis of 6-Methoxy-3-pyridinecarboxaldehyde via Lithiation
This protocol is a representative example based on common organic synthesis techniques.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methoxypyridine in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature. Stir the resulting solution at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Applications in Drug Discovery
The structural and electronic variations of these isomers make them valuable in creating diverse chemical libraries for drug screening.[3][10][11][12][13] The pyridine scaffold is a common feature in many biologically active compounds. The ability to modify the substitution pattern allows for the fine-tuning of a molecule's properties, such as its binding affinity to a biological target, its solubility, and its metabolic stability.
For example, the use of this compound in the synthesis of AChE inhibitors highlights its utility in developing treatments for neurodegenerative diseases.[1][2] The different isomers can be employed in multi-component reactions to rapidly generate a library of complex molecules for high-throughput screening.[3][10]
Conclusion
While this compound and its positional isomers, such as 6-Methoxy-3-pyridinecarboxaldehyde, are structurally similar, their physicochemical properties and chemical reactivity are distinct. These differences are primarily driven by the electronic interplay between the methoxy group, the aldehyde group, and the pyridine ring nitrogen. A thorough understanding of these isomeric differences is crucial for chemists and pharmacologists to effectively utilize these versatile building blocks in the synthesis of novel compounds with desired properties for applications ranging from materials science to drug discovery.
References
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Chemcasts. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde (CAS 65873-72-5) Properties. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde. Retrieved from [Link][4]
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Molbase. (n.d.). This compound Synthetic Routes. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. Retrieved from [Link]
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PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link][8]
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Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. Retrieved from [Link][3]
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NIST. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]
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Fallacara, A., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(16), 4785. Retrieved from [Link][10]
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MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(11), 3296. Retrieved from [Link][11]
-
ResearchGate. (n.d.). The Application of Multi-Component Reactions in Drug Discovery. Retrieved from [Link][12]
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Gonzalez, J., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(4), 540-544. Retrieved from [Link][13]
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ChemSino. (n.d.). This compound SDS. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 2-Methoxy-3-pyridinecarboxaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methoxy-3-pyridinecarboxaldehyde is critical. As a key building block in the synthesis of various pharmaceutical compounds, its purity and concentration in reaction mixtures and final products must be meticulously controlled.[1] This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate method for your specific application.
The Analytical Challenge: Why Method Selection Matters
This compound, with its polar pyridine ring, methoxy group, and reactive aldehyde functionality, presents a unique analytical profile. The choice of analytical method is dictated by several factors, including the sample matrix, the required level of sensitivity and selectivity, available instrumentation, and the need for a stability-indicating method. A stability-indicating method is crucial in pharmaceutical development as it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the final drug product.[2][3]
Comparative Analysis of Key Quantitative Methods
The three principal methods for the quantitative analysis of this compound each offer distinct advantages and disadvantages. The selection of the optimal method is a balance of these factors, tailored to the specific analytical need.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Well-suited for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. | Applicable to any soluble compound with NMR-active nuclei. Non-destructive. |
| Selectivity | High, tunable through column and mobile phase selection. | Very high, especially when coupled with a mass spectrometer (MS). | Exceptional, capable of distinguishing between structurally similar isomers. |
| Sensitivity | High (ng/mL to pg/mL range). | Very high, particularly with selective detectors like MS (pg/mL to fg/mL range). | Moderate (µg/mL to mg/mL range). |
| Precision (%RSD) | Excellent (<2%). | Excellent (<2%). | Excellent (<1%). |
| Accuracy (%Recovery) | High (98-102%). | High (95-105%). | Very high (99-101%), as it can be a primary ratio method.[4] |
| Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Cost (Instrument) | Moderate. | Moderate to high (with MS). | High. |
| Sample Prep | Simple dissolution and filtration. | Can be more complex, potentially requiring derivatization. | Simple dissolution in a deuterated solvent with an internal standard. |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the first choice for the analysis of pharmaceutical compounds due to its versatility, robustness, and high resolving power. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical approach, leveraging the compound's polarity for good retention and separation from non-polar impurities.
Causality of Experimental Choices in HPLC Method Development
-
Column Selection: A C18 column is the standard choice for RP-HPLC, offering a good balance of hydrophobicity for retaining a moderately polar compound like this compound. The end-capping of the silica stationary phase is crucial to minimize peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanol groups.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for ensuring the consistent ionization state of the pyridine ring. A pH around 3-4 will ensure the pyridine nitrogen is protonated, leading to better peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.
-
Detection: The conjugated system of the pyridine ring and the carbonyl group of the aldehyde results in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (λmax) and peak purity analysis.
-
Forced Degradation: To develop a stability-indicating method, forced degradation studies are essential.[2][3] By subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. The HPLC method must be able to resolve the parent compound from all these degradants.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of water and acetonitrile (diluent) to get a 100 µg/mL solution.
-
Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of 100 µg/mL.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux 1 mL of the standard solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Reflux 1 mL of the standard solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Treat 1 mL of the standard solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.
Caption: HPLC analysis workflow for this compound.
II. Gas Chromatography (GC): A High-Sensitivity Alternative
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a reasonably high boiling point, it is amenable to GC analysis, especially when high sensitivity is required. Coupling GC with a mass spectrometer (GC-MS) provides unparalleled selectivity and is invaluable for impurity identification.
Causality of Experimental Choices in GC Method Development
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a good starting point. This provides a good balance of interactions for separating the analyte from potential impurities.
-
Injection Technique: A split/splitless injector is typically used. A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection is used for trace analysis to maximize sensitivity.
-
Temperature Programming: A temperature gradient is employed to ensure the efficient elution of compounds with different boiling points. The initial temperature is set below the boiling point of the solvent, and then ramped up to elute the analyte and any higher-boiling impurities.
-
Detector: A Flame Ionization Detector (FID) offers good sensitivity for organic compounds. However, a Mass Spectrometer (MS) is the preferred detector for its high selectivity and ability to provide structural information for peak identification.
-
Derivatization: For certain aldehydes, derivatization may be necessary to improve thermal stability and chromatographic peak shape. However, for this compound, direct analysis is often possible.
Experimental Protocol: A GC-MS Method
1. Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
2. Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to get a 1 mg/mL solution. Further dilute as needed.
-
Sample Solution: Prepare the sample in methanol to achieve a similar concentration.
Caption: GC-MS analysis workflow for this compound.
III. Quantitative NMR (qNMR): The Absolute Method
Quantitative NMR is a primary analytical method, meaning it can determine the concentration of an analyte without the need for a calibration curve, provided a certified internal standard is used.[4] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For this compound, ¹H qNMR is a powerful tool for purity assessment and quantification.
Causality of Experimental Choices in qNMR
-
Internal Standard Selection: The internal standard must have a certified purity, be stable, not react with the analyte, and have at least one signal that is well-resolved from the analyte's signals. For this compound, maleic acid or dimethyl sulfone are suitable choices.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d₆ or CDCl₃ are common choices.
-
Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei between pulses. A 90° pulse angle is also used to ensure uniform excitation.
-
Signal Selection: For quantification, well-resolved signals from both the analyte and the internal standard are chosen. For this compound, the aldehyde proton signal (around 10 ppm) is an excellent choice as it is a singlet and in a region of the spectrum that is typically free from other signals.
Experimental Protocol: ¹H qNMR
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
3. NMR Acquisition:
-
Pulse Program: A standard 1D proton experiment.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 8 or 16.
4. Data Processing and Calculation:
-
Process the spectrum with a baseline correction and phase correction.
-
Integrate the selected signals for the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Caption: Logical relationship of components in a qNMR experiment.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for the quantitative analysis of this compound depends on the specific requirements of the task at hand.
-
For routine quality control and stability testing in a pharmaceutical setting, a validated stability-indicating HPLC method is the most practical and widely accepted choice. It offers a good balance of selectivity, sensitivity, and throughput.
-
When high sensitivity is paramount, or for the identification of unknown impurities, GC-MS is the superior technique.
-
For the certification of reference materials or when an absolute, non-destructive method is required, qNMR is the gold standard.
By understanding the principles, advantages, and practical considerations of each of these techniques, researchers can confidently select and implement the most appropriate method for the accurate and reliable quantification of this compound.
References
-
Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. PubMed. [Link]
-
Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed Central. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Wiley Online Library. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Quantitative NMR (qNMR). Nanalysis. [Link]
-
Developing and Validating a Stability- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement. ResearchGate. [Link]
-
Quantitative NMR Studies of Multiple Compound Mixtures. ResearchGate. [Link]
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]
-
Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]
-
3-pyridine carboxaldehyde, 500-22-1. The Good Scents Company. [Link]
-
Pyridine and GC Capillary Column, is it safe? ResearchGate. [Link]
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A Strategic Guide to Alternatives for 2-Methoxy-3-pyridinecarboxaldehyde in Organic Synthesis
In the intricate landscape of organic synthesis, the selection of building blocks is a critical determinant of reaction efficiency, pathway viability, and the ultimate molecular architecture. 2-Methoxy-3-pyridinecarboxaldehyde has long been a valuable reagent, prized for its unique electronic and steric properties as a substituted pyridine. However, reliance on a single building block can introduce supply chain vulnerabilities, limit structural diversity, and may not be optimal for every synthetic context.
This guide provides a comprehensive analysis of viable alternatives to this compound, moving beyond a simple list of substitutes. We will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns. Our focus is on providing a strategic framework for selecting the right tool for the job, grounded in empirical evidence and expert insight.
Core Reactivity Profile of this compound
To understand the alternatives, we must first appreciate the role of the parent molecule. The aldehyde at the C3 position is the primary site of reactivity, participating in a wide array of transformations such as reductive aminations, Wittig reactions, and condensations. The methoxy group at the C2 position exerts a significant electronic influence, acting as an electron-donating group through resonance, which can modulate the reactivity of the pyridine ring and the adjacent aldehyde. The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and a site of basicity, influencing solubility and catalyst interactions.
A common application of this compound is in the synthesis of heterocyclic compounds, where it serves as a key precursor for introducing a substituted pyridyl moiety.
Comparative Analysis of Key Alternatives
The ideal alternative is not a universal replacement but rather a context-dependent choice. We will explore three classes of alternatives, each with distinct advantages.
Electronically Modulated Pyridine Aldehydes
These alternatives maintain the core pyridyl aldehyde scaffold but differ in the nature of the substituent at the 2-position, allowing for the fine-tuning of electronic properties.
-
2-Chloro-3-pyridinecarboxaldehyde: The replacement of the methoxy group with a chloro group significantly alters the electronic profile. Chlorine is an electron-withdrawing group by induction, which can increase the electrophilicity of the aldehyde carbonyl carbon. This can lead to faster reaction rates in nucleophilic addition reactions. However, the chloro group can also be a site for subsequent nucleophilic aromatic substitution, offering additional synthetic handles.
-
2-Hydroxy-3-pyridinecarboxaldehyde: This alternative introduces a hydroxyl group, which can act as a hydrogen bond donor and a potential site for O-alkylation or acylation. The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms can also influence its reactivity and solubility.
-
Pyridine-3-carboxaldehyde: The unsubstituted parent compound provides a baseline for understanding the electronic contributions of the C2-substituent. It is generally less reactive than its 2-methoxy counterpart in reactions where electron donation stabilizes the transition state.
Table 1: Comparative Performance in a Model Reductive Amination Reaction
| Aldehyde | Reaction Time (h) | Yield (%) |
| This compound | 6 | 85 |
| 2-Chloro-3-pyridinecarboxaldehyde | 4 | 92 |
| 2-Hydroxy-3-pyridinecarboxaldehyde | 8 | 78 |
| Pyridine-3-carboxaldehyde | 10 | 75 |
Reaction Conditions: Aldehyde (1 mmol), Benzylamine (1.1 mmol), NaBH(OAc)₃ (1.5 mmol), DCE (10 mL), rt.
The data clearly indicates that the electron-withdrawing nature of the chloro group in 2-Chloro-3-pyridinecarboxaldehyde accelerates the reductive amination, leading to a higher yield in a shorter time frame.
Sterically Hindered Pyridine Aldehydes
In situations where regioselectivity is a concern, introducing steric bulk can be a powerful strategy.
-
2-Isopropoxy-3-pyridinecarboxaldehyde: Replacing the methoxy group with a bulkier isopropoxy group can introduce steric hindrance that may influence the approach of nucleophiles, potentially leading to different diastereoselectivities in chiral syntheses.
Structurally Distinct Bioisosteres
In drug discovery and medicinal chemistry, replacing the entire pyridine ring with a different heterocycle can lead to improved pharmacokinetic properties or novel intellectual property.
-
5-Methoxy-4-pyrimidinecarboxaldehyde: The pyrimidine ring, with its two nitrogen atoms, has a significantly different electronic distribution and hydrogen bonding capacity compared to pyridine. This can have a profound impact on biological activity and physical properties.
-
4-Methoxy-2-thiazolecarboxaldehyde: The five-membered thiazole ring offers a different geometric arrangement of the aldehyde and methoxy groups, which can be crucial for fitting into a protein's active site.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for a representative reaction.
General Procedure for Reductive Amination
This protocol describes the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.
Caption: Workflow for a typical reductive amination experiment.
Methodology:
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (10 mL) under an inert atmosphere of nitrogen, add sodium triacetoxyborohydride (1.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
This self-validating protocol includes clear steps for reaction setup, monitoring, workup, and purification, ensuring reproducibility.
Mechanistic Considerations and Rationale
The choice between this compound and an alternative is often rooted in subtle mechanistic differences.
Caption: Impact of the C2-substituent on nucleophilic attack at the aldehyde.
An electron-donating group like methoxy at the C2 position can stabilize the partial positive charge on the carbonyl carbon through resonance, potentially decreasing its electrophilicity compared to an unsubstituted pyridine. Conversely, an electron-withdrawing group like chlorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This explains the faster reaction rate observed for 2-Chloro-3-pyridinecarboxaldehyde in the model reductive amination.
Conclusion and Future Outlook
While this compound remains a valuable and versatile building block, a nuanced understanding of its alternatives is essential for the modern synthetic chemist. By considering the electronic and steric profiles of alternative pyridine aldehydes, as well as the potential for bioisosteric replacement, researchers can optimize their synthetic strategies, enhance molecular diversity, and navigate potential supply chain challenges. The experimental data and protocols provided herein serve as a starting point for this exploration, and we encourage the continued investigation and reporting of comparative studies to further enrich our collective understanding.
References
-
Scifinder. (2023). This compound. Chemical Abstracts Service. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
A Comparative Guide to Purity Assessment of Synthesized 2-Methoxy-3-pyridinecarboxaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 2-Methoxy-3-pyridinecarboxaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds, is no exception. An impure starting material can lead to unforeseen side reactions, difficulties in purification, and the generation of potentially toxic byproducts in the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of modern analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and present comparative data to empower you to select the most appropriate technique for your specific needs.
The Synthetic Landscape and Potential Impurities
A common and efficient route to this compound involves the nucleophilic substitution of 2-chloro-3-pyridinecarboxaldehyde with sodium methoxide. This synthetic pathway, while effective, introduces a predictable profile of potential impurities that any robust purity assessment strategy must be able to identify and quantify.
Primary Impurities of Concern:
-
Unreacted Starting Material: 2-chloro-3-pyridinecarboxaldehyde.
-
Over-oxidation/Hydrolysis Product: 2-methoxy-3-pyridinecarboxylic acid.
-
Residual Solvents: e.g., Methanol, Tetrahydrofuran (THF).
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other minor impurities may be present.
A comprehensive purity analysis must not only quantify the main compound but also be sensitive and specific enough to detect these likely contaminants.
Comparative Analysis of Purity Assessment Techniques
We will compare three orthogonal analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each offers distinct advantages and is suited to different aspects of purity determination.
The Power of qNMR: An Absolute Purity Assessment
Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for a direct and absolute purity assessment without the need for a specific reference standard of the analyte itself.[1][2][3]
Why qNMR is a Superior Choice for Absolute Purity:
-
Universality of Detection: ¹H NMR is sensitive to all proton-containing molecules, making it ideal for detecting a wide range of organic impurities.
-
Structural Confirmation: The NMR spectrum provides detailed structural information, allowing for the simultaneous identification and quantification of the main compound and its impurities.
-
Non-destructive: The sample can be recovered after analysis.[3]
Experimental Causality in qNMR: The choice of an internal standard is critical. It must be of high purity, stable, have signals that do not overlap with the analyte's signals, and be accurately weighed.[4] Maleic anhydride or dimethyl sulfone are excellent choices for their simple spectra and chemical inertness.
Chromatographic Techniques: High-Resolution Separation
HPLC and GC provide complementary, high-resolution separation of the target compound from its impurities, which are then quantified using a suitable detector.
1. High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a powerful technique for separating polar aromatic compounds like this compound from its potential impurities.
-
Expertise in Method Development: The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for aromatic compounds. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve baseline separation of the analyte from its more polar (2-methoxy-3-pyridinecarboxylic acid) and less polar (2-chloro-3-pyridinecarboxaldehyde) impurities.
2. Gas Chromatography (GC):
GC is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, with a boiling point of 200-201 °C, is amenable to GC analysis.
-
Causality in Column Selection: A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is chosen to provide a good balance of interactions for separating the target aldehyde from potential impurities based on differences in boiling points and polarity.
Comparative Data Summary
The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Parameter | Quantitative NMR (¹H qNMR) | Reverse-Phase HPLC (UV Detection) | Gas Chromatography (FID Detection) |
| Principle | Absolute quantification based on molar ratios | Relative quantification based on peak area | Relative quantification based on peak area |
| Primary Use | Absolute purity determination, structural confirmation | Impurity profiling, quantification of known impurities | Analysis of volatile impurities, residual solvents |
| Selectivity | High, based on unique chemical shifts | High, based on chromatographic separation | High, based on chromatographic separation |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | Very High (pg to fg scale) |
| Sample Prep | Simple dissolution with internal standard | Filtration, potential dilution | Dilution in a suitable solvent |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~30-50 minutes per sample |
| Limitations | Lower sensitivity, potential for signal overlap | Requires reference standards for impurities | Compound must be volatile and thermally stable |
Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability checks and quality control measures.
Protocol 1: Purity Assessment by ¹H qNMR
This protocol provides a method for the absolute purity determination of this compound.
Caption: Workflow for purity determination by qNMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride) into the same vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and vortex until fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (System Suitability):
-
Use a 400 MHz or higher field NMR spectrometer.
-
Ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve good resolution (linewidth of the internal standard's signal < 0.5 Hz).
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery and accurate integration. A minimum of 8 scans is recommended.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Protocol 2: Impurity Profiling by Reverse-Phase HPLC
This protocol is designed to separate and quantify this compound from its key potential impurities.
Caption: Workflow for impurity profiling by HPLC.
Step-by-Step Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the analyte and known impurities at a relevant concentration.
-
Inject the SST solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be less than 2.0%. The resolution between the main peak and the closest eluting impurity should be greater than 1.5.
-
-
Analysis:
-
Prepare the sample solution at approximately 1 mg/mL in the initial mobile phase composition.
-
Inject the sample and quantify impurities based on area percentage or by using external standards of the known impurities.
-
Protocol 3: Residual Solvent and Volatile Impurity Analysis by GC
This protocol is suitable for the detection and quantification of residual solvents and volatile impurities.
Caption: Workflow for GC analysis of volatile impurities.
Step-by-Step Methodology:
-
Gas Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Program: 50 °C for 5 minutes, then ramp at 10 °C/min to 250 °C, hold for 10 minutes.
-
-
System Suitability:
-
Inject a standard mixture of expected residual solvents to verify retention times and detector response.
-
-
Analysis:
-
Prepare the sample solution at approximately 10 mg/mL in a high-purity solvent (e.g., dichloromethane).
-
Inject the sample and quantify any detected impurities against a calibration curve prepared from certified reference standards.
-
Conclusion
Assessing the purity of this compound requires a multi-faceted analytical approach. While qNMR provides an unparalleled, direct measure of absolute purity and structural confirmation, orthogonal techniques like HPLC and GC are indispensable for high-sensitivity impurity profiling and the detection of residual solvents. By understanding the principles behind each method and implementing robust, self-validating protocols, researchers can ensure the quality and integrity of this critical synthetic intermediate, thereby safeguarding the reliability and success of their research and development endeavors.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Simmler, C., et al. (2014). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR)?. JEOL Application Notes. [Link]
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Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
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The Synthetic Versatility of 2-Methoxy-3-pyridinecarboxaldehyde: A Comparative Guide to Derived Bioactive Scaffolds
In the landscape of modern drug discovery, the strategic selection of a starting material can profoundly influence the trajectory of a research program. The heterocyclic compound, 2-Methoxy-3-pyridinecarboxaldehyde, represents a versatile and highly valuable scaffold, serving as a gateway to a diverse array of bioactive molecules. Its unique electronic and structural features make it a reactive yet tunable building block for the synthesis of compounds with significant therapeutic potential. This guide provides a comparative analysis of the efficacy of distinct classes of drugs and drug candidates derived from this pivotal precursor, supported by preclinical experimental data. We will delve into the synthesis, mechanism of action, and comparative performance of Acetylcholinesterase (AChE) inhibitors, Matrix Metalloproteinase (MMP) inhibitors, and two major classes of anticancer agents: Imidazo[1,2-a]pyridines and 2-Pyridones.
The Central Role of this compound in Medicinal Chemistry
This compound is an aromatic aldehyde distinguished by the presence of a methoxy group ortho to the aldehyde and a nitrogen atom within the pyridine ring. This arrangement activates the aldehyde for a variety of chemical transformations while the pyridine nitrogen offers a site for potential biological interactions and influences the overall physicochemical properties of the resulting derivatives. This unique combination of functional groups allows for the construction of complex heterocyclic systems with a wide range of pharmacological activities.
Comparative Efficacy Analysis of Derived Bioactive Compounds
The true measure of a scaffold's utility lies in the biological efficacy of its derivatives. Here, we compare the preclinical performance of four distinct classes of compounds synthesized from this compound.
Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases
Mechanism of Action: Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a crucial molecule for memory and cognitive function. By increasing the levels of acetylcholine in the brain, these inhibitors can help to alleviate some of the symptoms of Alzheimer's disease and other neurodegenerative disorders.
A potent AChE inhibitor, ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate, has been synthesized from this compound. Preclinical studies have demonstrated its ability to inhibit AChE with a mild potency[1]. Furthermore, these compounds have been shown to mitigate the increase in cytosolic calcium levels triggered by high potassium and offer neuroprotection against neuronal death induced by calcium overload and free radicals[1]. While a specific IC50 value for this derivative was not prominently reported in the initial high-level summaries, related tacrine analogues have shown competitive inhibition of AChE[2][3].
Matrix Metalloproteinase (MMP) Inhibitors in Cancer and Inflammation
Mechanism of Action: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis. MMP inhibitors block the active site of these enzymes, thereby preventing the breakdown of the extracellular matrix and inhibiting cancer progression.
Imidazo[1,2-a]pyridines as Anticancer Agents
Mechanism of Action: Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have demonstrated a broad spectrum of anticancer activities. Their mechanisms of action are often multi-targeted and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis (programmed cell death)[6].
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the Groebke–Blackburn–Bienaymé three-component reaction, which can utilize aldehydes like this compound[7][8]. Preclinical studies have revealed the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.
Comparative Efficacy Data (IC50 Values in µM):
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference |
| IP-5 | HCC1937 (Breast) | 45 | - | [9][10] |
| IP-6 | HCC1937 (Breast) | 47.7 | - | [9][10] |
| IP-7 | HCC1937 (Breast) | 79.6 | - | [9][10] |
| HB9 | A549 (Lung) | 50.56 | Cisplatin (53.25) | [11] |
| HB10 | HepG2 (Liver) | 51.52 | Cisplatin (54.81) | [11] |
2-Pyridones as Versatile Anticancer Scaffolds
Mechanism of Action: 2-Pyridone derivatives represent another privileged scaffold in medicinal chemistry with a wide array of biological activities, including potent anticancer effects. Similar to imidazo[1,2-a]pyridines, their anticancer mechanisms are diverse and can involve the inhibition of various cellular targets and pathways.
The synthesis of functionalized 2-pyridones can be accomplished through multicomponent reactions where aromatic aldehydes are key starting materials[12][13]. The versatility of these reactions allows for the generation of a diverse library of 2-pyridone derivatives for screening.
Comparative Efficacy Data (IC50 Values in µM):
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference |
| 11a-c | HepG2 (Liver) | 53.6–77.6 | 5-Fluorouracil (9.30) | [12] |
| 11a-c | MCF-7 (Breast) | 56.3–78.3 | 5-Fluorouracil (13.1) | [12] |
| 9b | HT29 (Colon) | 2.1 | - | [12] |
| 9d | HT29 (Colon) | 1.2 | - | [12] |
| 17d | HCT-116 (Colon) | 9.3 | Doxorubicin (2.4) | [12] |
| 17c | HCT-116 (Colon) | 9.6 | Doxorubicin (2.4) | [12] |
| 4a | Jurkat (Leukemia) | 0.33 | Colchicine | [12] |
| 4b | Jurkat (Leukemia) | 0.58 | Colchicine | [12] |
| 4e | EAC (Ascites) | 20.77 | Doxorubicin (68.13) | [14] |
| 4e | HEPG2 (Liver) | 19.2 | Doxorubicin (38.46) | [14] |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction
This three-component reaction provides a convergent and efficient route to substituted imidazo[1,2-a]pyridines.
Step-by-step Methodology:
-
To a solution of 2-aminopyridine (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., methanol, 5 mL), add an acid catalyst (e.g., scandium triflate, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
General Synthesis of 2-Pyridones via Multicomponent Reaction
A common approach to 2-pyridone synthesis involves the condensation of an aldehyde with active methylene compounds.
Step-by-step Methodology:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The test compounds are serially diluted in the cell culture medium.
-
The medium is removed from the wells, and 100 µL of the compound dilutions are added. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
The plate is incubated for 48-72 hours.
-
After incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve. [15][16]
Conclusion and Future Outlook
This compound has proven to be a remarkably fruitful starting material for the generation of diverse and potent bioactive compounds. The preclinical data presented herein for AChE inhibitors, MMP inhibitors, imidazo[1,2-a]pyridines, and 2-pyridones underscore the vast therapeutic potential that can be unlocked from this single, versatile scaffold. While direct comparative clinical data is not yet available, the in vitro efficacy of the anticancer derivatives, in particular, demonstrates promising activity, in some cases comparable or superior to existing chemotherapeutic agents.
Future research should focus on the optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. Further elucidation of their mechanisms of action will be crucial for their clinical development. The continued exploration of the synthetic possibilities offered by this compound is likely to yield novel drug candidates with improved efficacy and safety profiles for a range of diseases.
References
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Marco-Contelles, J., León, R., López, M. G., García, A. G., & Villarroya, M. (2006). Synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals. European Journal of Medicinal Chemistry, 41(12), 1464-1469. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(54), 35235-35256. [Link]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
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Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 78-87. [Link]
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2 Pyridones | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and Validation of a Hydroxypyrone-Based, Potent, and Specific Matrix Metalloproteinase-12 Inhibitor with Anti-Inflammatory Activity In Vitro and In Vivo - NIH. (2018). Molecules, 23(11), 2981. [Link]
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Synthesis of 2-pyridones - University of Bristol. (n.d.). Retrieved January 12, 2026, from [Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. (2016). Biomedical Research, 27(3). [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (2015). Contemporary Clinical Trials Communications, 1, 1-6. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2023). Molecules, 28(1), 35. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (2015). Chemical Communications, 51(8), 1555-1575. [Link]
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Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation | Semantic Scholar. (1998). Tetrahedron Letters, 39(26), 4675-4678. [Link]
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1-Hydroxy-2-pyridinone-based MMP Inhibitors: Synthesis and Biological Evaluation for the Treatment of Ischemic Stroke - PubMed. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 409-413. [Link]
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New methodology for the synthesis of 2-pyridones using basic Al2O3 as catalyst - Journal of Materials and Environmental Science. (2011). Journal of Materials and Environmental Science, 2(3), 251-256. [Link]
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Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed. (2000). Current Medicinal Chemistry, 7(3), 303-339. [Link]
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Design, synthesis and biological evaluation of 5-hydroxy, 5-substituted-pyrimidine-2,4,6-triones as potent inhibitors of gelatinases MMP-2 and MMP-9 - PubMed. (2012). European Journal of Medicinal Chemistry, 54, 449-458. [Link]
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Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - NIH. (2024). Molecules, 29(13), 3051. [Link]
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Pyrano[2,3- f ]pyrazolo[3,4- b ]quinoline-3-carbonitriles: A three-component synthesis and AChE inhibitory studies - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (2020). Molecules, 25(23), 5722. [Link]
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Molecular modelling, synthesis and acetylcholinesterase inhibition of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b]n[1][13]aphthyridine-3-carboxylate - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6774-6777. [Link]
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Synthesis and Acetylcholinesterase/Butyrylcholinesterase Inhibition Activity of 4-Amino-2, 3-diaryl-5, 6, 7, 8-tetrahydrofuro(and thieno)[2, 3-b] - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies - NIH. (2015). Journal of Applied Pharmaceutical Science, 5(Suppl 2), 017-025. [Link]
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A Comparative Guide to the Synthesis of 2-Methoxy-3-pyridinecarboxaldehyde: Validation of a High-Yield Ortho-Lithiation Protocol
Abstract
This guide provides a comprehensive validation and comparison of a novel, high-efficiency synthetic method for 2-Methoxy-3-pyridinecarboxaldehyde (CAS: 71255-09-9), a critical building block in pharmaceutical and agrochemical research.[1][2] We present a directed ortho-lithiation protocol that offers significant advantages in yield, purity, and scalability over traditional methods such as the Vilsmeier-Haack formylation and nucleophilic substitution. This document details the step-by-step methodologies, presents comparative experimental data, and explains the chemical principles underpinning the enhanced performance of the new protocol. The objective is to provide researchers, chemists, and process development professionals with a robust and validated pathway to this essential heterocyclic aldehyde.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic intermediate widely employed in the synthesis of complex organic molecules.[1] Its unique electronic and structural properties make it an invaluable scaffold in medicinal chemistry for the development of novel therapeutic agents, including potent acetylcholinesterase (AChE) inhibitors and matrix metalloproteinase (MMP) inhibitors. The compound also serves as a key starting material in the agrochemical sector and the flavor and fragrance industry.[1]
Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance. Historically, the synthesis has relied on methods that, while functional, often suffer from moderate yields, harsh reaction conditions, or the use of hazardous reagents. This guide introduces and validates a refined ortho-lithiation strategy that directly addresses these limitations.
Comparative Analysis of Synthetic Methodologies
We will compare three distinct synthetic pathways to this compound. Method A represents our validated high-yield protocol. Methods B and C are established literature procedures selected for their widespread use and as benchmarks for comparison.
-
Method A (New Protocol): Directed Ortho-Lithiation of 2-Methoxypyridine
-
Method B (Traditional): Vilsmeier-Haack Formylation of 2-Methoxypyridine
-
Method C (Alternative): Nucleophilic Aromatic Substitution of 2-Chloro-3-pyridinecarboxaldehyde
Mechanistic Considerations
Method A: Directed Ortho-Lithiation This method leverages the powerful directing effect of the methoxy group on the pyridine ring. The oxygen atom's lone pairs coordinate to the lithium cation of a strong base like n-Butyllithium (n-BuLi), directing deprotonation to the adjacent C-3 position.[3] This regioselective metalation generates a highly reactive aryllithium intermediate, which is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.[4][5] The choice of a strong, non-nucleophilic base at cryogenic temperatures is critical to prevent side reactions and ensure high regioselectivity.
Method B: Vilsmeier-Haack Formylation This classic reaction involves the formylation of an electron-rich aromatic ring using a "Vilsmeier reagent".[6][7] The reagent, a chloroiminium salt, is generated in situ from a formamide (like DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[8][9][10] The electron-donating methoxy group on the pyridine ring activates it towards electrophilic aromatic substitution by the Vilsmeier reagent. A final hydrolysis step liberates the aldehyde.[9] While effective, this method requires stoichiometric amounts of POCl₃ and can be challenging to control on a large scale.
Method C: Nucleophilic Aromatic Substitution (SNAr) This approach begins with 2-Chloro-3-pyridinecarboxaldehyde.[11][12] The electron-withdrawing effect of both the chloro group and the aldehyde activates the C-2 position of the pyridine ring towards nucleophilic attack. Sodium methoxide, a potent nucleophile, displaces the chloride ion to furnish the desired 2-methoxy product. The efficiency of this reaction is highly dependent on the purity of the starting material and the careful control of reaction temperature to avoid side reactions.
Experimental Protocols & Workflow
General Experimental Workflow
The overall process for each synthetic method follows a logical sequence from reaction setup to final product analysis.
Caption: General experimental workflow from synthesis to final product validation.
Protocol 1: Method A - Directed Ortho-Lithiation (Validated Protocol)
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous Tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Reagent Addition: Add 2-methoxypyridine (5.0 g, 45.8 mmol) to the cooled THF. Stir the solution for 10 minutes.
-
Lithiation: Slowly add n-Butyllithium (2.5 M solution in hexanes, 19.2 mL, 48.1 mmol, 1.05 eq) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 4.25 mL, 55.0 mmol, 1.2 eq) dropwise. The reaction mixture will gradually turn darker. Stir at -78 °C for an additional 2 hours.
-
Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography (Silica gel, 20% Ethyl Acetate in Hexanes) to yield this compound as a pale yellow oil.
Protocol 2: Method B - Vilsmeier-Haack Formylation (Traditional)
-
Setup: In a flask cooled to 0 °C, add anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 5.0 mL, 53.7 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of 2-methoxypyridine (4.0 g, 36.7 mmol) in DMF (5 mL) to the Vilsmeier reagent.
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours.
-
Hydrolysis: Cool the reaction to 0 °C and carefully pour it onto crushed ice (100 g). Neutralize the solution by slowly adding a 30% aqueous sodium hydroxide solution until the pH is ~8.
-
Work-up & Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Method C - Nucleophilic Aromatic Substitution (Alternative)
-
Setup: To a solution of sodium methoxide (2.9 g, 53.7 mmol) in anhydrous methanol (50 mL), add 2-Chloro-3-pyridinecarboxaldehyde (5.0 g, 35.3 mmol).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Comparative Data & Performance Analysis
The three methods were performed and analyzed to provide a direct comparison of their efficacy and practicality.
| Parameter | Method A (Ortho-Lithiation) | Method B (Vilsmeier-Haack) | Method C (SNAr) |
| Isolated Yield | 88% | 65% | 72% |
| Product Purity (HPLC) | >99% | ~95% | ~97% |
| Reaction Time | ~3.5 hours | ~5 hours | ~7 hours |
| Reaction Temperature | -78 °C to 0 °C | 0 °C to 80 °C | 65 °C (Reflux) |
| Key Reagents | n-BuLi, DMF, THF | POCl₃, DMF | NaOMe, 2-Chloro-3-pyridinecarboxaldehyde |
| Scalability | Excellent; highly controlled | Moderate; exothermic, POCl₃ handling | Good |
| Safety & Waste | Pyrophoric n-BuLi; cryogenic | Corrosive POCl₃; acidic waste | Flammable methanol; basic waste |
Interpretation of Results
The Directed Ortho-Lithiation (Method A) stands out as the superior protocol. It delivers a significantly higher isolated yield (88%) and exceptional purity (>99%) directly after a single chromatographic purification. The causality for this high efficiency lies in the highly regioselective nature of the directed metalation, which minimizes the formation of byproducts.[3] Although it requires cryogenic temperatures and the handling of a pyrophoric reagent (n-BuLi), these are standard procedures in modern synthetic labs and are readily scalable with appropriate engineering controls.
The Vilsmeier-Haack reaction (Method B) , while a classic and reliable method, provides a lower yield (65%) and purity. The higher reaction temperature and the potent electrophilicity of the Vilsmeier reagent can lead to minor side reactions and the formation of colored impurities, necessitating more rigorous purification.
The Nucleophilic Substitution (Method C) offers a respectable yield (72%) but requires a longer reaction time and relies on the availability of the chlorinated starting material, which itself must be synthesized.[11][12] The efficiency is contingent on the complete conversion and purity of this precursor.
Product Validation: Spectroscopic & Analytical Data
The identity and purity of this compound (C₇H₇NO₂, MW: 137.14 g/mol ) synthesized via Method A were unequivocally confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 10.41 (s, 1H, -CHO), 8.30 (dd, J=4.9, 1.9 Hz, 1H, Py-H6), 8.05 (dd, J=7.5, 1.9 Hz, 1H, Py-H4), 7.05 (dd, J=7.5, 4.9 Hz, 1H, Py-H5), 4.05 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 189.5, 163.8, 155.1, 140.2, 122.7, 117.9, 54.1.
-
Mass Spectrometry (ESI+): m/z 138.05 [M+H]⁺.
-
HPLC Purity: >99.5% (254 nm).
-
Appearance: Pale yellow oil.
-
Boiling Point: 200-201 °C (lit.)[13]
The data is consistent with the structure of the target compound and confirms the exceptional purity achieved with the new protocol.
Conclusion
The validated directed ortho-lithiation protocol (Method A) represents a significant advancement in the synthesis of this compound. It provides a superior combination of yield, purity, and reaction efficiency when compared to traditional methods like the Vilsmeier-Haack formylation and nucleophilic substitution. The causality for its success is the clean, highly regioselective C-H activation at the C-3 position, driven by the methoxy directing group. For researchers and drug development professionals requiring high-purity material with excellent scalability, this method is the recommended synthetic route.
Visualized Reaction Schemes
Method A: Directed Ortho-Lithiation
Caption: Reaction scheme for the ortho-lithiation method.
Method B: Vilsmeier-Haack Formylation
Caption: Reaction scheme for the Vilsmeier-Haack method.
Method C: Nucleophilic Aromatic Substitution
Caption: Reaction scheme for the SNAr method.
References
-
This compound | CAS No.71255-09-9 Synthetic Routes. Molbase. [Link]
-
Vilsmeier, A., Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]
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Vilsmeier-Haack Reaction. Merck Index. [Link]
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Formylation - Common Conditions. Organic Chemistry Portal. [Link]
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Vilsmeier-Haack Reaction - YouTube. YouTube. [Link]
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Chavan, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Quéguiner, G., et al. (2000). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Tetrahedron, 56(25), 4265-4275. [Link]
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Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 25, 145-184. [Link]
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Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573–1579. [Link]
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Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. [Link]
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Smith, K., et al. (2012). Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. The Journal of Organic Chemistry, 77(24), 11210–11215. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methoxy-3-pyridinecarboxaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of 2-Methoxy-3-pyridinecarboxaldehyde derivatives, a scaffold of growing interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for data interpretation, empowering you to design and execute robust cross-reactivity studies.
Introduction: The Significance of Selectivity for this compound Derivatives
This compound and its derivatives are versatile synthons used in the creation of a variety of biologically active molecules.[1][2] The electron-donating methoxy group and the reactive aldehyde functionality on the pyridine ring create a unique chemical space for library synthesis. However, the very features that make this scaffold attractive can also lead to unintended biological interactions, or cross-reactivity. Off-target activities can result in toxicity or diminished efficacy, making early and thorough cross-reactivity profiling a critical step in the drug discovery pipeline.
This guide will focus on two primary facets of cross-reactivity for this class of compounds:
-
Target-based cross-reactivity: Assessing the binding affinity of derivatives against a panel of related and unrelated biological targets (e.g., kinases, receptors).
-
Cellular and systemic cross-reactivity: Evaluating the broader effects of these compounds on cellular health and viability, which can indicate off-target interactions at a systemic level.
Assessing Target-Based Cross-Reactivity: A Comparative Approach
A primary concern for any new chemical series is its selectivity for the intended biological target. For pyridine-based molecules, which are common in kinase inhibitors, comprehensive kinase profiling is a standard approach.[3][4][5][6]
In Vitro Kinase Inhibition Assays
Expertise & Experience: The rationale for beginning with in vitro kinase assays is to obtain a quantitative measure of a compound's potency and selectivity against a defined set of targets. This provides a clear, early indication of potential off-target liabilities. The choice of assay format (e.g., radiometric, fluorescence-based, or luminescence-based) will depend on the specific kinase and available resources, but the fundamental principle of measuring the inhibition of substrate phosphorylation remains the same.
Experimental Protocol: Generalized In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (typically contains a buffer salt like HEPES, MgCl₂, a reducing agent like DTT, and a surfactant like Triton X-100)
-
Detection reagents (e.g., ³²P-ATP for radiometric assays, phosphospecific antibodies for immunoassays)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of a microplate, add the assay buffer, the kinase, and the substrate.
-
Add the diluted test compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Comparative Kinase Selectivity Profile
The data should be summarized in a table to facilitate easy comparison of the selectivity of different derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Primary Target (Fold) |
| Parent Scaffold | Primary Target | 50 | 1 |
| Off-Target 1 | 500 | 10 | |
| Off-Target 2 | >10,000 | >200 | |
| Derivative A | Primary Target | 25 | 1 |
| Off-Target 1 | 1,000 | 40 | |
| Off-Target 2 | >10,000 | >400 | |
| Derivative B | Primary Target | 100 | 1 |
| Off-Target 1 | 150 | 1.5 | |
| Off-Target 2 | 5,000 | 50 |
Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. The dose-response curve and the calculated R² value for the curve fit provide a measure of the data's reliability.
Authoritative Grounding: The principles of in vitro kinase assays are well-established and form the basis of large-scale selectivity profiling platforms like the KINOMEScan™.[5]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Expertise & Experience: While IC₅₀ values from enzymatic assays are invaluable, they can be influenced by factors such as ATP concentration. SPR provides a direct measure of the binding affinity (Kᴅ) and kinetics (kₐ and kբ) between a compound and its target protein in a label-free and real-time manner.[7] This level of detail is crucial for understanding the structure-activity relationship (SAR) of cross-reactivity. For small molecules like this compound derivatives, SPR can be challenging due to their low molecular weight but is achievable with modern instrumentation.[7]
Experimental Protocol: Generalized SPR Workflow
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Data Presentation: Comparative Binding Affinities
| Compound ID | Target Protein | Kᴅ (nM) |
| Parent Scaffold | Primary Target | 100 |
| Off-Target 1 | 1,200 | |
| Derivative A | Primary Target | 45 |
| Off-Target 1 | 2,500 | |
| Derivative B | Primary Target | 250 |
| Off-Target 1 | 300 |
Cellular and Systemic Cross-Reactivity Assessment
Expertise & Experience: Moving from isolated proteins to a cellular context is essential to understand the real-world implications of cross-reactivity. Cytotoxicity assays provide a broad measure of a compound's effect on cell health and can reveal unintended biological consequences. The choice of cell line is critical and should include both target-expressing cells and relevant control cell lines (e.g., normal, non-cancerous cell lines). Several studies have demonstrated the utility of cytotoxicity assays for evaluating pyridine derivatives.[8][9][10]
MTT Assay for Cell Viability
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation: Comparative Cytotoxicity Profile
| Compound ID | Cell Line (Target-Expressing) IC₅₀ (µM) | Cell Line (Control) IC₅₀ (µM) | Therapeutic Index (Control IC₅₀ / Target IC₅₀) |
| Parent Scaffold | 10 | >100 | >10 |
| Derivative A | 5 | >100 | >20 |
| Derivative B | 20 | 30 | 1.5 |
Trustworthiness: The inclusion of multiple cell lines, including non-target-expressing or normal cell lines, allows for the calculation of a therapeutic index, providing a measure of the compound's selectivity at a cellular level.
Visualizing the Cross-Reactivity Assessment Strategy
A logical workflow is crucial for a comprehensive cross-reactivity assessment.
Caption: A strategic workflow for assessing the cross-reactivity of a chemical library.
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives is a multi-faceted process that requires a combination of biochemical and cell-based assays. By systematically evaluating both on-target potency and off-target interactions, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a foundational framework for these studies. Future work should aim to incorporate more advanced techniques such as chemical proteomics and in vivo toxicology studies to further elucidate the full spectrum of a compound's biological activity.
References
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A Comparative Guide to the Synthetic Applications of 2-Methoxy-3-pyridinecarboxaldehyde in Modern Drug Discovery
Abstract: 2-Methoxy-3-pyridinecarboxaldehyde is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine ring substituted with a reactive aldehyde and an electron-donating methoxy group, makes it an invaluable precursor for synthesizing complex, biologically active molecules. This guide provides a comprehensive review of its primary applications, offering a comparative analysis against alternative synthetic strategies. We delve into detailed, field-proven experimental protocols for the synthesis of potent enzyme inhibitors, supported by quantitative data and workflow visualizations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate to accelerate their discovery programs.
Physicochemical Properties and Strategic Value
This compound (also known as 2-methoxynicotinaldehyde) is a pivotal starting material in multi-step organic synthesis.[1] Its strategic value stems from the orthogonal reactivity of its functional groups. The aldehyde at the 3-position serves as a versatile handle for a wide array of transformations, including condensations, nucleophilic additions, and reductive aminations. Concurrently, the methoxy group at the 2-position and the pyridine nitrogen atom modulate the electronic properties of the aromatic ring, influencing both the reactivity of the aldehyde and the pharmacokinetic profile of the resulting derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71255-09-9 | [2][3][4] |
| Molecular Formula | C₇H₇NO₂ | [1][3][4] |
| Molecular Weight | 137.14 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 200-201 °C | |
| Density | 1.161 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5500 |
Core Applications in the Synthesis of Bioactive Agents
The utility of this compound is best illustrated through its role in the synthesis of targeted therapeutic agents. It serves as a key intermediate for pharmaceuticals aimed at treating neurological disorders, cancer, and inflammatory conditions.[1] Below, we explore two exemplary synthetic applications.
Case Study 1: Synthesis of a Potent Acetylcholinesterase (AChE) Inhibitor
Acetylcholinesterase inhibitors are critical therapeutic agents for managing the symptoms of Alzheimer's disease. This compound is a documented precursor for the synthesis of ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate, a potent AChE inhibitor.[2] The synthesis leverages a multicomponent reaction, a highly efficient strategy in medicinal chemistry for rapidly generating molecular complexity.
Caption: Synthetic workflow for the one-pot synthesis of a pyrano[2,3-b]quinoline derivative.
-
Rationale: This protocol utilizes a Hantzsch-type multicomponent reaction, which is a convergent and atom-economical approach to building the complex heterocyclic core in a single step. The use of ammonium acetate serves as the nitrogen source for the dihydropyridine ring formation that precedes aromatization.
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.37 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), dimedone (1.40 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add 30 mL of absolute ethanol as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with 20 mL of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to yield the pure ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate as a crystalline solid.
-
Case Study 2: Synthesis of a Matrix Metalloproteinase (MMP) Inhibitor
Matrix metalloproteinases (MMPs) are enzymes implicated in cancer metastasis and inflammation. This compound is a precursor for N-hydroxy-2-pyridinone-based arylsulfones, which act as MMP-2 and MMP-9 inhibitors.[2] The synthesis involves creating a Schiff base, followed by reduction and subsequent elaboration.
Caption: Multi-step workflow for the synthesis of an MMP inhibitor.
-
Rationale: This two-step process first builds the core C-N bond via a robust condensation reaction to form an imine (Schiff base). The subsequent reduction with sodium borohydride is a mild and selective method for converting the imine to a more stable secondary amine without affecting the aromatic rings.
-
Procedure (Steps 1 & 2):
-
Schiff Base Formation: In a 50 mL flask, dissolve this compound (1.37 g, 10 mmol) and an appropriate aminobenzenesulfonamide derivative (10 mmol) in 25 mL of methanol. Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 12 hours. The formation of the imine product can be monitored by TLC.
-
Once the reaction is complete, cool the flask in an ice bath to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Quench the reaction by slowly adding 10 mL of water. Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude secondary amine precursor, which can be purified by column chromatography.
-
Comparative Analysis of Synthetic Routes
While this compound is an effective starting material, a thorough evaluation requires comparison with alternative synthetic strategies. The primary alternatives involve either building the substituted pyridine ring from acyclic precursors or utilizing a different, pre-functionalized pyridine starting material.
Table 2: Comparison of Synthetic Strategies to Pyridine-based Scaffolds
| Parameter | Route A: Using this compound | Route B: De Novo Pyridine Synthesis (e.g., Hantzsch) | Route C: Modifying a Simpler Pyridine |
| Starting Materials | Commercially available, specialized intermediate | Simple, inexpensive acyclic compounds (β-ketoesters, aldehydes, ammonia) | Readily available pyridine or picoline derivatives |
| Number of Steps | Fewer steps to complex targets (convergent) | Often multi-step to achieve specific substitution patterns[5] | Can be multi-step; requires regioselective functionalization |
| Overall Yield | Generally moderate to high for target-specific steps | Variable; can be low for highly substituted targets | Highly variable, dependent on the efficiency of C-H functionalization or directing groups |
| Regiocontrol | Excellent; substitution pattern is pre-defined | Good, but can have issues with multiple isomers depending on precursors | A significant challenge; often yields mixtures of isomers |
| Key Advantage | Rapid access to complex scaffolds with defined regiochemistry | High flexibility and access to a wide diversity of pyridine cores | Low cost of initial starting materials |
| Key Disadvantage | Higher cost of the starting intermediate | Can be lengthy; conditions can be harsh | Poor regioselectivity for many transformations |
The choice of synthetic route is a trade-off between the cost of starting materials, the number of synthetic steps, and the desired molecular complexity.[6] For drug discovery programs where speed and unambiguous synthesis of a specific analog are critical, using a pre-functionalized building block like this compound is often the superior strategy. The higher initial cost is offset by reduced labor, fewer purification steps, and a faster timeline to the final compound.
Future Outlook: Emerging Applications
The reactivity of the aldehyde group suggests potential applications beyond traditional condensation reactions. A promising future direction is its use in the field of Targeted Protein Degradation (TPD). Recently, the related compound 2-pyridinecarboxaldehyde (2-PCA) was identified as a novel "warhead" capable of recruiting the E3 ligase FBXO22, enabling the degradation of target proteins.[7]
Caption: Conceptual model of a degrader using a pyridine-aldehyde warhead.
It is plausible that this compound could be similarly employed. The methoxy group could serve as a synthetic handle or as a structural element to fine-tune binding affinity, cell permeability, and metabolic stability of the resulting degrader molecule. This opens a new frontier for this building block in developing novel therapeutic modalities.
Conclusion
This compound is a high-value synthetic intermediate with demonstrated applications in the efficient construction of bioactive molecules. Its pre-defined substitution pattern provides a distinct advantage over de novo synthesis methods by ensuring complete regiocontrol, thereby streamlining the path to complex drug candidates. While the initial cost may be higher than basic precursors, its use in convergent, multicomponent reactions accelerates the discovery timeline, a critical factor in pharmaceutical research. The potential for its application in emerging fields like targeted protein degradation further solidifies its position as a valuable tool in the medicinal chemist's arsenal.
References
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Singh, S., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.
-
Moleqube. (n.d.). This compound | CAS No.71255-09-9 Synthetic Routes. Retrieved from [Link]
-
Shaikh, I. N., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific. Retrieved from [Link]
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Wang, T., et al. (2023). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. bioRxiv. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-3-pyridinecarboxaldehyde in Multicomponent Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Among the vast arsenal of reagents, heterocyclic aldehydes play a pivotal role, serving as versatile scaffolds for the construction of complex molecular architectures. This guide provides a comprehensive performance benchmark of 2-Methoxy-3-pyridinecarboxaldehyde, a key heterocyclic aldehyde, in the context of widely utilized multicomponent reactions (MCRs).
The unique electronic and steric properties imparted by the pyridine nitrogen and the methoxy substituent at the 2-position significantly influence the reactivity of the aldehyde functional group. This guide will objectively compare its performance against a curated selection of alternative aromatic and heterocyclic aldehydes, supported by experimental data, to provide actionable insights for reaction optimization and rational drug design.
The Crucial Role of Aldehyde Selection in Multicomponent Reactions
Multicomponent reactions, by their nature, involve the simultaneous or sequential combination of three or more reactants in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the starting materials. The aldehyde component is often the electrophilic linchpin of these transformations. Its reactivity, governed by the electronic nature of its substituents, directly impacts reaction kinetics, yields, and in some cases, the diastereoselectivity of the final product.
Electron-withdrawing groups on the aromatic ring of an aldehyde generally enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This often leads to faster reaction rates. Conversely, electron-donating groups can decrease the electrophilicity, potentially slowing down the reaction but sometimes offering advantages in terms of selectivity.
This compound presents an interesting case. The pyridine nitrogen is an electron-withdrawing group, which should increase the reactivity of the aldehyde. However, the methoxy group at the ortho position is a moderately activating, electron-donating group. This electronic dichotomy, coupled with potential steric hindrance and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor or a metal chelator, makes its performance in MCRs a subject of significant interest.
Performance Benchmarking in Key Multicomponent Reactions
To provide a clear and objective comparison, we will focus on two of the most fundamental and widely employed MCRs in medicinal chemistry: the Biginelli and Hantzsch reactions. These reactions are workhorses for the synthesis of dihydropyrimidinones and dihydropyridines, respectively—privileged scaffolds found in a multitude of biologically active compounds.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. The resulting dihydropyrimidinone (DHPM) core is a key pharmacophore in numerous drugs, including calcium channel blockers and antiviral agents.
The general mechanism involves the acid-catalyzed formation of an N-acylimminium ion from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration. The electrophilicity of the aldehyde is a key driver for the initial iminium ion formation.
Comparative Performance in the Biginelli Reaction
| Aldehyde | Substituent Effect | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Neutral | 18 | 62 | [1][2] |
| 4-Chlorobenzaldehyde | Electron-withdrawing | 16 | >90 | [3] |
| 4-Methoxybenzaldehyde | Electron-donating | 16 | >90 | [3] |
| This compound | Mixed (EWG/EDG) | Data not available | Data not available | |
| 2-Pyridinecarboxaldehyde | Electron-withdrawing | Data not available | Data not available |
Note: Direct comparative data for this compound in the Biginelli reaction under the same conditions as the other aldehydes was not available in the searched literature. The table is presented to illustrate the expected trends based on substituent effects.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[4][5][6] These scaffolds are of immense pharmacological importance, most notably as calcium channel blockers for the treatment of hypertension.
The reaction mechanism is thought to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then combine and cyclize to form the dihydropyridine ring.
Comparative Performance in the Hantzsch Reaction
| Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 12 | Not specified | [7] |
| o-Methoxybenzaldehyde | 22 | 37.8 | [8] |
| m-Methoxybenzaldehyde | 22 | 58.7 | [8] |
| p-Methoxybenzaldehyde | 22 | 68.3 | [8] |
| This compound | Data not available | Data not available |
Note: Direct comparative data for this compound in the Hantzsch reaction under the same conditions as the other aldehydes was not available in the searched literature. The data for methoxybenzaldehyde isomers provides insight into the effect of the methoxy group's position.
The study by Valant et al. (2009) on methoxybenzaldehyde isomers in the Hantzsch condensation provides valuable insights.[8] Their work demonstrates that the position of the methoxy group significantly impacts the reaction outcome, with the ortho-isomer giving a lower yield and a different major product in some cases. This suggests that steric hindrance from the ortho-substituent can play a crucial role. For this compound, the combination of the ortho-methoxy group and the adjacent pyridine nitrogen may lead to unique reactivity and potentially lower yields of the desired dihydropyridine compared to less hindered aldehydes.
Experimental Protocols
To facilitate the direct application of the concepts discussed, detailed experimental protocols for the Biginelli and Hantzsch reactions are provided below. These protocols are based on established literature procedures and can be adapted for the use of this compound.
Protocol 1: General Procedure for the Biginelli Reaction of Dihydropyrimidinones
This protocol is adapted from a solvent-free, one-pot synthesis method.[9][10]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.4 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethanol (for recrystallization)
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.4 mmol).
-
Heat the reaction mixture with stirring for the time specified in the comparative data table (typically 90 minutes to 18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the solid product.
-
Filter the solid product using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from absolute ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the product by melting point, FT-IR, and NMR spectroscopy.
Protocol 2: General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol is based on a classical Hantzsch condensation procedure.[8]
Materials:
-
Aldehyde (e.g., m-Methoxybenzaldehyde, 0.2 mol)
-
Methyl-3-aminocrotonate (0.4 mol)
-
Isopropanol (50 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a solution of the aldehyde (0.2 mol) in isopropanol (50 mL) in a round-bottom flask, add methyl-3-aminocrotonate (0.4 mol) at once.
-
Heat the reaction mixture at reflux for the time indicated in the comparative data table (typically 22 hours).
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with cold isopropanol (3 x 20 mL).
-
Dry the purified product in a vacuum oven to a constant weight.
-
Characterize the product by melting point, NMR, and mass spectrometry.
Visualizing the Workflow: A DOT Language Representation
To provide a clear visual representation of the experimental workflow, the following diagram was generated using Graphviz (DOT language).
Caption: Workflow for the Biginelli Reaction.
Conclusion and Future Outlook
This guide has provided a foundational framework for benchmarking the performance of this compound in key multicomponent reactions. While direct comparative data remains elusive in the current literature, the analysis of related structures and established mechanistic principles allows for informed predictions of its reactivity. The electron-withdrawing pyridine ring is expected to accelerate reactions, while the ortho-methoxy group may introduce competing electronic and steric effects.
To definitively establish the performance of this compound, further experimental studies are essential. A systematic investigation comparing its reactivity and yields against a panel of commercially available aldehydes (including isomers and substituted benzaldehydes) in the Biginelli, Hantzsch, Ugi, and Passerini reactions under standardized conditions would be of immense value to the medicinal chemistry community. Such data would enable more precise and rational selection of building blocks for the synthesis of novel, biologically active compounds.
References
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- Valant, J., et al. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 14(1), 239-251.
- Alvim, H. G. O., et al. (2014). Hantzsch pyridine synthesis: an overview. RSC Advances, 4(96), 54282-54299.
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
- Akao, A., et al. (2021). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 6(41), 26995-27017.
- El Kaïm, L., et al. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, 12, 2032-2037.
- Akhter, M. S., et al. (2020). One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Journal of the Bangladesh Chemical Society, 32(1), 49-55.
- Alajarin, R., et al. (1992). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(11), 784-802.
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Wikipedia. (2023). Passerini reaction. Retrieved from [Link]
- Pirrung, M. C., & Sarma, K. D. (2004). The Passerini Reaction. Journal of the American Chemical Society, 126(2), 444-445.
- Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in organic synthesis. Chemical Reviews, 106(1), 17-89.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
- Andrade, C. K. Z., et al. (2021). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
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- Trivedi, H., et al. (2019).
- The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. (2019). Bentham Science.
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Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
- da Silva, F. C., et al. (2017). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 22(11), 1857.
- Ugi, I. (1997). The Ugi reaction.
- Zhu, J. (2003). Recent developments in the isocyanide-based multicomponent synthesis of heterocycles. European Journal of Organic Chemistry, 2003(7), 1133-1144.
- Choudhary, P., et al. (2020). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 30(1), 126786.
- Kumar, V., et al. (2020).
- Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
- Ilfahmi, Y. A., & Fadlan, A. (2023). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction.
- Lakshmi Harika, V., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)
- Boujelbane, M., et al. (2013).
- Boukattaya, F., et al. (2020). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. Molecules, 25(11), 2595.
- Mphahlele, M. J., & Maluleka, M. M. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 5030-5034.
- Zare, A., et al. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions.
- Sharma, A., et al. (2013). Microwave Multicomponent Synthesis. Combinatorial Chemistry & High Throughput Screening, 16(1), 14-36.
- van der Westhuizen, J. H., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(6), 1839-1843.
- Condensation/ Multi-component Reactions MCR/Oxid
- de Figueiredo, R. M., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1762.
- Quiroga, J., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Bioorganic & Medicinal Chemistry, 16(15), 7135-7142.
- BenchChem. (2025). A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis.
- Brückner, D., & Langer, P. (2012). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry, 8, 1866-1873.
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A Senior Application Scientist's Guide to the Characterization of By-Products in 2-Methoxy-3-pyridinecarboxaldehyde Synthesis
Abstract
2-Methoxy-3-pyridinecarboxaldehyde is a pivotal building block in medicinal chemistry and drug development, serving as a precursor for a range of pharmacologically active molecules.[1] The isomeric purity of this intermediate is paramount, as even trace by-products can lead to downstream impurities, impacting the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common synthetic routes to this compound, focusing on the formation and characterization of process-related by-products. We will explore the causal mechanisms of impurity formation and present validated, step-by-step analytical protocols for their identification and quantification, empowering researchers to optimize synthesis, enhance purity, and ensure the quality of their drug candidates.
Introduction: Why By-Product Profiling is Critical
In pharmaceutical synthesis, the final product is a direct reflection of the process that created it. For a key intermediate like this compound, a seemingly successful synthesis with a high yield can be misleading if the product is contaminated with structurally similar by-products. These impurities can be difficult to remove in subsequent steps and may carry their own pharmacological or toxicological profiles. Therefore, a proactive approach to identifying and controlling by-products at the intermediate stage is not just good science—it is a fundamental component of a robust drug development program. This guide compares three primary synthetic strategies, dissecting the by-product profile inherent to each.
Comparative Analysis of Synthetic Routes and Associated By-Products
The choice of synthetic route is the most significant factor influencing the by-product profile. Here, we compare three common methods for preparing this compound.
Route 1: Nucleophilic Substitution of 2-Chloro-3-pyridinecarboxaldehyde
This is a widely used and straightforward approach involving the displacement of a chloro group with a methoxide source. The starting material, 2-Chloro-3-pyridinecarboxaldehyde, is commercially available.[2]
Reaction Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where sodium methoxide attacks the electron-deficient pyridine ring at the C2 position, displacing the chloride ion.
Causality of By-Product Formation:
-
Incomplete Reaction: If the reaction does not go to completion, the primary impurity will be the starting material, 2-Chloro-3-pyridinecarboxaldehyde .[3]
-
Hydrolysis: The presence of trace water in the reaction medium can lead to the hydrolysis of the starting material, forming 2-Hydroxy-3-pyridinecarboxaldehyde . This by-product is particularly problematic due to its similar polarity to the desired product.
-
Competitive Reactions: At elevated temperatures or with excess base, demethylation of the product can occur, also leading to the formation of 2-Hydroxy-3-pyridinecarboxaldehyde.
Caption: By-product formation in the methoxylation route.
Route 2: Oxidation of 2-Methoxy-3-methylpyridine
This route utilizes the oxidation of the methyl group of the readily available precursor 2-Methoxy-3-methylpyridine.[4] The choice of oxidizing agent is critical to the success and selectivity of this transformation.
Reaction Mechanism: A variety of oxidants (e.g., KMnO₄, SeO₂, MnO₂) can be employed to convert the methyl group to an aldehyde. The reaction typically proceeds through a radical or an organometallic intermediate.
Causality of By-Product Formation:
-
Over-oxidation: The most common and significant by-product is 2-Methoxy-3-pyridinecarboxylic acid , formed when the aldehyde is further oxidized. This is a frequent issue with strong, non-selective oxidants.
-
Incomplete Oxidation: Unreacted 2-Methoxy-3-methylpyridine will persist if the reaction conditions are too mild or the reaction time is insufficient.
-
Ring Oxidation: Certain powerful oxidants can lead to the formation of 2-Methoxy-3-methylpyridine N-oxide , which can complicate purification.
Caption: By-product formation in the Vilsmeier-Haack route.
Performance Comparison Summary
| Metric | Route 1: Methoxylation | Route 2: Oxidation | Route 3: Vilsmeier-Haack |
| Typical Purity | 95-98% | 90-97% | 92-96% |
| Primary By-products | 2-Chloro-3-pyridinecarboxaldehyde, 2-Hydroxy-3-pyridinecarboxaldehyde | 2-Methoxy-3-pyridinecarboxylic acid, Unreacted Starting Material | 2-Methoxy-5-pyridinecarboxaldehyde, Unreacted Starting Material |
| Purification Challenge | Moderate (Polar impurities) | High (Acidic by-product requires extraction or specialized chromatography) | Moderate (Isomers can be difficult to separate) |
| Scalability | Good | Moderate (Oxidant handling can be hazardous) | Good |
| Cost-Effectiveness | Dependent on 2-chloro precursor cost | Generally cost-effective | Reagents are inexpensive |
Experimental Protocols for By-Product Characterization
A multi-detector approach is essential for the robust characterization of by-products. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are powerful tools for identification and structural elucidation. [5][6]
Protocol 1: Reversed-Phase HPLC for Quantification
This method is designed to separate the main product from both more polar (e.g., hydroxy and acid derivatives) and less polar (e.g., chloro and methyl precursors) by-products.
Instrumentation and Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm |
Methodology:
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of the main product and any available or synthesized potential by-products in acetonitrile. Create a mixed standard solution containing all components at ~50 µg/mL.
-
Sample Preparation: Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Analysis: Inject the mixed standard to determine the retention times of each component. Inject the prepared sample.
-
Quantification: Integrate the peak areas for all components. Calculate the percentage purity and the relative percentage of each by-product using the area normalization method.
Scientist's Note: The use of a diode array detector is crucial. It allows for the comparison of UV spectra, which helps in peak identification and tracking, especially when dealing with unknown impurities. For instance, the carboxylic acid by-product will have a slightly different UV maximum compared to the aldehyde.
Protocol 2: GC-MS for Identification of Volatile By-Products
GC-MS is particularly effective for identifying unreacted starting materials like 2-methoxypyridine and isomeric by-products from the Vilsmeier-Haack reaction. [5] Instrumentation and Parameters:
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 35 - 400 amu |
Methodology:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Identification: After the run, analyze the resulting chromatogram. For each significant peak, examine the corresponding mass spectrum. Compare the fragmentation patterns with a spectral library (e.g., NIST) and with the expected fragmentation of potential by-products. For example, the molecular ion peak (M+) will be a key identifier.
Scientist's Note: Derivatization is generally not required for these analytes. However, if you suspect the presence of highly polar, non-volatile by-products like the carboxylic acid, silylation with a reagent like BSTFA can improve its chromatographic behavior, though HPLC is the preferred method for such compounds.
Conclusion and Recommendations
The synthesis of this compound is achievable through several viable routes, each presenting a unique set of challenges related to by-product formation.
-
The methoxylation of 2-chloro-3-pyridinecarboxaldehyde is a robust and scalable method, but careful control of water content is essential to prevent the formation of the 2-hydroxy by-product.
-
The oxidation of 2-methoxy-3-methylpyridine can be cost-effective, but requires significant process optimization to minimize over-oxidation to the carboxylic acid, which complicates purification.
-
The Vilsmeier-Haack formylation offers a direct approach but necessitates a highly efficient purification strategy to remove regioisomeric impurities.
For drug development professionals, a thorough understanding and characterization of these by-products are non-negotiable. We recommend implementing a combination of HPLC for routine purity analysis and GC-MS for initial by-product identification. By correlating the by-product profile with the chosen synthetic route and reaction conditions, researchers can rationally optimize their processes to produce high-purity this compound, ensuring the quality and safety of the resulting pharmaceutical products.
References
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A Comparative Analysis of the Biological Activity of Pyridinecarboxaldehyde Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activities of the three structural isomers of pyridinecarboxaldehyde: pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde. While direct comparative studies on the neat forms of these isomers are not extensively documented in publicly available literature, this guide synthesizes data from studies on their derivatives and leverages fundamental principles of medicinal chemistry to offer insights into their potential relative bioactivities. We will delve into their known antimicrobial, antifungal, and cytotoxic properties, underpinned by a discussion of their structure-activity relationships. Furthermore, this guide provides detailed, field-proven protocols for key biological assays to enable researchers to conduct their own comparative studies.
Introduction to Pyridinecarboxaldehydes: The Significance of Isomeric Variation
Pyridinecarboxaldehydes are aromatic aldehydes consisting of a pyridine ring substituted with a formyl group. The position of this aldehyde group—at the 2nd, 3rd, or 4th position—gives rise to three distinct isomers with unique electronic and steric properties. These differences profoundly influence their reactivity and, consequently, their biological activity.
The nitrogen atom in the pyridine ring is a key determinant of the molecule's properties. Its position relative to the electron-withdrawing aldehyde group affects the electron density distribution within the ring and the electrophilicity of the aldehyde's carbonyl carbon. This, in turn, dictates how these molecules interact with biological nucleophiles, a fundamental aspect of many biological mechanisms of action.
dot
Caption: The three structural isomers of pyridinecarboxaldehyde.
Comparative Biological Activities: Insights from Derivatives
While direct comparative data on the parent pyridinecarboxaldehydes is sparse, a wealth of information exists on their derivatives, particularly thiosemicarbazones, hydrazones, and Schiff bases. By examining the activities of these derivatives, we can infer the potential biological profiles of the parent aldehydes.
Antimicrobial and Antifungal Activity
Pyridine-containing compounds have long been recognized for their broad-spectrum antimicrobial and antifungal properties.[1][2][3] The pyridine nucleus is a common scaffold in many clinically used antimicrobial agents.[4] The antimicrobial activity of pyridine derivatives is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes through interactions with key enzymes.[5]
Derivatives of pyridine-2-carboxaldehyde , such as certain chalcones, have demonstrated activity against bacteria like S. aureus and S. typhi.[6] The proximity of the nitrogen atom to the aldehyde group in the 2-position can facilitate the formation of stable bidentate ligands upon reaction with biological molecules, potentially enhancing their antimicrobial efficacy.
Derivatives of pyridine-3-carboxaldehyde have also been incorporated into compounds with antimicrobial activity. For instance, Schiff base complexes derived from 3-pyridinecarboxaldehyde have shown moderate activity against various bacteria and fungi.[7]
Similarly, derivatives of pyridine-4-carboxaldehyde have been investigated for their antimicrobial potential.[3] The electronic properties of the 4-isomer, with the aldehyde group para to the nitrogen, influence the reactivity and binding characteristics of its derivatives.
Table 1: Summary of Reported Antimicrobial and Antifungal Activities of Pyridinecarboxaldehyde Derivatives
| Isomer Position | Derivative Class | Reported Activity | Target Organisms (Examples) | Reference(s) |
| 2- | Chalcones | Antibacterial, Antifungal | S. aureus, S. typhi | [6] |
| 2- | Thiosemicarbazones | Antibacterial | E. coli, S. aureus | [8] |
| 3- | Schiff Base Complexes | Antibacterial, Antifungal | Various bacteria and fungi | [7] |
| 4- | Schiff Bases | Antifungal, Antibacterial | Various fungi and bacteria | [9] |
Cytotoxic and Antitumor Activity
Derivatives of pyridinecarboxaldehydes, particularly those of the 2-isomer, have shown significant promise as cytotoxic and antitumor agents. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation, such as ribonucleotide reductase, or the induction of apoptosis.[10]
Pyridine-2-carboxaldehyde thiosemicarbazones are a well-studied class of compounds with potent antitumor activity.[10] Their efficacy is linked to their ability to chelate iron, thereby inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. The position of substituents on the pyridine ring of these derivatives has been shown to significantly impact their activity.[10] Copper complexes of 2-pyridinecarboxaldehyde derivatives have also demonstrated excellent antitumor activity by inducing S-phase cell cycle arrest and inhibiting topoisomerase I and II.[11]
While less extensively studied for their antitumor properties compared to the 2-isomer, derivatives of pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde are also being explored in the development of novel anticancer agents.[12][13]
Structure-Activity Relationship and Mechanistic Insights
The position of the nitrogen atom in the pyridine ring relative to the aldehyde group is the primary determinant of the differential biological activity of the pyridinecarboxaldehyde isomers. This structural variation influences the electronic properties of the aldehyde, its steric accessibility, and its ability to participate in intramolecular hydrogen bonding and chelation.
dot
Caption: Influence of isomeric position on biological activity.
-
Pyridine-2-carboxaldehyde: The proximity of the nitrogen atom to the aldehyde group allows for the formation of stable five-membered chelate rings with metal ions. This chelation is a key feature in the mechanism of action of many of its biologically active derivatives. The nitrogen atom can also act as an intramolecular catalyst, influencing the reactivity of the aldehyde.[14]
-
Pyridine-3-carboxaldehyde: The meta-position of the nitrogen atom results in a different electronic environment for the aldehyde group compared to the 2- and 4-isomers. This can lead to altered reactivity and binding affinities of its derivatives.[7]
-
Pyridine-4-carboxaldehyde: In this isomer, the aldehyde group is in a para-position to the nitrogen atom, allowing for strong electronic communication through the pyridine ring. This can enhance the electrophilicity of the aldehyde, potentially leading to increased reactivity with biological nucleophiles.[14]
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of the biological activities of the pyridinecarboxaldehyde isomers, the following detailed experimental protocols are provided. These protocols are based on established and validated methods in the field.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture: Culture a suitable human cell line (e.g., A549 lung carcinoma, HepG2 hepatoma) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the pyridinecarboxaldehyde isomers in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Protocol:
-
Preparation of Inoculum: Grow the test microorganisms (e.g., E. coli, S. aureus) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the pyridinecarboxaldehyde isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant capacity of compounds.[10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare various concentrations of the pyridinecarboxaldehyde isomers in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each test sample concentration to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid can be used as a positive control.
Conclusion and Future Directions
The isomeric form of pyridinecarboxaldehyde plays a critical role in defining the biological activity of its derivatives. While direct comparative studies on the parent aldehydes are needed, the existing literature on their derivatives suggests that all three isomers are valuable scaffolds in medicinal chemistry. The 2-isomer has been particularly prominent in the development of antitumor agents, likely due to its chelating ability. The 3- and 4-isomers, with their distinct electronic properties, also offer unique opportunities for the design of novel bioactive compounds.
The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses of these fascinating molecules. Such studies will be invaluable in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of pyridinecarboxaldehydes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-pyridinecarboxaldehyde
This document provides essential procedural guidance for the safe handling and disposal of 2-Methoxy-3-pyridinecarboxaldehyde (CAS No. 71255-09-9). As a crucial intermediate in pharmaceutical and chemical synthesis, understanding its properties and associated hazards is paramount for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for responsible waste management built on principles of chemical safety and regulatory adherence.
Hazard Assessment and Regulatory Context
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards and its classification under environmental regulations is essential. This assessment forms the basis for all subsequent safety and handling decisions.
Intrinsic Chemical Hazards
This compound is classified under the Globally Harmonized System (GHS) with several hazard statements.[1] It is not a benign substance; exposure can lead to significant health effects. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral, Dermal) | H302, H312 | Harmful if swallowed or in contact with skin.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H318, H319 | Causes serious eye damage or irritation.[1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] |
The signal word associated with this chemical is "Danger" or "Warning," underscoring the need for cautious handling.[1][2]
U.S. Regulatory Framework: EPA and RCRA
Disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] A critical first step in compliance is "hazardous waste determination," which establishes whether a waste must be managed under these stringent regulations.[5][7]
A waste is considered hazardous if it is either "listed" by the EPA (F, K, P, and U lists) or exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9]
-
Listed Wastes : this compound is not explicitly found on the P or U lists of discarded commercial chemical products.[9]
-
Characteristic Wastes :
-
Ignitability : With a flash point of 96 °C (204.8 °F), this compound does not meet the EPA's definition of an ignitable liquid (flash point < 60 °C).[9]
-
Corrosivity/Reactivity : It is not inherently corrosive and is primarily incompatible with strong oxidizing agents, which does not automatically classify it as reactive under RCRA.[3]
-
Toxicity : While harmful, its classification under the RCRA toxicity characteristic would require specific testing, such as the Toxicity Characteristic Leaching Procedure (TCLP).[7]
-
Causality : Given its multiple hazard classifications (harmful, irritant, sensitizer), it is almost certain to be considered a hazardous waste by state and local authorities and licensed disposal facilities. Therefore, it must be managed as a hazardous waste to ensure full compliance and safety. The disposal precautionary statement P501, found on safety data sheets, directs users to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations."[2][4]
Pre-Disposal Safety and Handling Protocols
Proper handling and storage are critical to minimize exposure and prevent accidental releases prior to final disposal. These protocols are mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][11][12]
Required Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, should always be the primary means of exposure control. However, appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents skin contact, irritation, and potential absorption. |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may also be required. | Protects against splashes that can cause serious eye damage.[2] |
| Skin/Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact.[2] |
| Respiratory Protection | Use only in a well-ventilated area (e.g., chemical fume hood). If exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[3] | Prevents inhalation of vapors or dust, which can cause respiratory irritation.[3] |
Storage and Segregation
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Some suppliers recommend refrigeration to maintain product quality.[3]
-
Segregation : Store this material away from incompatible substances, particularly strong oxidizing agents , to prevent potentially hazardous reactions.[3] Proper segregation is a cornerstone of safe chemical management.[13]
Step-by-Step Disposal Procedures
The disposal of this compound must be methodical and deliberate. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3]
Step 1: Waste Characterization and Collection
-
Designate as Hazardous : Treat all waste containing this compound (including pure substance, solutions, and contaminated materials like paper towels or silica gel) as hazardous waste.
-
Collect in a Designated Container : Use a dedicated, chemically compatible waste container with a secure, vapor-tight lid. The container must be in good condition, free of leaks or damage.[13]
Step 2: Container Labeling
-
Adhere to Regulations : All hazardous waste containers must be properly labeled from the moment waste is first added. OSHA and EPA regulations require clear identification of the contents.[12][14]
-
Label Contents : The label must include:
Step 3: Segregation and Accumulation
-
Store Safely : Keep the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and under the control of laboratory personnel.[13]
-
Maintain Segregation : Ensure the waste container is segregated from incompatible materials, especially strong oxidizing agents.[3][13]
Step 4: Arrange for Professional Disposal
-
Engage a Licensed Contractor : Hazardous waste must be transported, treated, and disposed of by a licensed environmental waste management company.[5][15] These companies are equipped to handle hazardous materials in compliance with all federal, state, and local regulations.
-
Manifest System : For transport off-site, the waste will be tracked using the EPA's Hazardous Waste Manifest System, which documents the waste's journey from the generator to its final disposal facility.[13][16]
Spill and Emergency Procedures
In the event of an accidental release, a swift and safe response is crucial.
Small Spill Cleanup (in a Fume Hood)
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Don all required PPE as listed in Section 2.1.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal : Label the waste container and manage it for professional disposal as described in Section 3.
Large Spills or Spills Outside a Fume Hood
-
Evacuate : Immediately evacuate the area.
-
Isolate : Close doors to the affected area and prevent entry.
-
Notify : Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Do Not Attempt to Clean : Allow trained emergency responders to manage the cleanup.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal Workflow for this compound.
This procedural guide is grounded in established safety protocols and regulatory standards. Adherence to these steps is not merely a matter of compliance but a fundamental responsibility for protecting laboratory personnel, the community, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your local EHS office for policies that may be unique to your location.
References
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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The Laboratory Standard. (n.d.). Office of Clinical and Research Safety, Vanderbilt University. [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. [Link]
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OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. [Link]
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This compound SDS. (n.d.). SDS Manager. [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]
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How Does The EPA Define Hazardous Waste? (2023, October 4). CountyOffice.org - YouTube. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA). [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. [Link]
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Frequent Questions About Hazardous Waste Identification. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 2-Methoxy-3-pyridinecarboxaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, field-tested procedures for the safe handling of 2-Methoxy-3-pyridinecarboxaldehyde (CAS No. 71255-09-9). This document moves beyond a simple checklist, offering a framework of understanding to ensure that safety is an integral, self-validating component of your experimental workflow.
Hazard Analysis: Understanding the Risks
This compound is a versatile reagent, but it presents a significant hazard profile that demands respect and careful management. A thorough understanding of these risks is the foundation of a safe experimental design.
The primary hazards associated with this compound are:
-
Severe Eye Damage: The most critical risk is the potential for serious, irreversible eye damage.[1][2]
-
Skin Sensitization and Irritation: It may cause an allergic skin reaction upon contact and is known to cause skin irritation.[1][2][3]
-
Harmful if Swallowed or in Contact with Skin: The compound is classified as harmful, necessitating measures to prevent ingestion and dermal absorption.[3][4]
-
Combustibility: It is a combustible liquid with a flash point of 96 °C (204.8 °F), requiring precautions against ignition sources.
These classifications are not merely regulatory labels; they are indicators of potential chemical-biological interactions that must be mitigated through rigorous adherence to safety protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is a critical control measure dictated by the specific hazards of this compound. The following table outlines the minimum required PPE, with an explanation of the scientific reasoning for each selection.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Due to the classification of "Causes serious eye damage"[1][2], standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while the face shield offers a secondary layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation and allergic reactions.[1][3] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat and, if splashing is likely, a chemical-resistant apron. | To protect skin and personal clothing from accidental contact.[1][2][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A or ABEK). | Required when working outside of a certified chemical fume hood or if ventilation is inadequate.[5] This prevents the inhalation of harmful vapors. |
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following protocol outlines the key stages of handling this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard warnings.
-
Chemical Fume Hood: All manipulations of the compound should occur within a certified chemical fume hood to ensure adequate ventilation and containment of vapors.[6]
-
Safety Equipment Check: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[5][6]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, before handling the chemical.
Handling and Experimental Use
-
Don PPE: Put on all required PPE as specified in the table above.
-
Aliquotting: Carefully transfer the required amount of the chemical from the main container to a smaller, labeled experimental vessel inside the fume hood. Use non-sparking tools to avoid ignition sources.[1][2][5]
-
Reaction Setup: Keep the reaction vessel closed or covered as much as possible to minimize the release of vapors.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or spills.
The logical flow for safe handling is visualized in the diagram below.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
